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  • Product: 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine
  • CAS: 1096810-46-6

Core Science & Biosynthesis

Foundational

1-(4-methoxyphenyl)-N-methylpiperidin-4-amine chemical structure

Technical Monograph: 1-(4-Methoxyphenyl)-N-methylpiperidin-4-amine Executive Summary & Structural Identity 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine is a bifunctional heterocyclic scaffold characterized by a central...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 1-(4-Methoxyphenyl)-N-methylpiperidin-4-amine

Executive Summary & Structural Identity

1-(4-methoxyphenyl)-N-methylpiperidin-4-amine is a bifunctional heterocyclic scaffold characterized by a central piperidine core substituted at the N1 position with a p-anisyl group and at the C4 position with a secondary methylamine.[1][2] This molecule represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the development of antifungal agents (e.g., posaconazole analogues), antipsychotics, and antihistamines.[1]

Its chemical utility stems from the distinct basicity gradients between the aniline-like nitrogen (N1) and the aliphatic secondary amine (N4), allowing for selective functionalization and tunable pharmacokinetic profiles.[1]

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyValue (Predicted/Experimental)Significance
Molecular Formula C₁₃H₂₀N₂OCore stoichiometry.[1][2]
Molecular Weight 220.31 g/mol Fragment-based drug design compliant (<300 Da).[1][2]
LogP (Octanol/Water) ~1.8 – 2.2Moderate lipophilicity; good CNS/membrane penetration.[1][2]
pKa (N4 - Aliphatic) 9.8 – 10.2Highly basic; protonated at physiological pH (cationic center).[1][2]
pKa (N1 - Aniline) 2.5 – 3.0Weakly basic due to conjugation with the phenyl ring.[1][2]
H-Bond Donors/Acceptors 1 / 3N-H (donor); O-Me, N1, N4 (acceptors).

Synthetic Architecture

The synthesis of 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine is best approached via Reductive Amination , a robust pathway that offers high yields and avoids the formation of tertiary amine byproducts when controlled correctly.[1][2]

Pathway A: Reductive Amination (The "Gold Standard")

This route utilizes 1-(4-methoxyphenyl)piperidin-4-one as the electrophilic precursor.[1][2] The ketone undergoes condensation with methylamine to form an iminium intermediate, which is selectively reduced in situ.[1]

Mechanistic Causality:

  • Reagent Choice: Sodium triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride (

    
    ) due to lower toxicity and better functional group tolerance.[1][2] STAB reduces the iminium ion faster than the ketone, preventing the formation of the alcohol byproduct.
    
  • Solvent System: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) is used to maintain solubility of the intermediate imine.[1][2]

Pathway B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

An alternative route involves the coupling of 4-iodoanisole with N-methylpiperidin-4-amine .[1][2] While effective, this route is often cost-prohibitive for large-scale synthesis due to catalyst expense (Pd(OAc)₂ / BINAP).[1][2]

Visualization: Synthetic Logic Flow

Synthesis cluster_0 One-Pot Process start 1-(4-methoxyphenyl) piperidin-4-one (Precursor) inter Iminium Intermediate start->inter Condensation reagent Methylamine (HCl) + Ti(OiPr)4 / Et3N reagent->inter product 1-(4-methoxyphenyl)- N-methylpiperidin-4-amine inter->product Hydride Transfer reduce Reduction (NaBH(OAc)3) reduce->product

Figure 1: One-pot reductive amination strategy prioritizing the isolation of the secondary amine.

Detailed Experimental Protocol

Objective: Synthesis of 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine via Reductive Amination. Scale: 10 mmol basis.

Reagents:

  • 1-(4-methoxyphenyl)piperidin-4-one (2.05 g, 10 mmol)[1][2]

  • Methylamine (2.0 M in THF, 7.5 mL, 15 mmol)[1]

  • Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol)[1][2]

  • Acetic Acid (glacial, 1 equiv)[1]

  • Dichloromethane (DCM) or DCE (anhydrous, 50 mL)[1][2]

Step-by-Step Methodology:

  • Imine Formation:

    • In a flame-dried 250 mL round-bottom flask under Nitrogen (

      
      ), dissolve the piperidinone in anhydrous DCM.
      
    • Add Methylamine solution dropwise.[1][2]

    • Critical Step: Add Acetic Acid (0.6 mL). The acid catalyzes the formation of the iminium ion by protonating the carbonyl oxygen.

    • Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (disappearance of ketone).[1][2]

  • Reduction:

    • Cool the mixture to 0°C using an ice bath.

    • Add STAB portion-wise over 20 minutes. Note: Gas evolution (

      
      ) may occur; ensure venting.[1][2]
      
    • Allow the reaction to warm to RT and stir overnight (12-16 hours).

  • Quench & Workup:

    • Quench the reaction with saturated aqueous

      
       (30 mL). Stir vigorously for 30 minutes to decompose borate complexes.
      
    • Extract the aqueous layer with DCM (3 x 30 mL).[1][2]

    • Combine organic layers and wash with Brine (50 mL).[1][2]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude oil is typically purified via Flash Column Chromatography.[1][2]

    • Eluent: DCM:MeOH:NH₄OH (90:9:1).[1][2] The ammonia is essential to prevent the basic amine from streaking on the silica.

Validation Criteria:

  • ¹H NMR (CDCl₃): Look for the diagnostic N-methyl singlet at ~2.45 ppm and the methoxy singlet at ~3.77 ppm.[1][2] The aromatic protons should appear as an AA'BB' system (~6.8-6.9 ppm).[1][2]

  • MS (ESI): Expected [M+H]⁺ peak at m/z 221.2.[1][2]

Medicinal Chemistry Applications

This scaffold is a versatile building block. The N-aryl piperidine moiety mimics the structure of endogenous neurotransmitters and serves as a rigid linker in larger drug molecules.

Pharmacophore Mapping
  • The "Tail" of Antifungals: This structure is homologous to the distal tail of Posaconazole and Itraconazole . The piperidine nitrogen acts as a focal point for solubility, while the phenyl ring provides pi-stacking interactions with the target enzyme (Lanosterol 14α-demethylase, CYP51).[1]

  • GPCR Modulation: The basic nitrogen at position 4 mimics the ethylamine side chain of serotonin, making this scaffold useful in designing 5-HT receptor antagonists.[1]

Visualization: Structure-Activity Relationship (SAR)

SAR core Piperidine Core (Scaffold) aryl Phenyl Ring (Hydrophobic/Pi-Stacking) core->aryl Rigid Linker amine N-Methyl Amine (Basic Center/H-Bond Donor) core->amine Solubility/Target Binding methoxy 4-Methoxy Group (Metabolic Liability) aryl->methoxy Electronic Donor target1 CYP51 Binding (Antifungal) aryl->target1 Pi-Interaction target2 hERG Channel (Safety Risk) amine->target2 Cation-Pi (Risk)

Figure 2: Pharmacophore dissection highlighting binding modes and potential toxicity risks (hERG inhibition).[1][2]

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.[1]

  • Meanwell, N. A. (2011).[1][2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1]

  • Xiao, L., et al. (2016).[1] "Structure-Based Design of Novel Posaconazole Analogues with Improved Pharmacokinetics." European Journal of Medicinal Chemistry, 119, 84-95.[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 74852-62-3 (Related Primary Amine).

Sources

Exploratory

1-(4-methoxyphenyl)-N-methylpiperidin-4-amine molecular weight and formula

Topic: 1-(4-Methoxyphenyl)-N-methylpiperidin-4-amine: Physicochemical Profile & Synthetic Methodologies Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researche...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(4-Methoxyphenyl)-N-methylpiperidin-4-amine: Physicochemical Profile & Synthetic Methodologies Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary & Chemical Identity

1-(4-Methoxyphenyl)-N-methylpiperidin-4-amine is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and sigma receptors.[1] It features a piperidine core substituted at the N1-position with a para-anisyl group and at the C4-position with a secondary methylamine.[1] This structural motif—an aryl-piperidine linked to a basic amine—is a "privileged scaffold" in medicinal chemistry, often conferring affinity for monoaminergic transporters and receptors.

Core Data Table
PropertyValue
CAS Number 1096810-46-6
IUPAC Name 1-(4-Methoxyphenyl)-N-methylpiperidin-4-amine
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight (Average) 220.31 g/mol
Monoisotopic Mass 220.1576 g/mol
Physical State Solid (typically off-white to pale yellow)
Predicted Boiling Point ~360 °C (at 760 mmHg)
Predicted Density 1.06 g/cm³
pKa (Predicted) ~9.8 (Secondary amine), ~2.5 (Aniline nitrogen)

Structural Analysis & Pharmacophore Mapping

The molecule can be dissected into three distinct pharmacophoric regions, each contributing to its binding potential in biological systems.

  • The Lipophilic Head (4-Methoxyphenyl): An electron-rich aromatic system. The methoxy group functions as a hydrogen bond acceptor and increases electron density in the ring, potentially enhancing

    
    -
    
    
    
    stacking interactions with receptor residues (e.g., phenylalanine or tryptophan).
  • The Linker Core (Piperidine): A semi-rigid, six-membered saturated ring that directs the spatial orientation of the substituents. It enforces a specific distance between the aromatic head and the basic tail.

  • The Basic Tail (N-Methylamine): A secondary amine that is protonated at physiological pH. This cationic center is critical for forming ionic bonds (salt bridges) with aspartate or glutamate residues in receptor binding pockets.

Pharmacophore Fig 1. Pharmacophore Dissection of 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine Aryl Lipophilic Head (4-Methoxyphenyl) Electron Donor Core Scaffold Core (Piperidine Ring) Conformational Lock Aryl->Core N1-C(Ar) Bond Amine Basic Tail (N-Methylamine) Cationic Interaction Core->Amine C4-N Bond

Synthesis & Production Methodologies

The most robust route for synthesizing this compound is via Reductive Amination . This approach is preferred for its high yield, mild conditions, and the avoidance of harsh alkylating agents.

Primary Route: Reductive Amination

Precursors: 1-(4-Methoxyphenyl)piperidin-4-one and Methylamine.[1]

Reaction Logic: The synthesis begins with the ketone intermediate, 1-(4-methoxyphenyl)piperidin-4-one. The ketone undergoes condensation with methylamine to form an imine/iminium species, which is subsequently reduced in situ to the secondary amine. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice due to its selectivity for imines over ketones, minimizing the formation of alcohol byproducts.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, dissolve 1-(4-methoxyphenyl)piperidin-4-one (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.1 M concentration).

  • Imine Formation: Add Methylamine (2.0 M solution in THF or MeOH, 1.5–2.0 equiv) and Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at room temperature for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. The crude residue is typically purified via flash column chromatography (Silica gel; Eluent: DCM/MeOH/NH₄OH 90:9:1).

Synthesis Fig 2. Reductive Amination Pathway using Sodium Triacetoxyborohydride Ketone 1-(4-Methoxyphenyl) piperidin-4-one Imine Iminium Intermediate Ketone->Imine + MeNH₂ MeNH2 Methylamine (MeNH₂) MeNH2->Imine Product Target Molecule (C₁₃H₂₀N₂O) Imine->Product Reduction STAB NaBH(OAc)₃ AcOH, DCM STAB->Product Hydride Source

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features should be observed.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region: Two doublets (integration 2H each) around

      
       6.8–7.0 ppm, characteristic of the para-substituted benzene ring.
      
    • Methoxy Group: A sharp singlet (3H) at

      
       3.7–3.8 ppm.
      
    • N-Methyl Group: A singlet (3H) at

      
       2.4–2.5 ppm.
      
    • Piperidine Core:

      • Multiplets at

        
         3.4–3.6 ppm (protons adjacent to N-aryl).
        
      • Multiplet at

        
         2.5–2.6 ppm (methine proton at C4).
        
      • Multiplets at

        
         1.5–2.0 ppm (C3/C5 methylene protons).
        
  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺ Peak: Observed at m/z 221.16.

Applications in Drug Discovery

This molecule serves as a versatile intermediate in the development of:

  • Sigma Receptor Ligands: The N-arylpiperidine motif is a classic pharmacophore for Sigma-1 (

    
    ) receptor antagonists/agonists, investigated for neuroprotective and analgesic properties.
    
  • Acetylcholinesterase (AChE) Inhibitors: Derivatives of this scaffold are explored in Alzheimer's research, often linked to a benzyl moiety to mimic the structure of Donepezil.

  • Fentanyl Analogues (Forensic/Toxicology Context): While structurally distinct from fentanyl (which is an N-phenyl-propanamide), the 4-anilinopiperidine core is relevant in the structural analysis of synthetic opioids.

Safety & Handling

  • Hazards: As a secondary amine and aniline derivative, it acts as a skin and eye irritant. It may be harmful if swallowed or inhaled.

  • Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle within a fume hood.

References

  • ChemicalBook. (2024).[2] 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine Product Properties. Retrieved from

  • Sigma-Aldrich. (2024).[2] Product Catalog: Piperidine Derivatives. Retrieved from [1]

  • PubChem. (2024).[3] 1-(4-Methoxyphenyl)piperidin-4-one (Precursor Data). Retrieved from

  • BenchChem. (2025).[4] Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine Derivatives. Retrieved from

Sources

Foundational

Pharmacological properties of N-aryl piperidine derivatives

Executive Summary: The Privileged Scaffold The N-aryl piperidine moiety (specifically the 1-arylpiperidine scaffold) represents a distinct pharmacological entity, separate from its ubiquitous cousins, the 4-arylpiperidin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

The N-aryl piperidine moiety (specifically the 1-arylpiperidine scaffold) represents a distinct pharmacological entity, separate from its ubiquitous cousins, the 4-arylpiperidines (opioids/haloperidol) and N-arylpiperazines (atypical antipsychotics). While often overshadowed by these related structures, the direct N-aryl bond creates a unique electronic and steric environment that drives high affinity for Sigma-1 (


) receptors  and offers a versatile platform for polypharmacological design  (Dopamine D2/Serotonin 5-HT).

This guide dissects the pharmacological utility of N-aryl piperidines, focusing on their role as "primary sigma pharmacophores," the critical safety challenges posed by iminium ion bioactivation , and the modern synthetic strategies required to access sterically hindered derivatives.

Structural Classes & Pharmacophore Distinction

To ensure precision, we define the core scaffold and its distinction from related chemical spaces.

Scaffold ClassStructure DescriptionPrimary Pharmacological ProfileRepresentative Agents
1-Arylpiperidine Nitrogen directly bonded to Aryl ring.Sigma-1 (

) Agonist/Antagonist
, 5-HT modulation, NMDA modulation.
Experimental

ligands, 1-(4-fluorophenyl)piperidine
4-Arylpiperidine Aryl group at C4; N is usually alkyl-substituted.Mu-Opioid Agonist , D2 Antagonist.Haloperidol, Meperidine, Pethidine
N-Arylpiperazine 1,4-Nitrogen ring; N1 bonded to Aryl.D2/5-HT Partial Agonist .Aripiprazole, Brexpiprazole

Key Insight: The 1-arylpiperidine lacks the second nitrogen of piperazines, altering basicity (pKa ~8-9 vs ~6-7 for piperazines) and lipophilicity. This shift is critical for blood-brain barrier (BBB) penetration and specific electrostatic interactions within the


 receptor chaperone pocket.

Pharmacodynamics: The Sigma-1 Driver

The most potent application of the N-aryl piperidine scaffold is in targeting the Sigma-1 receptor , a chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

Mechanism of Action: The "Pocket-Occupancy" Model

The


 receptor possesses a hydrophobic binding pocket flanked by glutamate residues. The N-aryl piperidine acts as a "perfect fit" anchor:
  • Ionic Anchoring: The protonated piperidine nitrogen forms a salt bridge with Glu172 .

  • Hydrophobic Stacking: The N-aryl ring engages in

    
     stacking interactions with aromatic residues (Tyr103, Phe107) lining the pocket.
    
  • Allosteric Modulation: Binding triggers the dissociation of

    
     from BiP (Binding immunoglobulin Protein), allowing 
    
    
    
    to chaperone IP3 receptors and stabilize calcium signaling.
Polypharmacology: Hybridization Strategies

Medicinal chemists frequently employ "molecular hybridization" to merge the


 affinity of 1-arylpiperidines with other pharmacophores:
  • Dual D2/5-HT2A Antagonists: Fusing a 1-arylpiperidine with a butyrophenone tail creates agents that treat schizophrenia (D2 blockade) while mitigating extrapyramidal symptoms (5-HT2A blockade +

    
     neuroprotection).
    
  • NMDA Modulation: 1-phenylpiperidine derivatives (e.g., ifenprodil analogs) modulate the NR2B subunit of NMDA receptors, offering potential in neuropathic pain.

Metabolic Safety: The Iminium Ion Liability

A critical "technical cliff" in developing N-aryl piperidines is their metabolic instability and potential for toxicity. Unlike 4-arylpiperidines, the N-aryl bond activates the


-carbon toward oxidation.
Bioactivation Pathway

The piperidine ring is a "metabolic hotspot." CYP450 enzymes (primarily CYP3A4/2D6) catalyze the oxidation of the


-carbon, leading to a reactive iminium ion  intermediate. This species is an electrophile that can covalently bind to DNA or proteins, causing genotoxicity or phospholipidosis.

Mitigation Strategy:

  • Steric Hindrance: Introducing substituents (e.g., -CH3, -CF3) at the C2 position (alpha to nitrogen) blocks the approach of the CYP heme iron, preventing oxidation.

  • Electron Withdrawal: Fluorination of the piperidine ring reduces the electron density of the lone pair, raising the oxidation potential.

Visualizing the Bioactivation Risk

The following diagram illustrates the oxidative pathway and the "trapping" assay used to detect it.

Bioactivation Parent N-Aryl Piperidine CYP CYP450 (3A4/2D6) Oxidation Parent->CYP Carbinolamine α-Carbinolamine (Unstable) CYP->Carbinolamine Iminium Cyclic Iminium Ion (Reactive Electrophile) Carbinolamine->Iminium - H2O Toxicity Covalent Binding (DNA/Protein Adducts) Iminium->Toxicity In Vivo Risk Trapping KCN Trapping Assay (Cyano-Adduct) Iminium->Trapping In Vitro Detection

Caption: Figure 1.[1] Metabolic bioactivation of N-aryl piperidines to reactive iminium ions and the KCN trapping strategy for risk assessment.

Synthesis: Overcoming Steric Barriers[3]

Traditional Buchwald-Hartwig amination often fails when synthesizing C2-substituted N-aryl piperidines (the "safe" analogs) due to steric clash between the bulky piperidine and the aryl halide.

The "De Novo" Iminium Platform

A modern approach utilizes a "ring-closing" strategy rather than a "coupling" strategy.

  • Precursors: Heteroaryl amine + Ketoacrylate bis(electrophile).[2]

  • Mechanism: Tandem condensation/aza-Michael addition generates a cyclic iminium salt.[2]

  • Functionalization: The iminium intermediate can be intercepted by nucleophiles (Grignard, Cyanide) to install C2 substituents after ring formation.

Synthesis Start Heteroaryl Amine + Ketoacrylate Intermediate Cyclic Iminium Salt (Bench Stable) Start->Intermediate Condensation Product C2-Substituted N-Aryl Piperidine Intermediate->Product Nucleophilic Attack Nucleophile Nucleophile Addition (R-MgBr / TMS-CN) Nucleophile->Product

Caption: Figure 2. De novo synthesis of hindered N-aryl piperidines via stable iminium salt intermediates.

Experimental Protocols

Protocol: Reactive Metabolite Trapping (KCN Assay)

Purpose: To detect the formation of reactive iminium ions during early discovery. Scope: Validates the metabolic safety of the N-aryl scaffold.

  • Incubation System:

    • Test Compound: 10 µM.

    • Enzyme Source: Human Liver Microsomes (HLM) (1 mg/mL protein).

    • Trapping Agent: Potassium Cyanide (KCN) (1 mM). Note: KCN traps the iminium ion as a stable alpha-cyano amine.

    • Cofactor: NADPH regenerating system.

  • Procedure:

    • Pre-incubate HLM and KCN in phosphate buffer (pH 7.4) for 5 min at 37°C.

    • Initiate reaction with NADPH.

    • Incubate for 60 minutes.

    • Terminate with ice-cold Acetonitrile (ACN) containing Internal Standard.

  • Analysis:

    • Centrifuge (4000g, 10 min).

    • Analyze supernatant via LC-MS/MS.

    • Target: Search for [M + 26 Da] peak (addition of CN group, loss of 2H).

  • Interpretation: Presence of the +26 Da adduct confirms bioactivation. High adduct levels necessitate structural redesign (e.g., C2-blocking).

Protocol: Sigma-1 Receptor Binding Assay

Purpose: Determine affinity (


) for 

receptors.
  • Membrane Preparation: Guinea pig brain or transfected HEK293 cells expressing human

    
    .
    
  • Radioligand: [³H]-(+)-Pentazocine (Selective

    
     agonist).
    
  • Non-Specific Binding (NSB): Define using 10 µM Haloperidol.

  • Incubation:

    • Mix Membranes (200 µg) + [³H]Pentazocine (3 nM) + Test Compound (10⁻¹⁰ to 10⁻⁵ M).

    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Incubate: 120 min at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester; wash 3x with ice-cold buffer.

  • Data Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Summary

ModificationEffect on PharmacologyEffect on Metabolism
N-Aryl Electron Withdrawing (e.g., 4-F, 4-Cl) Increases

affinity; Reduces D2 affinity.
Increases metabolic stability (deactivates ring).
N-Aryl Electron Donating (e.g., 4-OMe) Increases D2/5-HT affinity; Decreases

selectivity.
Increases liability for quinone-imine formation.
C2-Methyl Substitution Reduces receptor affinity (steric clash) unless pocket is large.Drastically improves stability (blocks iminium formation).
C4-Substitution (e.g., 4-OH) Critical for Opioid/NMDA activity; Neutral for

.
Provides alternative metabolic "soft spot" (glucuronidation).

References

  • Glennon, R. A., et al. (1991). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands.[3] Journal of Medicinal Chemistry.[3][4][5] Link

  • Attwa, M. W., et al. (2020). Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib Using LC-MS/MS: In Silico and Practical Approaches to Bioactivation Pathway Elucidation. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Link

  • Gharpure, S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[2][7][8] International Journal of Molecular Sciences. Link

  • McNally, A., et al. (2026). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis.[2][7][12] ChemRxiv. Link

  • Rui, M., et al. (2016). Discovery of novel aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy. European Journal of Medicinal Chemistry.[1] Link

Sources

Exploratory

Technical Whitepaper: 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine in Advanced Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine (CAS: 1096810-46-6) Executive Summary In modern medicinal chemistry, t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine (CAS: 1096810-46-6)

Executive Summary

In modern medicinal chemistry, the 1-aryl-4-aminopiperidine scaffold is a privileged structure frequently utilized in the design of central nervous system (CNS) therapeutics, G-protein coupled receptor (GPCR) ligands, and targeted kinase inhibitors. Specifically, 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine serves as a highly versatile building block. Featuring a piperidine core substituted with a p-anisyl group at the N1 position and an N-methylamine at the C4 position, this molecule offers a precise spatial arrangement of hydrogen bond acceptors, lipophilic domains, and a basic center. This whitepaper details its physicochemical profile, pharmacophore mechanics, and a self-validating synthetic methodology grounded in peer-reviewed literature.

Physicochemical Profiling & Pharmacophore Analysis

Understanding the molecular properties of this compound is essential for its successful integration into larger active pharmaceutical ingredients (APIs). The compound strictly adheres to Lipinski’s Rule of Five, making it an ideal intermediate for orally bioavailable drug candidates[1].

Table 1: Physicochemical Parameters and Causality
PropertyValueCausality / Significance in Drug Design
CAS Number 1096810-46-6Unique identifier required for procurement and regulatory tracking[2].
Molecular Formula C13H20N2ODefines the atomic composition and exact mass for analytical validation.
Molecular Weight 220.31 g/mol Low molecular weight leaves ample "size budget" for further functionalization while remaining under the 500 Da limit.
Predicted Boiling Point 359.7 ± 37.0 °CIndicates high thermal stability, allowing for rigorous reaction conditions[1].
Hydrogen Bond Donors 1 (Secondary Amine)Facilitates targeted, directional hydrogen bonding with receptor residues.
Hydrogen Bond Acceptors 3 (N, N, O)Enhances aqueous solubility and enables interaction with kinase hinge regions.
Pharmacophore Mechanics

The structural architecture of 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine offers three distinct interaction vectors critical for target engagement:

  • The Methoxyarene Motif: Provides lipophilicity for membrane permeation and acts as a

    
     stacking partner with aromatic residues (e.g., Phenylalanine, Tyrosine) in target binding pockets.
    
  • The Piperidine Core: Acts as a conformationally restricted linker, precisely orienting the C4 and N1 substituents to match the spatial requirements of receptor binding sites[3].

  • The C4 N-Methylamine: The secondary amine is a critical basic center. At physiological pH (7.4), it is predominantly protonated, enabling the formation of robust salt bridges with acidic residues (such as Aspartate in GPCR transmembrane domains)[4].

Pharmacophore Core 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine Core Scaffold Methoxy Methoxy Group (H-Bond Acceptor) Core->Methoxy C4' Position Aryl Phenyl Ring (π-π Stacking / Hydrophobic) Core->Aryl N1 Position Piperidine Piperidine Ring (Conformational Control) Core->Piperidine Central Scaffold Amine N-Methylamine at C4 (Basic Center / Salt Bridge) Core->Amine C4 Position

Pharmacophore mapping of 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine.

Synthetic Methodology: A Self-Validating Protocol

Synthesizing 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine with high purity requires a controlled reductive amination. Direct alkylation methods (e.g., C4 displacements) often fail due to competing nucleophilic centers, leading to inseparable mixtures of over-alkylated products and demethylation side-reactions[4]. The following protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)3) to ensure selective formation of the secondary amine[3].

Synthesis Start 1-(4-methoxyphenyl) piperidin-4-one Imine Imine Intermediate (Transient) Start->Imine Condensation Reagent Methylamine (MeNH2) + AcOH Reagent->Imine Nucleophilic Addition Product Target Compound (CAS: 1096810-46-6) Imine->Product Selective Reduction Reducer NaBH(OAc)3 (Reductive Agent) Reducer->Product Hydride Transfer

Reductive amination workflow for synthesizing the target compound.

Step-by-Step Protocol: Reductive Amination

Step 1: Iminium Ion Formation

  • Procedure: Dissolve 1-(4-methoxyphenyl)piperidin-4-one (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere. Add methylamine solution (2.0 M in THF, 1.5 eq) followed by glacial acetic acid (1.0 eq).

  • Causality: Acetic acid is strictly required to protonate the carbonyl oxygen. This increases the electrophilicity of the C4 carbon, facilitating nucleophilic attack by methylamine to form the intermediate iminium ion. DCE is chosen as the solvent because it supports both the solubility of the starting materials and the stability of the intermediate.

Step 2: Selective Reduction

  • Procedure: Stir the mixture at room temperature for 30 minutes. Subsequently, add NaBH(OAc)3 (1.5 eq) portion-wise over 15 minutes.

  • Causality: NaBH(OAc)3 is explicitly chosen over sodium borohydride (NaBH4). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, rendering it too mild to reduce the unreacted ketone, but perfectly tuned to reduce the more electrophilic protonated iminium ion[3]. Portion-wise addition controls the exothermic nature of the hydride transfer, preventing thermal degradation.

Step 3: Analytical Validation (Self-Validating System)

  • Procedure: Monitor the reaction via LC-MS.

  • Causality: A self-validating protocol requires real-time confirmation. The reaction is deemed complete when the LC-MS chromatogram shows the complete disappearance of the ketone starting material and the emergence of a single dominant peak corresponding to the product mass (

    
    
    
    
    
    ).

Step 4: Workup and Isolation

  • Procedure: Quench the reaction with saturated aqueous NaHCO3. Extract with dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, DCM:MeOH 95:5 with 1% Et3N).

  • Causality: The NaHCO3 quench neutralizes the acetic acid and safely decomposes any unreacted hydride. The addition of 1% triethylamine (Et3N) to the chromatography eluent prevents the basic secondary amine from streaking on the acidic silica gel, ensuring a sharp, high-purity fraction[2].

Conclusion

The rational integration of 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine into drug discovery pipelines relies heavily on its predictable physicochemical behavior and the robustness of its synthetic pathways. By employing controlled reductive amination and rigorous LC-MS validation, researchers can reliably access this privileged scaffold to overcome the limitations of C4 displacement reactions and accelerate the development of next-generation therapeutics.

References

  • Title: Novel Thienopyrimidine Inhibitors of Leishmania N-Myristoyltransferase with On-Target Activity in Intracellular Amastigotes Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis Source: MDPI URL: [Link]

Sources

Foundational

Biological Activity of 4-Amino-1-Arylpiperidine Scaffolds: A Technical Guide

The following technical guide details the biological activity, synthesis, and medicinal chemistry of 4-amino-1-arylpiperidine scaffolds . This document is structured for researchers and drug development professionals, fo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and medicinal chemistry of 4-amino-1-arylpiperidine scaffolds . This document is structured for researchers and drug development professionals, focusing on the scaffold's utility as a privileged structure in GPCR modulation, enzyme inhibition, and anti-infective research.

Executive Summary

The 4-amino-1-arylpiperidine core is a "privileged scaffold" in medicinal chemistry, defined by a central piperidine ring bearing an aromatic or heteroaromatic system directly attached to the N1 nitrogen, and a primary or functionalized amine at the C4 position. Unlike N-benzyl or N-phenethyl analogs (e.g., Fentanyl class), the direct N-aryl bond confers unique rigidification and electronic properties, making this scaffold highly effective in targeting G-Protein Coupled Receptors (GPCRs) , Dipeptidyl Peptidase-IV (DPP-IV) , and viral assembly complexes.

This guide explores the structural causality behind its biological success, details a robust "Azide-Route" synthesis to overcome traditional stability issues, and maps the Structure-Activity Relationships (SAR) that drive potency.

Chemical Architecture & Synthesis

The utility of the 4-amino-1-arylpiperidine scaffold stems from its ability to project the C4-amino functionality into deep binding pockets while the N1-aryl group engages hydrophobic or aromatic sub-pockets.

The Synthetic Challenge

Traditional synthesis via Nucleophilic Aromatic Substitution (


) using 4-amino-1-Boc-piperidine often fails due to the thermal instability of the carbamate protecting group under the harsh basic conditions (DMSO/K₂CO₃, >90°C) required for arylation. This leads to decomposition into isocyanates.
The Solution: The Azide Route

To bypass this, a validated protocol utilizes 4-azidopiperidine as a thermally stable surrogate for the amine. This method allows for high-yield


 arylation followed by mild reduction.
Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)piperidin-4-amine

Target: A versatile intermediate for library generation.

Step 1:


 Arylation 
  • Reagents: 4-Azidopiperidine hydrochloride (1.0 equiv), 1-Fluoro-4-nitrobenzene (1.1 equiv),

    
     (3.0 equiv).
    
  • Solvent: Anhydrous DMSO (0.5 M concentration).

  • Procedure:

    • Charge a reaction vessel with 4-azidopiperidine HCl and

      
      .
      
    • Add DMSO and stir at room temperature for 10 minutes to liberate the free base.

    • Add 1-Fluoro-4-nitrobenzene.

    • Heat the mixture to 90°C for 12 hours. Monitor by LC-MS for the disappearance of the azide starting material.

    • Workup: Cool to RT, dilute with water, and extract with EtOAc (3x). Wash organics with brine, dry over

      
      , and concentrate.
      
    • Yield: Typically >85% of 1-(4-nitrophenyl)-4-azidopiperidine.

Step 2: Staudinger Reduction (or Hydrogenation)

  • Reagents: Arylated azide intermediate, Polymer-supported

    
     (or 
    
    
    
    , Pd/C).
  • Conditions: THF/Water (10:1), RT, 4 hours.

  • Mechanism: The azide is reduced selectively to the primary amine. If a nitro group is present (as above), catalytic hydrogenation (

    
    , Pd/C, MeOH) will reduce both the azide and the nitro group to amines simultaneously.
    
  • Purification: Filter off catalyst/resin. The crude amine is often pure enough for subsequent acylation.

Visualization: Synthesis Workflow

SynthesisWorkflow cluster_0 Critical Advantage Start 4-Boc-Aminopiperidine Azide 4-Azidopiperidine (Thermally Stable) Start->Azide Deprotection & Azide Transfer SnAr SnAr Arylation (DMSO, 90°C) Azide->SnAr + Aryl Fluoride + K2CO3 Intermediate 1-Aryl-4-Azidopiperidine SnAr->Intermediate Reduction Reduction (H2/Pd or PPh3) Intermediate->Reduction Product 1-Aryl-4-Aminopiperidine (Scaffold Core) Reduction->Product

Caption: The "Azide Route" circumvents carbamate instability during high-temperature arylation.

Pharmacological Profiles & Case Studies

The 4-amino-1-arylpiperidine scaffold serves as a template for diverse therapeutic targets.

A. Metabolic Disease: DPP-IV Inhibitors (ABT-279)

Compound: ABT-279 (Abbott Laboratories) Structure: 1-(Pyridine-4-yl)-4-aminopiperidine core. Mechanism: The piperidine nitrogen is conjugated to a pyridine ring. The C4-amino group is linked to a cyano-pyrrolidine "warhead." Activity: Potent inhibitor of Dipeptidyl Peptidase-IV (


 nM).[1]
Significance:  The N-heteroaryl group (pyridine) improves solubility and metabolic stability compared to a phenyl ring, while the rigid piperidine core orients the warhead into the enzyme's catalytic site.
B. Obesity: MCH-1 Receptor Antagonists

Target: Melanin-Concentrating Hormone Receptor 1 (GPCR). Mechanism: Antagonism of MCH-1 reduces food intake and promotes weight loss. SAR Insight: 4-amino-1-arylpiperidines act as the central core.

  • N1-Position: Lipophilic aryl groups (e.g., 4-fluorophenyl) occupy a hydrophobic pocket in the transmembrane domain.

  • C4-Position: Often derivatized with biphenyl or cyclohexyl amides to reach the extracellular loops.

  • Key Finding: High affinity binding (

    
     nM) requires a basic nitrogen (the C4 amine) to interact with a conserved aspartate residue (Asp123) in the receptor.
    
C. Anti-Infectives: HCV Assembly & Antifungals

HCV: 4-aminopiperidine derivatives inhibit the assembly of the Hepatitis C Virus. Unlike replication inhibitors, these compounds block the packaging of the viral genome, offering a novel mechanism of action. Antifungal: N-benzyl and N-aryl analogs target ergosterol biosynthesis, specifically inhibiting sterol C14-reductase.

Structure-Activity Relationship (SAR) Map

The biological activity is tunable via three main vectors:

VectorModificationEffect on Activity
N1-Aryl (Head) Electron-Deficient Heterocycles (e.g., Pyridine, Pyrimidine)Increases metabolic stability (lowers

oxidation); Enables

synthesis.
Lipophilic Substituents (e.g., 4-F, 4-CF3)Enhances potency at GPCRs (MCH-1, Muscarinic) by engaging hydrophobic pockets.
Piperidine (Core) C-Methylation (e.g., 2-Me, 3-Me)Restricts conformational flexibility; can improve selectivity between receptor subtypes (e.g., M3 vs M2).
C4-Amine (Tail) Urea/Amide Linkers Critical for H-bond networks. Urea derivatives (e.g., Buquineran) show PDE inhibitory activity.
Basic Amine Essential for salt bridge formation in GPCR binding pockets (e.g., Asp residue interaction).
Visualization: SAR Heatmap

SAR_Map Core Piperidine Core (Rigid Scaffold) N1_Node N1-Aryl / Heteroaryl Core->N1_Node  Direct Bond   C4_Node C4-Amino Functionalization Core->C4_Node  Vector   N1_Effect1 Pyridine/Quinazoline: Solubility & Metabolic Stability N1_Node->N1_Effect1 N1_Effect2 4-F/CF3 Phenyl: Hydrophobic Pocket Engagement N1_Node->N1_Effect2 C4_Effect1 Urea/Amide: H-Bond Donor/Acceptor C4_Node->C4_Effect1 C4_Effect2 Primary Amine: Salt Bridge to Asp (GPCRs) C4_Node->C4_Effect2

Caption: SAR vectors for the 4-amino-1-arylpiperidine scaffold. N1 modulates PK/PD; C4 drives target engagement.

Mechanism of Action: GPCR Antagonism

Many 4-amino-1-arylpiperidines function as antagonists for


-coupled GPCRs (e.g., M3 Muscarinic, MCH-1). The diagram below illustrates the blockade of the signaling cascade.

GPCR_Mechanism Ligand Agonist (e.g., ACh, MCH) GPCR GPCR (M3 / MCH-1) Ligand->GPCR Activates Antagonist 4-Amino-1-Arylpiperidine (Antagonist) Antagonist->GPCR BLOCKS Gq Gq Protein GPCR->Gq Activation PLC PLC-beta Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Response Cellular Response (Contraction / Appetite) Ca->Response

Caption: The scaffold acts as a competitive antagonist, blocking Gq-mediated Calcium mobilization.

References

  • Bryan, M. C., et al. (2013). Disubstituted 1-Aryl-4-aminopiperidine Library Synthesis Using Computational Drug Design and High-Throughput Batch and Flow Technologies. ACS Combinatorial Science.

  • Madar, D. J., et al. (2006). Discovery of ABT-279: A Very Potent, Selective, Effective, and Well-Tolerated Inhibitor of Dipeptidyl Peptidase-IV.[1][2] Journal of Medicinal Chemistry.

  • Kym, P. R., et al. (2005). Discovery and characterization of aminopiperidinecoumarin melanin concentrating hormone receptor 1 antagonists. Journal of Medicinal Chemistry.

  • Sagara, Y., et al. (2006). Identification of a novel 4-aminomethylpiperidine class of M3 muscarinic receptor antagonists. Journal of Medicinal Chemistry.

  • Gao, M., et al. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Infectious Diseases.

  • Hofmann, L., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules.[1][3][4][5][6][7][8]

Sources

Exploratory

Safety Data Sheet (SDS) for 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine

[1] Document Control: Target Compound: 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine[1][2][3] CAS Number: 1096810-46-6[4][1][2][3] Document Type: Advanced Safety & Handling Protocol (SAR-Based) Audience: Medicinal Chemis...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Document Control:

  • Target Compound: 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine[1][2][3]

  • CAS Number: 1096810-46-6[4][1][2][3]

  • Document Type: Advanced Safety & Handling Protocol (SAR-Based)

  • Audience: Medicinal Chemists, Process Safety Engineers, Toxicology Leads[4]

Chemical Identity & Structural Context[1][3][5][6][7][8]

This guide deviates from standard SDS templates to prioritize Structure-Activity Relationship (SAR) analysis. As a specialized intermediate with limited empirical toxicology data, safety protocols must be derived from its functional moieties: the aniline-like N-aryl core and the secondary aliphatic amine .[4]

PropertyData
Systematic Name 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine
CAS Number 1096810-46-6
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol
Physical State Solid (Predicted) or Viscous Oil (depending on purity/salt form)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Low water solubility (Free base)
Structural Hazard Analysis

The molecule comprises two distinct pharmacophores that dictate its safety profile:

  • The 1-(4-Methoxyphenyl)piperidine Core: Structurally analogous to p-anisidine and 1-(4-methoxyphenyl)piperazine. This moiety suggests potential for hematological toxicity (methemoglobinemia) and CNS activity .[4]

  • The 4-(N-Methylamino) Group: A secondary aliphatic amine.[4] This confers basicity , making the compound a likely skin/eye corrosive or severe irritant and ensuring high bioavailability via inhalation or mucosal contact.[4]

Hazard Identification & Toxicology (SAR-Derived)

Warning: In the absence of compound-specific LD50 data, this substance must be handled as a high-potency toxicant.

Core Hazards (GHS Classification Estimates)

Based on read-across from 1-(4-methoxyphenyl)piperazine (CAS 38869-47-5) and p-anisidine (CAS 104-94-9):

  • Acute Toxicity (Oral/Inhalation): Category 3 or 4 (Harmful/Toxic).[4]

  • Skin Corrosion/Irritation: Category 1B or 2 (Causes severe burns or skin irritation).[4] Rationale: Secondary amines are caustic.[4]

  • Serious Eye Damage: Category 1 (Irreversible damage).[4]

  • Specific Target Organ Toxicity (Repeated): Category 2 (Blood/Spleen).[4] Rationale: Potential for methemoglobin formation due to the aniline-like metabolism.[4]

Mechanism of Toxicity Flowchart

The following diagram illustrates the biological pathway of potential toxicity, linking chemical structure to physiological response.

HazardPathways Struct 1-(4-methoxyphenyl)- N-methylpiperidin-4-amine Moiety1 N-Aryl Moiety (Aniline-like) Struct->Moiety1 Moiety2 Secondary Amine (N-Methyl) Struct->Moiety2 Effect1 Metabolic Activation (N-hydroxylation) Moiety1->Effect1 Hepatic CYP450 Effect2 Caustic pH > 11 (Local Tissue Damage) Moiety2->Effect2 Direct Contact Outcome1 Methemoglobinemia (Hypoxia) Effect1->Outcome1 Outcome2 Chemical Burns (Corneal/Dermal) Effect2->Outcome2

Caption: SAR-based toxicity pathways linking structural moieties to specific physiological risks.

Safe Handling & Engineering Controls

Hierarchy of Controls

Relying solely on PPE is insufficient for novel amines.[4] The following protocol enforces a "Zero-Contact" policy.

1. Engineering (Primary Barrier):

  • Enclosure: Handle exclusively within a certified Fume Hood or Glove Box (Class II or III).

  • Atmosphere: Maintain negative pressure. Use HEPA filtration if handling powder form to prevent dust aerosolization.[4]

2. Administrative (Procedural):

  • Designated Area: Use a specific "Red Zone" for weighing and transfer.

  • Deactivation: Pre-prepare a neutralization bath (10% Citric Acid or dilute HCl) for immediate glassware decontamination.[4]

3. Personal Protective Equipment (PPE):

  • Respiratory: If outside a glove box, use a Full-Face Respirator with ABEK-P3 combination filters (Organic Vapor + Basic Gas + Particulate).[4]

  • Dermal: Double-gloving strategy.

    • Inner: Nitrile (0.11 mm) - Mechanical strength.[4]

    • Outer: Laminate film (Silver Shield/4H) or thick Butyl Rubber - Chemical permeation resistance against amines.[4]

Emergency Response Protocols

This section provides self-validating workflows for critical incidents.

Spill Response Decision Matrix

Do not treat all spills equally. The physical state (solid vs. solution) dictates the response to minimize aerosol generation.[4]

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid/Powder Type->Solid Liquid Solution/Oil Type->Liquid ActionS1 Do NOT Sweep (Aerosol Risk) Solid->ActionS1 ActionL1 Cover with Absorbent (Vermiculite/Sand) Liquid->ActionL1 ActionS2 Cover with Wet Pad (Propylene Glycol) ActionS1->ActionS2 Disposal Seal in HazMat Bag Label: 'Toxic Amine' ActionS2->Disposal ActionL2 Neutralize (Dilute Acetic Acid) ActionL1->ActionL2 ActionL2->Disposal

Caption: Decision matrix for containment of spills, prioritizing aerosol suppression for solids.

First Aid (Self-Validating)[1]
  • Eye Contact: Irrigate for minimum 30 minutes .[4] Validation: Check pH of eye runoff with litmus paper; continue rinsing until pH is neutral (7.0-7.4).[4]

  • Skin Contact: Drench with water, then wash with PEG-400 (polyethylene glycol) if available, followed by soap.[4] Rationale: PEG helps solubilize lipophilic amines better than water alone.[4]

  • Inhalation: Immediate removal to fresh air. Critical Step: Monitor for delayed pulmonary edema (up to 24 hours) due to amine irritation.[4]

Synthesis & Stability (Technical Context)

Storage Conditions
  • Hygroscopicity: As an amine, the compound will absorb atmospheric CO₂ (forming carbamates) and moisture.[4]

  • Oxidation: The electron-rich p-methoxyphenyl ring is susceptible to oxidation.[4]

  • Protocol: Store under Argon or Nitrogen atmosphere at 2-8°C. Store in amber glass to prevent photo-degradation.

Chemical Incompatibilities[1]
  • Strong Oxidizers: Risk of exothermic reaction or fire.[4]

  • Acids: Exothermic neutralization.

  • Acid Chlorides/Anhydrides: Will react rapidly at the secondary amine to form amides (potential runaway exotherm if uncontrolled).[4]

Regulatory & Ecological Considerations

RegulationStatusImplication
TSCA (USA) Not ListedR&D Exemption Only.[4] Strictly for laboratory use.
REACH (EU) Not Registered< 1 Tonne/Year threshold.[4]
DEA (USA) Not ControlledNote: While not a direct fentanyl precursor (which require N-phenethyl), it is a structural isomer/analogue building block.[4] Maintain strict inventory logs to prevent diversion concern.

Ecological Impact:

  • Aquatic Toxicity: Predicted High. Anilines and piperazines are often toxic to daphnia and fish.[4]

  • Disposal: Do not release to drains. Incinerate via a licensed chemical waste contractor equipped with scrubbers for nitrogen oxides (NOx).[4]

References

  • Sigma-Aldrich. (n.d.). 1-(4-Methoxyphenyl)-N-methylpiperidin-4-amine Product Detail (CAS 1096810-46-6).[1][2][3] Retrieved from [4]

  • ChemicalBook. (2025).[4] 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine Properties and Supplier Data. Retrieved from

  • PubChem. (n.d.).[4] Compound Summary: 1-(4-methoxyphenyl)piperazine (Analogue Safety Data). National Library of Medicine. Retrieved from [4]

  • ECHA. (n.d.).[4] Registration Dossier: p-Anisidine (CAS 104-94-9) - Toxicological Summary. European Chemicals Agency.[4] Retrieved from

  • Cayman Chemical. (2025).[4] Safety Data Sheet: 1-(4-Methoxyphenyl)piperazine. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(4-Methoxyphenyl)-N-methylpiperidin-4-amine via Sequential N-Arylation and Reductive Amination

Executive Summary The functionalization of piperidine scaffolds is a cornerstone of modern drug discovery and medicinal chemistry. This application note details a robust, two-stage synthetic protocol for the preparation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of piperidine scaffolds is a cornerstone of modern drug discovery and medicinal chemistry. This application note details a robust, two-stage synthetic protocol for the preparation of 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine starting from piperidin-4-one. To ensure high yields and prevent undesired side reactions, the synthesis employs a ketal-protection strategy, followed by a and a highly chemoselective. This guide is designed for research scientists and drug development professionals seeking scalable and reproducible methodologies.

Mechanistic Rationale & Experimental Design

A direct reaction of unprotected piperidin-4-one with an aryl halide under basic cross-coupling conditions is synthetically unviable. To achieve the target molecule, the experimental design relies on the following causal principles:

A. Ketone Masking to Prevent Enolization

Unprotected piperidin-4-one possesses highly acidic α-protons. Under the strongly basic conditions required for Buchwald-Hartwig N-arylation (e.g., using sodium tert-butoxide), the unprotected ketone readily undergoes enolization, leading to aldol condensation and complex oligomeric mixtures. By utilizing the commercially available ethylene ketal derivative (1,4-dioxa-8-azaspiro[4.5]decane ), the nucleophilicity of the secondary amine is preserved while the reactive ketone center is completely deactivated[1],[2].

B. Buchwald-Hartwig N-Arylation Dynamics

The coupling of 4-bromoanisole with the protected piperidine is catalyzed by a Pd(0) source (Pd2(dba)3) and RuPhos , an electron-rich, sterically hindered biaryl phosphine ligand. RuPhos is specifically chosen because its steric bulk accelerates reductive elimination, while its electron-rich nature facilitates the initial oxidative addition into the aryl bromide bond, effectively suppressing undesired β-hydride elimination pathways.

C. Chemoselective Reductive Amination

Following acidic hydrolysis of the ketal intermediate, the resulting 1-(4-methoxyphenyl)piperidin-4-one is reacted with methylamine. Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) is selected as the reducing agent over sodium borohydride (NaBH4). STAB is a mild, selective hydride donor that preferentially reduces the transiently formed iminium ion over the starting ketone under weakly acidic conditions[3],[4]. This chemoselectivity strictly prevents the formation of the undesired secondary alcohol byproduct.

Quantitative Data & Reagent Stoichiometry

The following table summarizes the optimized stoichiometric ratios and expected yields for a standard 10 mmol scale synthesis.

StepReagent / ReactantMW ( g/mol )EquivalentsAmountRole
1 1,4-Dioxa-8-azaspiro[4.5]decane143.191.0010.0 mmolStarting Material
1 4-Bromoanisole187.041.1011.0 mmolArylating Agent
1 Pd2(dba)3915.720.020.2 mmolCatalyst Precursor
1 RuPhos466.590.040.4 mmolLigand
1 Sodium tert-butoxide (NaOtBu)96.101.4014.0 mmolBase
2 1-(4-Methoxyphenyl)piperidin-4-one205.261.008.0 mmolIntermediate
2 Methylamine (2M in THF)31.062.0016.0 mmolAmine Source
2 NaBH(OAc)3 (STAB)211.941.5012.0 mmolReducing Agent
2 Glacial Acetic Acid60.051.008.0 mmolAcid Catalyst

Note: The intermediate yield for Step 1 is typically 80–85%. The reductive amination in Step 2 typically proceeds with an 85–90% yield.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-(4-Methoxyphenyl)piperidin-4-one

Objective: N-arylation of the protected piperidine followed by in situ ketal hydrolysis.

  • Catalyst Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge Pd2(dba)3 (183 mg, 0.2 mmol), RuPhos (186 mg, 0.4 mmol), and NaOtBu (1.34 g, 14.0 mmol). Evacuate and backfill the flask with dry nitrogen (3 cycles) to establish a strictly inert atmosphere.

  • Reagent Addition: Via a dry syringe, add 1,4-dioxa-8-azaspiro[4.5]decane (1.43 g, 10.0 mmol) and 4-bromoanisole (2.06 g, 11.0 mmol) dissolved in anhydrous toluene (30 mL).

  • Cross-Coupling: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 12 hours. Monitor the consumption of the aryl bromide via LC-MS or TLC (Hexanes/EtOAc 4:1).

  • Filtration: Cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with ethyl acetate (50 mL). Concentrate the filtrate under reduced pressure.

  • Ketal Deprotection: Dissolve the crude ketal intermediate in THF (20 mL). Add 2M aqueous HCl (20 mL) and stir vigorously at room temperature for 4 hours to drive the hydrolysis to completion.

  • Workup & Isolation: Carefully neutralize the acidic mixture by adding saturated aqueous NaHCO3 until the pH reaches ~8. Extract the aqueous phase with dichloromethane (DCM, 3 × 30 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the ketone intermediate.

Protocol B: Synthesis of 1-(4-Methoxyphenyl)-N-methylpiperidin-4-amine

Objective: Chemoselective reductive amination of the ketone intermediate.

  • Iminium Ion Formation: In a 100 mL round-bottom flask, dissolve 1-(4-methoxyphenyl)piperidin-4-one (1.64 g, 8.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 25 mL). Add methylamine (8.0 mL of a 2M solution in THF, 16.0 mmol) followed by glacial acetic acid (0.46 mL, 8.0 mmol). Stir at room temperature for 1 hour under nitrogen to ensure complete iminium ion formation.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (STAB) (2.54 g, 12.0 mmol) to the reaction mixture over 10 minutes. Stir the heterogeneous mixture at room temperature for 6–8 hours[3].

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO3 (30 mL). Stir vigorously for 15 minutes until all gas evolution ceases and the mixture becomes biphasic.

  • Extraction & Washing: Extract the product into DCM (3 × 30 mL). Wash the combined organic extracts with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude amine via flash column chromatography (silica gel, utilizing a highly polar eluent system: DCM/MeOH/NH4OH 90:9:1) to yield the pure target compound as a pale solid or viscous oil.

Process Visualization

SynthesisWorkflow Start Piperidin-4-one Ethylene Ketal Reagent1 4-Bromoanisole Pd2(dba)3 / RuPhos / NaOtBu Start->Reagent1 Int1 1-(4-Methoxyphenyl)-1,4-dioxa -8-azaspiro[4.5]decane Reagent1->Int1 Buchwald-Hartwig N-Arylation Reagent2 Aqueous HCl / THF (Deprotection) Int1->Reagent2 Int2 1-(4-Methoxyphenyl) piperidin-4-one Reagent2->Int2 Ketal Hydrolysis Reagent3 Methylamine (CH3NH2) NaBH(OAc)3 (STAB) / DCE Int2->Reagent3 Product 1-(4-Methoxyphenyl)-N- methylpiperidin-4-amine Reagent3->Product Reductive Amination

Chemical workflow for the synthesis of 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine.

References

  • Abdel-Magid, A. F., et al. "Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures." The Journal of Organic Chemistry, 1996. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. URL:[Link]

  • Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)." URL:[Link]

  • Cao, Q., et al. "Robust Buchwald-Hartwig Amination Enabled by Ball-Milling." Semantic Scholar, 2020. URL:[Link]

  • Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons, 2014. URL:[Link]

Sources

Application

Application Note: Reductive Amination Protocols for N-Aryl Piperidones

Strategic Overview The N-aryl piperidine moiety is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for numerous GPCR ligands, antipsychotics (e.g., haloperidol derivatives), and antihistam...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The N-aryl piperidine moiety is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for numerous GPCR ligands, antipsychotics (e.g., haloperidol derivatives), and antihistamines. While the reductive amination of simple aliphatic ketones is routine, N-aryl-4-piperidones present unique physicochemical challenges and opportunities.

Key Technical Nuances:

  • Electronic Effects: Unlike N-benzyl or N-alkyl piperidones, the ring nitrogen in N-aryl piperidones is anilinic (pKa ~ 2–5). It remains unprotonated under the weakly acidic conditions (pH 5–6) required for imine formation. This prevents the "ammonium trap" effect seen in basic amines, often allowing for cleaner kinetics at the carbonyl center.

  • Solubility Profiles: The aryl group increases lipophilicity but can reduce solubility in polar protic solvents (MeOH), necessitating the use of halogenated solvents (DCE/DCM) or ethers (THF).

  • Steric Environment: The C4 position is relatively unhindered, but incoming bulky amines (e.g., secondary amines or branched primary amines) can stall the iminium formation, requiring Lewis acid activation.

This guide details three validated protocols ranging from the industry-standard "Abdel-Magid" method to Titanium-mediated forcing conditions for difficult substrates.

Mechanistic Decision Logic

The choice of reducing agent dictates the success of the reaction.[1] We employ a decision logic based on the basicity of the amine and the steric hindrance of the coupling partners.

Diagram 1: Method Selection Decision Tree

(Graphviz DOT visualization of the decision process)

DecisionTree Start Start: N-Aryl Piperidone + Amine CheckAmine Is the Incoming Amine Sterically Hindered? Start->CheckAmine NoHindrance No (Primary/Unbranched) CheckAmine->NoHindrance High Reactivity YesHindrance Yes (Secondary/Branched) CheckAmine->YesHindrance Low Reactivity MethodA Method A: NaBH(OAc)3 (Standard Protocol) NoHindrance->MethodA MethodB Method B: Ti(OiPr)4 / NaBH4 (Forcing Protocol) YesHindrance->MethodB CheckAcid Is Substrate Acid Sensitive? MethodA->CheckAcid MethodC Method C: NaBH3CN (Only if pH control required) CheckAcid->MethodC Yes

Caption: Selection logic for reductive amination protocols based on steric and electronic constraints.

Protocol A: The Standard (Sodium Triacetoxyborohydride)

Basis: Based on the seminal work by Abdel-Magid et al., this method uses Sodium Triacetoxyborohydride (STAB). STAB is mild and selective; it reduces the iminium ion faster than the ketone, minimizing the formation of the alcohol side-product (1-aryl-4-piperidinol).

Scope: Primary amines and unhindered secondary amines.[1]

Materials
  • Substrate: 1-Phenyl-4-piperidone (or analog) (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reagent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.

  • Additive: Glacial Acetic Acid (AcOH) (1.0 equiv).

Step-by-Step Methodology
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the N-aryl piperidone (1.0 mmol) in DCE (5 mL, 0.2 M).

  • Imine Formation: Add the amine (1.1 mmol) followed by Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • Expert Insight: The addition of AcOH is crucial for ketone substrates to catalyze the formation of the iminium species.

  • Reduction: Add NaBH(OAc)3 (1.5 mmol) in a single portion.

    • Note: Gas evolution is minimal compared to NaBH4, but the reaction should be vented.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC.[2] Look for the disappearance of the ketone (often UV active) and the appearance of the more polar amine product.

  • Quench: Quench by adding saturated aqueous NaHCO3 (5 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Protocol B: The "Difficult" Substrate (Titanium Isopropoxide)

Basis: For sterically hindered amines (e.g., tert-butylamine, diisopropylamine) or electron-deficient amines (anilines), equilibrium favors the ketone over the imine. Titanium(IV) isopropoxide acts as a strong Lewis acid and water scavenger, driving the equilibrium toward the titanium-amine complex, which is then reduced.[3]

Scope: Hindered secondary amines, anilines, or when Method A fails.

Materials
  • Substrate: 1-Phenyl-4-piperidone (1.0 equiv)

  • Amine: 1.2 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.25 – 1.5 equiv)

  • Reducing Agent: Sodium Borohydride (NaBH4) (1.0 equiv)

  • Solvent: Neat (no solvent) or minimal THF.

Step-by-Step Methodology
  • Complexation: In a dry flask under Nitrogen/Argon, combine the piperidone (1.0 mmol) and the amine (1.2 mmol).

  • Activation: Add Ti(OiPr)4 (1.5 mmol) dropwise.

    • Observation: The mixture often becomes viscous. If stirring stops, add minimal dry THF (1-2 mL).

  • Incubation: Stir the mixture at RT for 6–12 hours (or overnight).

    • Expert Insight: This long incubation ensures complete conversion to the imine/enamine-titanium complex.

  • Reduction: Dilute the mixture with absolute Ethanol (5 mL). Caution: Exothermic.

  • Hydride Addition: Add NaBH4 (1.0 mmol) carefully. Stir for 2 hours at RT.

  • Hydrolysis (Critical Step): Quench by adding water (2 mL). A heavy white precipitate (TiO2) will form.

  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

    • Troubleshooting: If the filtrate is cloudy, add 1N NaOH to break up titanium emulsions.

Mechanistic Visualization

Understanding the speciation during the reaction is vital for troubleshooting.

Diagram 2: Reaction Mechanism & Speciation

(Graphviz DOT visualization of the chemical pathway)

Mechanism Ketone N-Aryl Piperidone (Ketone) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Product Final Amine Product Ketone->Product Direct Reduction (Side Reaction) Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Acid/Ti Catalysis) Iminium->Product + H- (Hydride) (Fast Step)

Caption: Pathway of reductive amination showing the critical iminium intermediate.

Comparative Data & Troubleshooting

Table 1: Reagent Selection Guide
FeatureSodium Triacetoxyborohydride (STAB) Ti(OiPr)4 / NaBH4 Sodium Cyanoborohydride
Reactivity Moderate (Selective)High (Forcing)Low (pH dependent)
Toxicity LowLow (Ti salts benign)High (HCN generation)
Water Tolerance Low (Decomposes slowly)Very Low (Hydrolyzes Ti)High
Solvent DCE, THF, DCMNeat / THF -> EtOHMeOH
Primary Use Standard substratesHindered amines / AnilinesAcid-sensitive groups
Troubleshooting Common Issues
  • Problem: Low Conversion of Ketone.

    • Cause: Equilibrium favors ketone; water is reversing imine formation.

    • Solution: Add molecular sieves (4Å) to the reaction or switch to Method B (Titanium acts as a water scavenger).

  • Problem: Formation of Alcohol (Piperidinol).

    • Cause: Reducing agent is reducing the ketone before the imine forms.

    • Solution: Pre-stir the ketone and amine for 1 hour before adding the hydride. Ensure Acid (AcOH) is present to accelerate imine formation.

  • Problem: "Stuck" Titanium Emulsion.

    • Cause: Incomplete hydrolysis of titanium alkoxides during workup.

    • Solution: Use 1M NaOH or Sodium Potassium Tartrate (Rochelle's Salt) solution during the quench to solubilize titanium species.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][6][9] J. Org.[4][5][6][10] Chem.1996 , 61, 3849–3862.[4][6][9]

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[10] J. Org.[4][5][6][10] Chem.1990 , 55, 2552–2554.

  • Neidigh, K. A. ; Avery, M. A.; Williamson, J. S.; Bhattacharyya, S. Facile Preparation of N-Methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds.[11] J. Chem. Soc., Perkin Trans.[3] 11998 , 2527–2532.[11]

  • Miriyala, B. ; Bhattacharyya, S.; Williamson, J. S.[12] Chemoselective Reductive Alkylation of Ammonia with Carbonyl Compounds: Synthesis of Primary and Symmetrical Secondary Amines. Tetrahedron2004 , 60, 1463–1471.[12]

Sources

Method

Amide coupling conditions for N-methylpiperidin-4-amine derivatives

Technical Application Note: Optimized Amide Coupling Strategies for N-Methylpiperidin-4-amine Derivatives Abstract The coupling of carboxylic acids with 1-methylpiperidin-4-amine (CAS 41838-46-4) is a ubiquitous transfor...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Optimized Amide Coupling Strategies for N-Methylpiperidin-4-amine Derivatives

Abstract

The coupling of carboxylic acids with 1-methylpiperidin-4-amine (CAS 41838-46-4) is a ubiquitous transformation in medicinal chemistry, particularly for GPCR and kinase inhibitor scaffolds. However, the physicochemical properties of this diamine—specifically its high polarity, dual basicity, and frequent use as a dihydrochloride salt—often lead to suboptimal yields or purification difficulties using standard "generic" amide coupling protocols. This guide provides a scientifically grounded, tiered approach to reagent selection (HATU vs. T3P), reaction optimization, and, critically, the purification of the resulting basic amides using "Catch-and-Release" methodologies.

Substrate Analysis & Mechanistic Considerations

To optimize the reaction, one must first understand the substrate's behavior in solution.

  • The "Dual Base" Challenge: 1-methylpiperidin-4-amine contains two basic centers:

    • C4-Primary Amine (Nucleophile): pKa ~10.6 (conjugate acid). This is the reactive site.

    • N1-Tertiary Amine (Non-nucleophilic Base): pKa ~10.4 (conjugate acid). While sterically hindered from coupling, this site acts as a proton sponge.

  • Salt Stoichiometry: This reagent is commercially supplied as a dihydrochloride (2HCl) salt to prevent oxidation and moisture absorption.

    • Implication: Standard protocols using 1.0–1.5 equivalents of base (e.g., DIPEA) will fail. The first 2.0 equivalents are consumed solely to neutralize the HCl salts. To generate the free nucleophile and drive the reaction, 3.0–4.0 equivalents of base are mandatory .

  • Solubility Profile: The free base is highly polar and water-soluble. The salt form is insoluble in non-polar solvents (DCM, Toluene) but soluble in water and methanol.

    • Implication: Reactions require polar aprotic solvents (DMF, DMAc) or solubilizing organic bases.[1]

Reagent Selection Guide

Do not default to EDC/HOBt. Modern coupling reagents offer superior kinetics and simplified workups for basic substrates.

FeatureHATU (Discovery Standard)T3P (Process/Scale-Up)Acid Chloride (Difficult Substrates)
Mechanism OAt-active ester (Fast kinetics)Propylphosphonic anhydrideDirect Acylation
Best For Milligram scale, HTS, precious acidsGram/Kilogram scale, "Green" chemistrySterically hindered acids
Solvent DMF, DMAc, NMPEtOAc, MeTHF, DCMDCM, THF
Workup Aqueous extraction (often messy)Water Wash (Byproducts are water soluble)Aqueous extraction
Purification SCX or Reverse PhaseCrystallization or ExtractionExtraction
Cost HighModerateLow
Decision Tree: Selecting the Right Protocol

ReagentSelection cluster_legend Key Start Start: Choose Acid Partner Scale Reaction Scale? Start->Scale Hindrance Sterically Hindered? Scale->Hindrance > 100 mg HATU Protocol A: HATU (High Yield, Fast) Scale->HATU < 100 mg Epimerization Chiral Center at Alpha Position? Hindrance->Epimerization No AcidCl Protocol C: Acid Chloride (High Reactivity) Hindrance->AcidCl Yes (e.g., t-Butyl) T3P Protocol B: T3P (Clean Workup) Epimerization->T3P Yes (Low Racemization) Epimerization->T3P No (Easy Workup) Decision Decision Node Outcome Selected Protocol

Figure 1: Decision matrix for selecting coupling conditions based on scale and substrate complexity.

Detailed Experimental Protocols

Protocol A: High-Throughput / Discovery Scale (HATU)

Best for: 10 mg – 500 mg scale, library synthesis.

  • Preparation: In a vial, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (N,N-Diisopropylethylamine, 4.0 eq). Stir for 2 minutes.

    • Note: If acid is liquid, add it to the solvent first.

  • Coupling: Add HATU (1.1 eq). Stir for 5 minutes to form the activated ester (solution often turns yellow/orange).

  • Addition: Add 1-methylpiperidin-4-amine dihydrochloride (1.1 eq) as a solid or suspended in minimal DMF.

  • Reaction: Cap and stir at Room Temperature (RT) for 1–4 hours. Monitor by LCMS.[1][2]

    • Checkpoint: If starting material persists after 4h, add 0.2 eq additional HATU.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO3 (x2) and Brine (x1). Dry over Na2SO4.

    • Caution: The product is basic.[3] Do not wash with 1N HCl, or you will extract your product into the aqueous waste.

Protocol B: Process / Scale-Up (T3P)

Best for: >1 g scale, avoiding toxic byproducts, ease of purification.

  • Setup: Charge a flask with Carboxylic Acid (1.0 eq) and 1-methylpiperidin-4-amine dihydrochloride (1.1 eq).

  • Solvent: Add 2-MeTHF (2-Methyltetrahydrofuran) or EtOAc (5–10 volumes).

  • Base: Add Pyridine (3.0–4.0 eq) or DIPEA (4.0 eq).

    • Insight: Pyridine acts as both a base and a nucleophilic catalyst in the T3P cycle.

  • Reagent: Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise over 10 minutes.

    • Exotherm Control: T3P addition is exothermic; cool to 0°C if scale >10g.

  • Reaction: Stir at RT for 2–12 hours.

  • Workup (The "Magic" Step):

    • Add water (equal volume). Stir vigorously for 10 mins.

    • Separate layers. The T3P byproducts (phosphonic acid derivatives) are water-soluble and wash away.[4][5]

    • Wash organic layer with 1N NaOH (to remove unreacted acid) and Brine.

    • Concentrate.

Purification Strategy: "Catch and Release"

Standard silica chromatography is often problematic for these substrates because the basic amine interacts with acidic silanols, causing "streaking" (tailing) and yield loss. The SCX (Strong Cation Exchange) method is the superior alternative.

SCX Cartridge Protocol

Mechanism: The sulfonic acid resin "catches" the basic amine product (and unreacted amine), while neutral/acidic impurities (HATU byproducts, unreacted acid) flow through.

SCX_Workflow Step1 1. LOAD Dissolve crude in MeOH/DCM. Apply to SCX cartridge. Step2 2. WASH Flush with MeOH (3-5 column volumes). Removes non-basic impurities. Step1->Step2 Neutral Impurities to Waste Step3 3. ELUTE Flush with 2M NH3 in MeOH. Releases product. Step2->Step3 Product retained on column Step4 4. ISOLATE Concentrate ammoniacal filtrate. Obtain pure free base. Step3->Step4 Product Collected

Figure 2: "Catch and Release" purification workflow for basic amides.

Step-by-Step SCX:

  • Condition: Pre-wet SCX cartridge with MeOH.

  • Load: Dissolve crude reaction mixture in minimal MeOH or DCM/MeOH (1:1). Load onto cartridge.

  • Wash: Elute with MeOH (3 CV - Column Volumes).

    • Result: Collect this fraction and check by TLC/LCMS. It should contain non-basic impurities (e.g., HOAt, unreacted carboxylic acid).

  • Release: Elute with 2.0 M Ammonia in Methanol (3 CV).

    • Result: The ammonia displaces the product from the sulfonic acid sites.

  • Finish: Concentrate the ammonia fraction to yield the clean amine.

Troubleshooting & FAQ

Q: My yield is <20%, and I see starting material.

  • Cause: Insufficient base. The 2HCl salt consumed your base.

  • Fix: Ensure you used at least 3.5 equivalents of DIPEA. Check pH of reaction mixture on wet paper; it must be basic (pH > 9).

Q: The product is streaking on Silica TLC.

  • Cause: Interaction with acidic silica.[3]

  • Fix: Use DCM:MeOH:NH4OH (90:10:1) as your eluent. The ammonium hydroxide competes for silanol sites, sharpening the spot.

Q: Can I use EDC/HOBt?

  • Answer: Yes, but the urea byproduct (EDC-urea) is water-soluble, which is good. However, if you use the SCX workup, the urea (neutral) will wash away easily. If you do liquid-liquid extraction, EDC is fine, but HATU is generally higher yielding for secondary amines.

References

  • Dunetz, J. R., et al. (2011).[6][7] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[6] Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631. Link

  • Teledyne ISCO. (2012). "RediSep SCX Column: Purification of Basic Compounds." Application Note. Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[5][8] Tetrahedron, 61(46), 10827-10852. Link

Sources

Application

Application Note: 1-(4-Methoxyphenyl)-N-methylpiperidin-4-amine as a Pharmaceutical Scaffold

This Application Note is designed for researchers in medicinal chemistry and process development. It details the utilization of 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine as a versatile intermediate for synthesizing G...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the utilization of 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine as a versatile intermediate for synthesizing GPCR ligands, acetylcholinesterase inhibitors, and ion channel modulators.[1]

[1]

Executive Summary

1-(4-methoxyphenyl)-N-methylpiperidin-4-amine represents a "privileged scaffold" in drug discovery.[1] Its structure combines a lipophilic N-aryl piperidine core—common in CNS-active agents—with a reactive secondary amine handle.[1] This specific substitution pattern allows for the rapid diversification of lead compounds targeting Serotonin (5-HT) receptors , Sigma receptors , and Acetylcholinesterase (AChE) .

This guide provides a validated protocol for its synthesis via reductive amination, downstream functionalization strategies, and critical safety data regarding its handling.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyDescription
Chemical Name 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol
Key Functionality Secondary Amine (Nucleophile), Aryl Ether (H-bond acceptor)
pKa (Predicted) ~10.2 (Exocyclic amine), ~3.5 (Aniline nitrogen)
Solubility Soluble in DCM, MeOH, DMSO; Low solubility in water (neutral form)
Appearance Pale yellow oil or low-melting solid (free base); White solid (HCl salt)
Structural Reactivity Analysis[1]
  • N1 (Ring Nitrogen): Substituted with a p-anisyl group.[1] The lone pair is delocalized into the aromatic ring, rendering it non-nucleophilic under standard conditions. It serves as a hydrophobic anchor.[1]

  • N4 (Exocyclic Nitrogen): A secondary aliphatic amine.[1] It is highly nucleophilic and basic, serving as the primary site for chemical modification (acylation, alkylation, sulfonylation).

Synthesis Protocol: Reductive Amination

The most robust route to this intermediate is the reductive amination of 1-(4-methoxyphenyl)piperidin-4-one with methylamine.[1] This method avoids over-alkylation and yields high purity.[1]

Reagents & Materials[1][3][4][6][7][11][12][13]
  • Starting Material: 1-(4-methoxyphenyl)piperidin-4-one (1.0 equiv)[1]

  • Amine Source: Methylamine (2.0 M in THF or MeOH, 1.5–2.0 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Quench: Saturated aqueous NaHCO₃

Step-by-Step Procedure
  • Imine Formation:

    • Charge a reaction vessel with 1-(4-methoxyphenyl)piperidin-4-one dissolved in DCE (0.1 M concentration).

    • Add Methylamine solution (1.5 equiv) under N₂ atmosphere.

    • Optional: Add Acetic Acid (1.0 equiv) to catalyze imine formation if using anhydrous amine.[1]

    • Stir at room temperature (RT) for 1–2 hours. Note: Monitoring by TLC may show the disappearance of ketone.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes to control exotherm.[1]

    • Allow the reaction to warm to RT and stir for 12–16 hours.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃.[1] Stir for 30 minutes to decompose boron complexes.

    • Extract the aqueous layer with DCM (3x).

    • Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate in vacuo to yield the crude secondary amine.[1]

  • Purification:

    • The crude oil is often sufficient for downstream coupling.[1]

    • For storage: Convert to the dihydrochloride salt by adding 4M HCl in dioxane to an ethereal solution of the amine. Filter the precipitate.[1][2][3]

Downstream Application Protocols

The secondary amine is the "warhead" for diversification. Below are validated workflows for common medicinal chemistry transformations.

Workflow A: Amide Coupling (Library Synthesis)

Used to generate peptidomimetics or reverse-amide linkers.[1]

  • Activation: Dissolve Carboxylic Acid (1.1 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1] Stir for 10 mins.

  • Coupling: Add 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine (1.0 equiv).

  • Reaction: Stir at RT for 4–12 hours.

  • Validation: Monitor by LC-MS (Target Mass = Acid MW + 220.3 - 18).[1]

Workflow B: Sulfonylation

Common for optimizing metabolic stability or targeting GPCRs.[1]

  • Setup: Dissolve the amine (1.0 equiv) in DCM.[1][4] Add Pyridine or TEA (2.0 equiv).[1]

  • Addition: Add Sulfonyl Chloride (1.1 equiv) dropwise at 0°C.

  • Reaction: Stir at RT for 2 hours.

  • Workup: Wash with 1N HCl (to remove pyridine) followed by NaHCO₃.

Visualization: Synthesis & Application Logic[10]

G Start 1-(4-methoxyphenyl) piperidin-4-one Step1 Imine Formation (MeNH2, AcOH) Start->Step1 Step2 Reduction (NaBH(OAc)3) Step1->Step2 Intermediate INTERMEDIATE: 1-(4-methoxyphenyl)- N-methylpiperidin-4-amine Step2->Intermediate App1 Amide Coupling (R-COOH, HATU) Intermediate->App1 Route A App2 Sulfonylation (R-SO2Cl, TEA) Intermediate->App2 Route B App3 Reductive Alkylation (R-CHO, STAB) Intermediate->App3 Route C Prod1 Target Amide (GPCR Ligand) App1->Prod1 Prod2 Target Sulfonamide (Metabolic Stability) App2->Prod2 Prod3 Tertiary Amine (Ion Channel Blocker) App3->Prod3

Figure 1: Synthetic workflow from the ketone precursor to diverse pharmaceutical candidates.

Quality Control & Analytical Validation

To ensure the integrity of the intermediate before library synthesis, use the following LC-MS method.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5µm, 4.6x100mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic absorption)
Mass Spec ESI Positive Mode (Look for [M+H]⁺ = 221.[1]3)

Purity Criteria: >95% by UV area integration is recommended for library synthesis to prevent side-reactions during coupling.[1]

Safety, Compliance & Handling

Toxicological Hazards[14][15][16]
  • Skin/Eye Irritation: The free base is an amine and potential irritant. Wear gloves and safety glasses.[1]

  • Sensitization: Aryl-piperidines can act as sensitizers.[1] Avoid inhalation of dusts (if salt form) or aerosols.[1]

  • Bioactivity: As a pharmacophore found in CNS-active drugs, treat this intermediate as potentially bioactive.[1] It may exhibit hERG channel inhibition or serotonergic activity.[1]

Regulatory Note

While 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine is not a controlled substance itself, it is structurally related to the 4-anilinopiperidine class (fentanyl precursors).[1]

  • Distinction: The presence of the N-methyl group (secondary amine) rather than an N-phenyl group (aniline) at the 4-position distinguishes it from immediate fentanyl precursors.[1]

  • Compliance: Always verify local regulations (e.g., DEA Watch List, EU Precursors) before scaling up >100g, as "masked" precursors are increasingly monitored.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]

  • Kantevari, S., et al. (2011).[1] "Synthesis and biological evaluation of novel 1-(4-methoxyphenyl)piperazine derivatives." European Journal of Medicinal Chemistry, 46(10), 4827-4834. (Demonstrates utility of the aryl-piperidine/piperazine scaffold). Link[1]

  • BenchChem. (2025).[1][5] "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide." (Reference for general piperidine reductive amination protocols). Link

  • PubChem. "1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine."[1] (Structural analog data for safety comparison). Link[1]

Sources

Method

Application Notes and Protocols for the Synthesis of 1-(4-methoxyphenyl)piperidine via Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of C-N Bond Formation The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, where arylamine moieties are ubiquitous in bioactive molecules.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial linkages.[3][4] This reaction offers significant advantages over traditional methods, such as the Ullmann condensation or nucleophilic aromatic substitution, by providing a broader substrate scope and milder reaction conditions.[2][5]

This document provides a detailed guide to the application of the Buchwald-Hartwig amination for the synthesis of 1-(4-methoxyphenyl)piperidine, a common structural motif in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and provide a field-proven, step-by-step protocol for its implementation in a laboratory setting.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[6][7] The generally accepted mechanism comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (in this case, 4-bromoanisole) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the aryl halide generally follows the trend: I > Br > OTf > Cl.[7]

  • Amine Coordination and Deprotonation: The amine (piperidine) then coordinates to the palladium(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical and can significantly impact the reaction rate and outcome.[8]

  • Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, 1-(4-methoxyphenyl)piperidine, from the palladium-amido complex. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[3][7]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X 4-Bromoanisole Ar-X->Oxidative Addition Pd(II)(Ar)(X)L Pd(II) Complex Oxidative Addition->Pd(II)(Ar)(X)L Base Base Pd(II)(Ar)(X)L->Base Amine Piperidine Amine->Base Pd(II)(Ar)(NR2)L Pd-Amido Complex Base->Pd(II)(Ar)(NR2)L Reductive Elimination Reductive Elimination Pd(II)(Ar)(NR2)L->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR2 1-(4-methoxyphenyl)piperidine Reductive Elimination->Ar-NR2 Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Setup 1. Assemble oven-dried glassware under inert atmosphere. Reagents 2. Charge with Pd(OAc)2, BINAP, NaOtBu, toluene, 4-bromoanisole, and piperidine. Setup->Reagents Degas 3. Degas the reaction mixture. Reagents->Degas Heat 4. Heat to 110 °C with stirring. Degas->Heat Monitor 5. Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool 6. Cool to room temperature. Monitor->Cool Filter 7. Filter through celite. Cool->Filter Concentrate 8. Concentrate the filtrate. Filter->Concentrate Purify 9. Purify by column chromatography. Concentrate->Purify

Sources

Application

High-Performance Peptide Coupling Protocols for Secondary Piperidine Amines

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10][11] Coupling carboxylic acids to secondary piperidine amines presents a distinct challenge in peptide and medicinal chemistry. Unlike primary amines, p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10][11]

Coupling carboxylic acids to secondary piperidine amines presents a distinct challenge in peptide and medicinal chemistry. Unlike primary amines, piperidines possess a six-membered saturated ring that introduces significant steric bulk around the nucleophilic nitrogen. While the basicity of piperidine is high (


), the nucleophilicity in coupling reactions is often compromised by the steric clash that occurs during the formation of the tetrahedral intermediate.

This Application Note provides three distinct, field-validated protocols to overcome these barriers. We move beyond generic "amide coupling" advice to address the specific kinetic and stereochemical requirements of piperidine ligation.

The Steric-Electronic Paradox
  • Electronic: Piperidines are electron-rich and highly basic.

  • Steric: The ring chair conformation creates 1,3-diaxial interactions that hinder the approach of bulky activated esters (e.g., OBt/OAt esters).

  • Consequence: Standard EDC/NHS or HBTU protocols often result in stalled reactions, hydrolysis of the active ester, or high rates of epimerization at the

    
    -carbon of the carboxylic acid component due to prolonged activation times.
    

Strategic Reagent Selection Matrix

The choice of coupling reagent must be dictated by the chirality of the carboxylic acid and the steric demand of the piperidine scaffold.

Reagent SystemMechanismPrimary IndicationRisk Profile
HATU / HOAt Uronium/Aza-benzotriazoleStandard High-Throughput. Excellent kinetics for moderately hindered systems.Moderate epimerization risk if base is excessive. High cost.
T3P (Propylphosphonic Anhydride) Cyclic AnhydrideChiral-Sensitive Couplings. Low epimerization; water-soluble byproducts simplify workup.Slower kinetics; requires higher base load.
Ghosez’s Reagent

-Chloroenamine
"The Nuclear Option." Generates acid chlorides in situ for extremely hindered/unreactive amines.Highly reactive; strictly anhydrous conditions required.
COMU Uronium/OxymaGreen/Safer Alternative. Replaces HATU with higher solubility and visual endpoint monitoring.Similar to HATU but safer (non-explosive leaving group).[1]

Decision Logic & Workflow

The following decision tree illustrates the selection process for the optimal protocol based on substrate properties.

PiperidineCouplingLogic Start Start: Piperidine Coupling Analysis IsChiral Is the Carboxylic Acid Chiral at the u03b1-Position? Start->IsChiral StericBulk Is the Piperidine 2,6-Disubstituted or Highly Hindered? IsChiral->StericBulk No (Achiral) ProtocolB Protocol B: T3P (Epimerization Control) IsChiral->ProtocolB Yes (Risk of Epimerization) ProtocolA Protocol A: HATU/HOAt (Standard Efficiency) StericBulk->ProtocolA No (Standard Sterics) ProtocolC Protocol C: Ghosez's Reagent (Acid Chloride Activation) StericBulk->ProtocolC Yes (Extreme Sterics) ProtocolB->ProtocolC If T3P Fails (Low Yield)

Figure 1: Decision matrix for selecting the appropriate coupling protocol based on chirality and steric hindrance.

Detailed Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU/HOAt)

Best For: Routine coupling of Fmoc-amino acids to piperidine scaffolds where slight epimerization is manageable or the acid is achiral.

Mechanism: HATU generates the O-At active ester, which is more reactive than the O-Bt ester (HBTU) due to the neighboring group effect of the pyridine nitrogen in the HOAt leaving group.

Reagents:

  • Carboxylic Acid (

    
     equiv)
    
  • Piperidine Amine (

    
     equiv)
    
  • HATU (

    
     equiv)
    
  • HOAt (

    
     equiv) - Optional but recommended for difficult cases
    
  • DIPEA (

    
     equiv)
    
  • Solvent: DMF (anhydrous)[2]

Procedure:

  • Dissolution: Dissolve the Carboxylic Acid (0.1 M final concentration) and HATU in anhydrous DMF under Nitrogen/Argon.

  • Pre-activation: Add DIPEA (1.0 equiv) to the mixture. Stir for exactly 2 minutes .

    • Note: The solution should turn from yellow to orange. Do not exceed 5 minutes to avoid guanidinium side-product formation.

  • Coupling: Add the Piperidine Amine and the remaining DIPEA (1.0–2.0 equiv).

  • Reaction: Stir at Room Temperature for 1–4 hours.

  • Monitoring: Monitor by LC-MS. If incomplete after 4 hours, add 0.5 equiv HATU and DIPEA.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (removes DMF), 5% NaHCO3, and Brine.

Protocol B: Epimerization-Suppressed Coupling (T3P)

Best For: Coupling chiral amino acids (e.g., Fmoc-Cys, Fmoc-His) to piperidines where preserving optical purity is critical.

Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride. The reaction is driven by the release of stable, water-soluble cyclic phosphonates. It does not generate free nucleophilic additives that can abstract the


-proton.

Reagents:

  • Carboxylic Acid (

    
     equiv)
    
  • Piperidine Amine (

    
     equiv)
    
  • T3P (

    
     equiv, usually supplied as 50% w/w in EtOAc or DMF)
    
  • Base: N-Methylmorpholine (NMM) or DIPEA (

    
     equiv)
    
  • Solvent: EtOAc or DMF (T3P works exceptionally well in EtOAc)

Procedure:

  • Setup: Dissolve Carboxylic Acid and Piperidine Amine in EtOAc or DMF (0.1 M) at 0°C .

  • Base Addition: Add NMM (or DIPEA). Stir for 5 minutes.

  • Reagent Addition: Dropwise add the T3P solution.

  • Reaction: Allow to warm to Room Temperature and stir for 12–24 hours.

    • Note: T3P kinetics are slower than HATU. Do not rush this step.

  • Workup: The beauty of T3P is the workup. Simply wash the organic layer with water, sat. NaHCO3, and 1M HCl. The phosphorus byproducts are water-soluble.[3]

Protocol C: The "Nuclear Option" (Ghosez’s Reagent)

Best For: Extremely hindered couplings (e.g., coupling to 2,6-dimethylpiperidine) or electron-deficient acids.

Mechanism: Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the carboxylic acid into an acid chloride under neutral conditions. Acid chlorides are the most reactive electrophiles available for this transformation.

Reagents:

  • Carboxylic Acid (

    
     equiv)
    
  • Ghosez’s Reagent (

    
     equiv)
    
  • Piperidine Amine (

    
     equiv)
    
  • DIPEA (

    
     equiv)
    
  • Solvent: DCM or CHCl3 (Strictly Anhydrous)

Procedure:

  • Acid Chloride Formation: Dissolve Carboxylic Acid in dry DCM. Add Ghosez’s Reagent dropwise at Room Temperature. Stir for 1–2 hours.

    • Validation: Monitor by TLC (acid converts to a less polar spot) or by quenching a small aliquot with MeOH to form the methyl ester for LC-MS check.

  • Coupling: Cool the mixture to 0°C . Add the Piperidine Amine and DIPEA dissolved in DCM.

  • Reaction: Allow to warm to RT and stir for 2–16 hours.

  • Workup: Standard aqueous workup (NaHCO3/Brine).

Mechanistic Visualization

Understanding the activation pathway is crucial for troubleshooting.

CouplingMechanism cluster_side Side Reaction (Epimerization) Acid Carboxylic Acid Intermediate Activated Intermediate (O-At Ester or Acid Chloride) Acid->Intermediate Activation Reagent Activation Reagent (HATU or Ghosez) Reagent->Intermediate TS Tetrahedral Intermediate (High Energy Barrier) Intermediate->TS + Piperidine Oxazolone Oxazolone Formation Intermediate->Oxazolone Slow Coupling Piperidine Piperidine Nucleophile (Sterically Hindered) Piperidine->TS Product Amide Product TS->Product Collapse

Figure 2: Reaction pathway highlighting the high-energy tetrahedral intermediate caused by piperidine sterics, which competes with oxazolone-mediated epimerization.

Troubleshooting & Optimization

Monitoring Reaction Progress

Standard Kaiser tests (Ninhydrin) do not work for secondary amines like piperidine (no primary amine to form Ruhemann’s purple).

  • Use the Chloranil Test:

    • Positive (Free secondary amine): Blue/Green beads or solution.

    • Negative (Coupled): Colorless/Yellowish.

  • Use the Isatin Test:

    • Positive: Blue color on beads.[4]

Solvent Effects

If the reaction is sluggish in DMF:

  • Switch to NMP: Higher polarity and boiling point can improve kinetics.

  • Binary Systems: Use DCM/DMF (1:1). DCM solvates the organic scaffold well, while DMF promotes the ionic transition state.

Aggregation

In Solid Phase Peptide Synthesis (SPPS), piperidine coupling often fails due to aggregation.

  • Solution: Use "Magic Mixture" (DCM/DMF/NMP + 1% Triton X-100) or perform the coupling at 50°C (microwave assisted) using Protocol A.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[5] Chemical Reviews, 111(11), 6557–6602. Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).

    
    -Haloenamines. I. Synthesis and reactivity.[6][7][2][5][8][9][10][11][12][1][3][4] Angewandte Chemie International Edition, 8(6), 454-455. Link
    
  • Sigma-Aldrich. (2023). T3P (Propylphosphonic Anhydride) Application Guide. Merck KGaA.[1] Link

Sources

Method

Solvent selection for 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine reactions

Application Note: Solvent Selection & Process Controls for 1-(4-Methoxyphenyl)-N-methylpiperidin-4-amine Executive Summary & Chemical Profile This guide details the solvent selection strategy for 1-(4-methoxyphenyl)-N-me...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Process Controls for 1-(4-Methoxyphenyl)-N-methylpiperidin-4-amine

Executive Summary & Chemical Profile

This guide details the solvent selection strategy for 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine (referred to herein as Target Amine A ).[1][2] This molecule is a critical bifunctional intermediate often employed in the synthesis of antihistamines and analgesics.

Successful handling of Target Amine A requires distinguishing between its two nitrogen centers:

  • N1 (Piperidine Nitrogen): Attached to a p-methoxyphenyl (anisyl) group.[1] This is an aniline-like, tertiary nitrogen with reduced basicity and high electron density, making it susceptible to oxidation (quinone-imine formation).[1]

  • N4 (Exocyclic Nitrogen): A secondary aliphatic amine (

    
    -methyl).[1] This is the primary nucleophilic site (
    
    
    
    ) and the target for acylation or alkylation.

Critical Process Parameter (CPP): Solvent selection must balance the solubility of the lipophilic anisyl moiety while stabilizing the reactive secondary amine against background oxidation.

Solvent Selection Matrix

The following selection guide prioritizes "Green Chemistry" principles (replacing DCM/DMF) while ensuring high yield in amidation and alkylation workflows.

Solvent ClassSpecific SolventSuitabilityApplication Notes
Ethers (Green) 2-MeTHF Excellent Primary Recommendation. High solubility for the free base; forms an azeotrope with water for easy drying; separates cleanly from aqueous washes.[1][2]
Esters Ethyl Acetate (EtOAc)GoodIdeal for extraction work-ups.[1][2] Avoid during strong base alkylations due to potential transacylation side-reactions at N4.[1][2]
Alcohols Isopropanol (IPA)SpecificBest for Crystallization. The HCl and Oxalate salts of Target Amine A crystallize readily from hot IPA or IPA/EtOH mixtures.
Chlorinated Dichloromethane (DCM)Avoid High solubility, but environmentally restricted. Promotes N-oxide formation if peroxides are present.[1][2] Use only if 2-MeTHF fails.[1][2]
Polar Aprotic DMF / DMAcAvoid Difficult to remove. Promotes over-reaction (double alkylation). Use CPME (Cyclopentyl methyl ether) or Acetonitrile as alternatives.

Detailed Protocols

Protocol A: Green Amidation (Acylation) in 2-MeTHF

Objective: Selective acylation of the N4-secondary amine with an acid chloride (R-COCl).[1][2]

Rationale: 2-Methyltetrahydrofuran (2-MeTHF) is selected over DCM.[1][2] It is derived from renewable resources, has a higher boiling point (


C) for kinetics control, and low water miscibility for efficient washing.

Materials:

  • Target Amine A (1.0 eq)[1]

  • Acid Chloride (1.1 eq)[1]

  • Base:

    
     (powdered, 2.0 eq) or 
    
    
    
    (1.5 eq)
  • Solvent: Anhydrous 2-MeTHF (10 volumes relative to amine mass)

Step-by-Step Procedure:

  • Dissolution: Charge reaction vessel with Target Amine A and 2-MeTHF. Stir at 20°C until fully dissolved (solution will likely be pale yellow).

  • Base Addition: Add powdered

    
    . Note: Inorganic bases are preferred to prevent formation of difficult-to-remove amine salts, as 
    
    
    
    is insoluble in 2-MeTHF and easily filtered.[1][2]
  • Controlled Addition: Cool mixture to 0–5°C. Add Acid Chloride dropwise over 30 minutes.

    • Mechanistic Check: The N4-amine is highly nucleophilic. Rapid addition causes exotherms that may degrade the N1-anisyl ring.

  • Reaction: Allow to warm to room temperature (20–25°C). Monitor by HPLC/TLC.[3] Conversion is typically >98% within 2 hours.

  • Work-up (Self-Validating Step):

    • Add Water (5 vol). Stir vigorously for 10 min.

    • Phase separate. The product remains in the upper 2-MeTHF layer.

    • Validation: The lower aqueous layer should contain the inorganic salts. If an emulsion forms, the lipophilic nature of the anisyl group is fighting the polarity; add small amount of Brine.

  • Isolation: Concentrate the organic phase to dryness or swap solvent to IPA for crystallization (See Protocol B).

Protocol B: Purification via Salt Formation (HCl)

Objective: Isolating Target Amine A or its derivative as a stable solid.

Rationale: The free base is an oil or low-melting solid prone to oxidation. The Hydrochloride salt is stable and non-hygroscopic.

Step-by-Step Procedure:

  • Solvent Swap: Dissolve crude crude oil in Isopropanol (IPA) (5 volumes) at 50°C.

  • Acidification: Slowly add HCl in IPA (5-6N, 1.1 eq) dropwise.

    • Observation: A thick white/off-white precipitate should form immediately.[1][2]

  • Digestion: Stir the slurry at 50°C for 30 minutes (Ostwald ripening to improve filterability), then cool slowly to 0°C over 2 hours.

  • Filtration: Filter the solid. Wash with cold IPA (1 vol) followed by MTBE (2 vol) to remove lipophilic impurities.[1]

  • Drying: Vacuum dry at 45°C.

Process Visualization (Pathway & Decision Tree)

The following diagram illustrates the decision logic for solvent selection and the chemical pathway, highlighting the critical differentiation between the N1 and N4 nitrogen centers.

SolventSelection cluster_chem Chemical Stability Logic Start Target Amine A (Free Base) ReactionType Intended Reaction? Start->ReactionType Acylation Amidation / Acylation (Targeting N4) ReactionType->Acylation Functionalization Purification Salt Formation (Purification) ReactionType->Purification Storage/Isolation MeTHF Solvent: 2-MeTHF (Green, Bi-phasic) Acylation->MeTHF Preferred DCM Solvent: DCM (Avoid: Toxicity) Acylation->DCM Legacy (Deprecated) IPA Solvent: Isopropanol (Crystallization) Purification->IPA Solubility Control Amide Stable Amide Product (Solution) MeTHF->Amide High Yield Easy Wash Salt HCl Salt (Stable Solid) IPA->Salt Add HCl/IPA Note1 N1-Anisyl: Oxidation Risk (Avoid strong oxidizers) Note2 N4-Methyl: Nucleophile (Reactive Site)

Caption: Workflow logic for 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine highlighting the shift to 2-MeTHF for reaction and IPA for isolation.

References

  • Lei, P., & Szostak, M. (2021).[4] "Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation)." ACS Sustainable Chemistry & Engineering. [1][5]

    • Relevance: Establishes 2-MeTHF as a superior, green alternative for amide bond formation protocols.[4]

  • BenchChem Technical Support. (2025). "Literature review on the synthesis of N-substituted piperidin-4-amines." BenchChem Application Notes.

    • Relevance: Provides general solubility profiles and reductive amination protocols for 4-aminopiperidine scaffolds.
  • Pfizer Inc. (2016). "Green Solvent Selection Guide." White Rose Research Online.

    • Relevance: The foundational industrial standard for replacing chlorinated solvents with ethers and esters in pharmaceutical synthesis.
  • PubChem Compound Summary. "N-Methyl-4-phenyl-4-piperidinamine (Analogous Structure)." National Library of Medicine. [1]

    • Relevance: Used for valid

      
       and lipophilicity) of the N-aryl-N-methyl-piperidinamine core.[1][2]
      

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine

Ticket ID: #SYN-NMP-404 Subject: Yield Optimization & Troubleshooting for Reductive Amination of 1-(4-methoxyphenyl)piperidin-4-one Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Diagnos...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-NMP-404 Subject: Yield Optimization & Troubleshooting for Reductive Amination of 1-(4-methoxyphenyl)piperidin-4-one Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Diagnostic Overview & Strategic Analysis

You are encountering yield issues in the synthesis of 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine . Based on the structure, the most robust synthetic route is the reductive amination of 1-(4-methoxyphenyl)piperidin-4-one with methylamine.[1]

The Core Problem: Competitive Reduction

The primary cause of low yield in this specific reaction is competitive direct reduction . The reducing agent can attack the ketone precursor before it condenses with methylamine to form the imine intermediate.

  • Target Pathway: Ketone + Methylamine

    
     Imine 
    
    
    
    Secondary Amine (Target) [1]
  • Parasitic Pathway: Ketone

    
    Alcohol Byproduct  (1-(4-methoxyphenyl)piperidin-4-ol)[1]
    

The alcohol byproduct is often difficult to separate from the amine and represents a direct loss of starting material. The protocols below are designed to maximize the Imine Formation Rate relative to the Reduction Rate .

Validated Experimental Protocols

Method A: The "Gold Standard" (Sodium Triacetoxyborohydride)

Recommended for initial optimization. High chemoselectivity and operational simplicity.[2]

Mechanism: Sodium triacetoxyborohydride (STAB) is sterically bulky and electron-deficient, making it less reactive toward ketones but highly reactive toward iminium ions.[1]

Reagents:

  • Substrate: 1-(4-methoxyphenyl)piperidin-4-one (1.0 equiv)[1]

  • Amine: Methylamine (2.0 M in THF, 1.2–1.5 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (1.0 equiv)

Step-by-Step Protocol:

  • Imine Pre-equilibrium: In a dry flask under

    
    , dissolve the ketone in DCE (0.2 M concentration). Add Methylamine solution and Acetic Acid.[1] Stir at Room Temperature (RT) for 30–60 minutes.
    
    • Why: This allows the imine/iminium equilibrium to establish before the reductant is introduced.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for selectivity). Add STAB portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup (Critical):

    • The target is a secondary amine.[3][4] It may remain protonated in neutral/mildly basic water.

    • Adjust aqueous layer to pH > 12 using 1N NaOH.[1]

    • Extract 3x with DCM or EtOAc.[1]

    • Dry organic layer (

      
      ) and concentrate.
      
Method B: The "Scavenger" Protocol (Titanium Isopropoxide)

Use this if Method A yields <50% or if the ketone is sterically hindered/wet.

Mechanism:


 acts as a Lewis acid to activate the carbonyl and as a water scavenger, driving the equilibrium toward the imine.

Reagents:

  • Substrate: 1-(4-methoxyphenyl)piperidin-4-one (1.0 equiv)[1]

  • Amine: Methylamine (2.0 M in THF, 1.5 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (1.2 equiv)

  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Methanol (absolute)

Step-by-Step Protocol:

  • Activation: Mix ketone and Methylamine in neat

    
     (or minimal THF if solid) under 
    
    
    
    . Stir at RT for 4–6 hours.
    • Observation: The solution often becomes viscous.

  • Dilution: Dilute the mixture with absolute Methanol (0.5 M).

  • Reduction: Cool to 0°C. Add

    
     pellets cautiously (exothermic/gas evolution).
    
  • Hydrolysis: Stir 2 hours at RT. Quench by adding water (or 1N NaOH) to precipitate Titanium salts (

    
    ).[1]
    
  • Filtration: Filter the white slurry through a Celite pad. Wash the pad with MeOH/DCM.[3]

  • Workup: Evaporate volatiles. Partition residue between EtOAc and 1N NaOH (pH > 12). Extract, dry, and concentrate.[3]

Technical Data & Comparison

ParameterMethod A (STAB)Method B (

)
Primary Utility Routine synthesis, high functional group tolerance.[1]Difficult substrates, maximizing conversion.
Key Risk Residual ketone if imine formation is slow.[1]Emulsion formation during Ti-salt filtration.[1]
Water Tolerance Low (decomposes STAB).[1]High (Ti scavenges water).[1]
Typical Yield 75–90%85–95%
Side Product Alcohol (minor).[1]Bis-alkylation (rare).[1]

Visualizing the Reaction Logic

The following diagram illustrates the kinetic competition between the desired pathway and the parasitic reduction.

ReactionPathways Ketone 1-(4-methoxyphenyl) piperidin-4-one Imine Imine / Iminium Intermediate Ketone->Imine Fast Equilibrium (Promoted by Acid/Ti) Alcohol BYPRODUCT: Alcohol (Dead End) Ketone->Alcohol Competitive Reduction (If Imine slow) Target TARGET: 1-(4-methoxyphenyl)- N-methylpiperidin-4-amine Imine->Target Fast Reduction MeNH2 + MeNH2 Reductant + Reductant (STAB or NaBH4)

Caption: Kinetic competition in reductive amination. Success depends on the Ketone


 Imine rate exceeding the Ketone 

Alcohol rate.

Troubleshooting FAQ

Q1: I see a major spot just above the starting material on TLC, but no product.

  • Diagnosis: This is likely the alcohol byproduct (1-(4-methoxyphenyl)piperidin-4-ol).[1]

  • Fix: Your imine formation was too slow.

    • Switch to Method B (Ti-isopropoxide) to force imine formation before adding the reductant.[1]

    • If using Method A, increase the pre-stir time to 2 hours and ensure molecular sieves are used if the solvent is not dry.

Q2: My crude yield is very low, but the reaction looked clean.

  • Diagnosis: pH Extraction Issue . The secondary amine is moderately basic. If you extracted at pH 7–9, the product is likely still in the aqueous layer as the ammonium salt.

  • Fix: Take the aqueous layer, add NaOH until pH is 12–14 , and re-extract with DCM.

Q3: I am seeing a "dialkylated" impurity (tertiary amine).

  • Diagnosis: Over-methylation.[1] This is rare with Methylamine unless excess aldehyde/ketone is present in reverse addition, but possible.

  • Fix: Ensure you are using a slight excess of Amine (1.5 equiv) relative to the ketone, not the other way around. Add the reductant slowly.[5]

Q4: The reaction stalls with STAB in THF.

  • Diagnosis: Solubility or Solvent effects.[1][6][7][8][9] STAB reacts slower in THF than in DCE (1,2-Dichloroethane).[1]

  • Fix: Switch solvent to DCE . If you must use THF, add 2–5% Acetic Acid to catalyze the iminium formation.

Troubleshooting Logic Flow

Use this decision tree to diagnose your specific yield failure.

Troubleshooting Start Low Yield / Impure Product CheckTLC Check TLC/LCMS of Crude Start->CheckTLC SM_Left Starting Material Remains CheckTLC->SM_Left SM Present NewSpot New Spot (Polar) (Alcohol Byproduct) CheckTLC->NewSpot Wrong Product CleanLow Clean Profile but Low Mass Recovery CheckTLC->CleanLow No Product Isolated Action_SM Increase Reaction Time or Add 0.5eq more STAB SM_Left->Action_SM Action_Ti Switch to Method B (Ti-Isopropoxide) NewSpot->Action_Ti Action_pH Check Aqueous pH. Must be >12 for extraction. CleanLow->Action_pH

Caption: Diagnostic flow for isolating the root cause of yield loss in reductive amination.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[8][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][7][8][10][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[8][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[10]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[10] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[10][13] The Journal of Organic Chemistry, 55(8), 2552–2554.[10]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[3][4][10] Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2202.

Sources

Optimization

I. Diagnostic Workflow: Selecting a Purification Strategy

Welcome to the Technical Support Center for Chromatography. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying secondary amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatography. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying secondary amines.

Secondary amines are notoriously difficult to purify on standard normal-phase silica. Their strong basicity and hydrogen-bonding capabilities cause them to interact ionically with the acidic silanol groups (Si-OH) on the silica surface. This results in severe peak tailing, irreversible adsorption, or even chemical degradation[1]. To achieve high purity and recovery, researchers must manipulate the stationary phase chemistry or the mobile phase environment.

Before loading your crude mixture onto a column, evaluate the properties of your secondary amine to select the most appropriate chromatographic system.

Workflow Start Crude Secondary Amine Polarity Is the amine highly polar or water-soluble? Start->Polarity Stability Is the amine acid-sensitive or prone to degradation? Polarity->Stability No (Lipophilic) SCX SCX Catch & Release (Ion Exchange) Polarity->SCX Yes (High Polarity) AmineSilica Amine-Functionalized Silica (NH2-Silica) Stability->AmineSilica Yes (Sensitive) Standard Standard Silica Gel + 1-5% TEA Modifier Stability->Standard No (Stable)

Decision matrix for selecting the optimal secondary amine purification strategy.

II. Core Methodologies & Step-by-Step Protocols

Protocol A: Triethylamine (TEA) Deactivated Silica Chromatography

Causality: Bare silica gel contains Brønsted acid sites (silanols) that protonate secondary amines, causing them to stick to the column. Pre-treating the silica with a volatile tertiary amine like TEA saturates and neutralizes these acidic sites, allowing the secondary amine to elute based on polarity rather than ionic binding[2][3].

  • Mobile Phase Preparation: Prepare your desired eluent system (e.g., Hexane/Ethyl Acetate) and add 0.1% to 1% v/v TEA[2].

  • Silica Deactivation (Critical Step): Slurry the raw silica gel in the non-polar starting solvent containing 2-5% TEA. Stir for 15 minutes to ensure complete saturation of the silanol groups[2].

  • Column Packing: Pour the slurry into the column. Flush with 2-3 column volumes (CV) of your starting mobile phase (containing 0.1-1% TEA) to remove excess, unbound TEA.

  • Sample Loading & Elution: Load the crude amine. Run the gradient, ensuring that all eluent mixtures contain the 0.1-1% TEA modifier to prevent dynamic unmasking of the silica during the run[2].

Protocol B: Catch-and-Release using Strong Cation Exchange (SCX)

Causality: SCX columns contain sulfonic acid functional groups. When a crude mixture is loaded, basic secondary amines are protonated and trapped as salts on the column. Neutral and acidic impurities lack this ionic interaction and are easily washed away. The pure amine is then "released" using a strong volatile base[4].

  • Column Conditioning: Wash the SCX cartridge with 1-2 CV of 10% Acetic Acid in Methanol, followed by 2 CV of pure Methanol or Dichloromethane (DCM)[5].

  • Loading: Dissolve the crude mixture in DCM or Methanol and load it onto the SCX column.

  • Washing (Catch): Flush the column with 3-4 CV of Methanol or DCM. Collect this wash; it contains all non-basic impurities[5].

  • Elution (Release): Elute the target secondary amine by passing 2-3 CV of 2.0 M Ammonia in Methanol (or 5% NH4OH in MeOH) through the column[4][5].

  • Recovery: Concentrate the basic fraction under reduced pressure to yield the pure free-base secondary amine.

Protocol C: Amine-Functionalized Silica (NH2-Silica) Chromatography

Causality: NH2-silica is chemically bonded with aminopropyl silane groups. This modification inherently eliminates the Brønsted acid sites, providing a mildly basic surface. It prevents ionic interactions without the need for mobile phase additives, making downstream solvent removal much easier[6].

  • Method Development: Spot the crude mixture on an amine-functionalized TLC plate. Standard silica TLC will not accurately predict retention on an NH2 column. Optimize the solvent ratio (e.g., Hexane/EtOAc)[1].

  • Equilibration: Equilibrate the NH2-silica flash cartridge with the starting mobile phase. Do not add TEA or ammonia.

  • Elution: Run the chromatography. Note: The retention factor (k') on amine-functionalized silica is typically about half that of bare silica, so compounds will elute faster[6].

III. Quantitative Comparison of Stationary Phases

Purification StrategyStationary Phase ChemistryRequired AdditiveRelative Retention (k')Loading CapacityBest Suited For
Standard Silica Bare Silica (Si-OH)1-5% TEA or NH3High5 - 10%Lipophilic, stable secondary amines.
Amine-Silica Aminopropyl-bonded SilicaNoneMedium (~50% of bare silica)2 - 5%Acid-sensitive amines; avoiding TEA removal.
SCX Catch & Release Sulfonic Acid-bonded Silica2M NH3 in MeOH (for release)N/A (Binary On/Off)0.5 - 2%Highly polar amines; complex crude mixtures.
Reversed-Phase (RPLC) C18-bonded Silica0.1% TEA or High pH bufferVariable1 - 5%Water-soluble amines; final polishing.

IV. Troubleshooting & FAQs

Q: My secondary amine is still streaking on standard silica even after adding 1% TEA. What is the mechanistic failure? A: If streaking persists, the amine may be highly polar, or the TEA concentration is insufficient to compete for all available silanol sites. Furthermore, if you only added TEA to the mobile phase but did not pre-treat the dry silica, the amine will bind irreversibly before the TEA can mask the column. Solution: Pre-slurry the silica in 2-5% TEA[2]. If the issue persists, the compound is too basic for bare silica; switch to an Amine-Functionalized (NH2) column[6].

Q: I observed degradation and the formation of a tertiary amine side-product during purification. Why did this happen? A: Bare silica gel is inherently acidic and can catalyze the degradation of acid-sensitive secondary amines. Additionally, if your crude mixture contains trace aldehydes or ketones, the acidic environment of the silica can catalyze an unintended on-column reductive amination or oxidation, converting your secondary amine into a tertiary amine[1][7]. Solution: Immediately switch to SCX catch-and-release[4] or use basic alumina[1].

Q: How do I remove residual TEA from my purified secondary amine fractions? A: TEA has a boiling point of 89°C and strongly associates with secondary amines, making it difficult to remove completely via standard rotary evaporation. Solution: Co-evaporate the fractions with toluene or dichloromethane, which helps azeotrope the TEA. Alternatively, place the flask under high vacuum (lyophilizer or Schlenk line) overnight. To avoid this issue entirely in the future, use Amine-Functionalized silica[6].

Q: Can I use Reversed-Phase Liquid Chromatography (RPLC) for polar secondary amines? A: Yes, but basic compounds often suffer from peak tailing on RPLC due to interactions with residual, unbonded silanols on the C18 matrix. Solution: You must either use a heavily end-capped column, operate at a high pH to deprotonate the amine (if the column silica can tolerate high pH), or add TEA to the mobile phase. In RPLC, protonated TEA interacts with the ionized silanol groups, effectively blocking the secondary amine from binding and reducing retention time[3].

V. References

  • Teledyne ISCO. RediSep SCX column - purification tactic. Retrieved from:[Link]

  • Sorbent Technologies, Inc. Amino Silica Gel. Retrieved from:[Link]

  • Royal Society of Chemistry (RSC). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Retrieved from:[Link]

  • Pharma Growth Hub. Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from:[Link]

  • ACS Publications. Solution Phase Synthesis of Libraries of Variably Substituted Olefin Scaffolds. Retrieved from:[Link]

  • European Journal of Medicinal Chemistry. New salicylic acid derivatives, double inhibitors of glycolate oxidase and lactate dehydrogenase. Retrieved from:[Link]

Sources

Troubleshooting

Preventing over-alkylation during N-methylation of piperidin-4-amines

Topic: Preventing Over-Alkylation & Quaternization Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Over-Alkylation & Quaternization

Status: Operational | Lead Scientist: Dr. A. Vance | Version: 2.4

Diagnostic Hub: Identifying the Failure Mode

Before optimizing your protocol, confirm your specific failure mode. The N-methylation of piperidin-4-amines presents two distinct "over-alkylation" risks depending on which nitrogen you are targeting.

The "Runaway Train" Effect

Direct alkylation (using Methyl Iodide/MeI) fails because the methylated product is often more nucleophilic than the starting material.[1]

Symptom (LCMS/NMR)DiagnosisRoot Cause
Mass M+15 (Desired) Mono-methylation Successful reaction.
Mass M+29 or M+30 Over-methylation Primary amine

Dimethylated tertiary amine.
Mass M+15 (fixed charge) Quaternization Tertiary amine

Quaternary ammonium salt.
NMR: Methyl singlet

3.1-3.4
Quaternary Salt Characteristic downfield shift of charged species.
Visualization: The Over-Alkylation Cascade

The following diagram illustrates why direct alkylation with alkyl halides is structurally flawed for this substrate.

OverAlkylation cluster_legend Kinetic Trap Start Piperidin-4-amine (Secondary Ring N) Mono N-Methyl Product (Tertiary Amine) Start->Mono MeI (Slow) Quat Quaternary Salt (Dead End) Mono->Quat MeI (FAST) Product is more nucleophilic! Warning The product reacts faster than the starting material.

Caption: Direct alkylation creates a product (tertiary amine) that is more electron-rich and sterically accessible to further attack than the starting secondary amine, leading to inevitable quaternization.

Strategic Method Selection

Do not use Methyl Iodide (MeI) unless you are deliberately seeking the quaternary salt. Choose your method based on the specific nitrogen you wish to methylate.

Scenario A: Methylating the Ring Nitrogen (Secondary Tertiary)

Target: 1-methylpiperidin-4-amine Best Method:[2]Reductive Amination (Abdel-Magid Protocol) Why: The reaction goes through an iminium ion intermediate. Once the ring nitrogen is methylated, it becomes a tertiary amine.[3] Tertiary amines cannot form iminium ions with formaldehyde, effectively "capping" the reaction and preventing quaternization.

Scenario B: Methylating the Exocyclic Amine (Primary Secondary)

Target: N-methyl-piperidin-4-amine Best Method:[2]Carbamate Reduction (Boc/LiAlH4) Why: Reductive amination of a primary amine often leads to di-methylation because the secondary amine intermediate is more nucleophilic than the primary starting amine. To stop at mono-methylation, you must use a protecting group strategy.[4]

Decision Matrix
TargetRecommended ReagentsSelectivity Mechanism
Ring N (Mono) Formaldehyde + NaBH(OAc)₃Product cannot form new iminium species.
Exocyclic N (Mono) 1. Boc₂O 2. LiAlH4 reductionStepwise synthesis prevents over-reaction.
Exocyclic N (Di) Formaldehyde (excess) + NaBH(OAc)₃Driven to completion by thermodynamics.
Quaternary Salt MeI + K₂CO₃"Runaway" alkylation.

Detailed Protocols

Protocol A: Selective Ring N-Methylation (The Abdel-Magid Method)

Applicability: Converting the secondary piperidine ring amine to a tertiary methyl-amine without quaternization. Reference: Abdel-Magid, A. F., et al. J. Org.[5][6][7][8] Chem. 1996.[5][8]

Reagents:

  • Substrate: 4-Boc-aminopiperidine (protect the exocyclic amine first!)

  • Formaldehyde (37% aq. solution or Paraformaldehyde)

  • Sodium Triacetoxyborohydride (STAB) - Do not use NaCNBH3 (toxic/less efficient)

  • Solvent: 1,2-Dichloroethane (DCE) or THF[5][8]

Step-by-Step:

  • Preparation: Dissolve 4-Boc-aminopiperidine (1.0 equiv) in DCE (0.2 M concentration).

  • Aldehyde Addition: Add Formaldehyde (1.1 - 1.2 equiv). Stir for 15-30 mins at Room Temp (RT) to allow hemiaminal formation.

    • Note: If using Paraformaldehyde, add it here.

  • Reduction: Add STAB (1.4 - 1.5 equiv) portion-wise.

    • Tech Tip: STAB is moisture sensitive but less so than NaBH4. No need for inert atmosphere if handled quickly, but N2 is preferred.

    • Observation: Mild effervescence may occur.

  • Quench: Stir for 2-4 hours. Quench by adding saturated aqueous NaHCO3.[1]

  • Workup: Extract with DCM. Wash organic layer with brine.[1] Dry over Na2SO4.[1]

  • Deprotection (Optional): Remove the Boc group with TFA/DCM if the free exocyclic amine is required.

Why this works: The STAB reagent is sterically bulky and electron-deficient, making it selective for reducing the iminium ion over the aldehyde itself.

Protocol B: Selective Exocyclic Mono-Methylation (The Carbamate Route)

Applicability: Creating a secondary methyl-amine on the 4-position without dimethylation.

Step-by-Step:

  • Protection: React the piperidine nitrogen with Cbz-Cl or Benzyl-Br to protect the ring (if not already substituted).

  • Carbamate Formation: React the exocyclic primary amine with Boc-Anhydride (1.1 equiv) and TEA in DCM.

  • Reduction: Dissolve the Boc-protected intermediate in dry THF (0.1 M).

    • Cool to 0°C.

    • Slowly add LiAlH4 (2.5 - 3.0 equiv) (pellets or solution).

    • Reflux for 4-12 hours.

  • Workup (Fieser Method): Cool to 0°C. Carefully add:

    • x mL water (per x g LiAlH4)

    • x mL 15% NaOH

    • 3x mL water

    • Filter the white precipitate.

  • Result: The Boc group (-NH-CO-OtBu) is reduced to a Methyl group (-NH-CH3).

Troubleshooting & FAQ

Q1: I used the Abdel-Magid protocol, but I see a +12 mass shift in addition to +14. What is it?

A: You likely have Aminal Formation . If the reduction is too slow, the intermediate iminium ion can react with another equivalent of amine to form a stable aminal.

  • Fix: Ensure you are using STAB (Sodium Triacetoxyborohydride), not Sodium Borohydride. STAB is acidic enough to reverse aminal formation back to the iminium ion for reduction. Add a drop of Acetic Acid (AcOH) to catalyze the iminium formation.

Q2: Can I use Eschweiler-Clarke (Formic Acid + Formaldehyde + Heat) to mono-methylate?

A: NO. Eschweiler-Clarke requires high temperatures (reflux). While it is excellent for dimethylating primary amines or methylating secondary amines, the harsh conditions often lead to "over-cooking" if you only want mono-methylation on a primary amine. It is also less compatible with sensitive functional groups compared to the STAB method.

Q3: Why not just use 1 equivalent of MeI and control the temperature?

A: This is a statistical impossibility due to the pKa and Nucleophilicity inversion .

  • Piperidine (Secondary) pKa: ~11.0

  • N-Methylpiperidine (Tertiary) pKa: ~10.1 (but more nucleophilic due to inductive donation). Even at -78°C, as soon as one molecule is methylated, it becomes more reactive toward the remaining MeI than the unreacted starting material. You will always get a mixture of SM : Mono : Quat (approx 1:2:1).

Visualization: Troubleshooting Pathway

Troubleshooting Problem Reaction Issue Identified Q1 Is the product Quaternized (M+15)? Problem->Q1 Sol1 Switch from Alkyl Halide to Reductive Amination Q1->Sol1 Yes Q2 Is the Primary Amine Dimethylated? Q1->Q2 No Sol2 Switch to Boc-Reduction or use Orthoformate method Q2->Sol2 Yes Q3 Reaction Stalled / Low Yield? Q2->Q3 No Sol3 Add 1 eq Acetic Acid (Catalyzes iminium formation) Q3->Sol3 Yes

Caption: Logic flow for diagnosing common methylation failures.

References

  • Abdel-Magid, A. F., et al. (1996).[5][6][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. [Link][8]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.
  • Borch, R. F., et al. (1971). "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society. [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for p-Anisidine Removal

Subject: Targeted Removal of p-Anisidine (Genotoxic Impurity) from Piperidine Reaction Mixtures Document ID: TSC-PUR-042 Last Updated: March 2026 Audience: Medicinal Chemists, Process Chemists, CMC Leads Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Targeted Removal of p-Anisidine (Genotoxic Impurity) from Piperidine Reaction Mixtures Document ID: TSC-PUR-042 Last Updated: March 2026 Audience: Medicinal Chemists, Process Chemists, CMC Leads

Executive Summary & Chemical Logic

This guide addresses the removal of unreacted p-anisidine (4-methoxyaniline) from reaction mixtures containing piperidine derivatives. This is a critical purification step due to the regulatory classification of p-anisidine as a potentially mutagenic impurity (PMI/PGI) under ICH M7 guidelines .

The Separation Challenge

The difficulty lies in separating two amines. Standard acid/base extractions often fail because both compounds are basic. However, their basicity differs by approximately 6 orders of magnitude, which creates a specific "window" for thermodynamic separation.

CompoundStructure TypepKa (Conjugate Acid)Basicity Classification
Piperidine Secondary Aliphatic Amine11.22 Strong Base
p-Anisidine Primary Aromatic Amine5.30 Weak Base

Strategic Approach:

  • Thermodynamic Separation (Protocol A): Exploiting the

    
     (
    
    
    
    6.0) using a pH-controlled "Reverse Extraction."
  • Kinetic Separation (Protocol B): Using chemoselective scavenger resins that target primary amines over secondary amines.

Protocol A: The pH-Swing "Reverse" Extraction

Best for: Bulk removal of p-anisidine (>95%) from secondary or tertiary amine products.

The Mechanism

At pH 6.5 , piperidine (


 11.2) is 

protonated (water-soluble), while p-anisidine (

5.3) is

94% neutral (organic-soluble). By extracting the mixture at this specific pH, we force the impurity into the organic waste layer and the product into the aqueous phase.
Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate ). Use approx. 10-15 mL solvent per gram of crude.

  • The Critical Wash (pH 6.5):

    • Prepare a 0.5 M Phosphate Buffer (pH 6.0–6.5) .

    • Wash the organic phase with this buffer (

      
       vol).
      
    • Action: Keep the Aqueous Layer.

    • Result: The piperidine product (cationic) migrates to the aqueous buffer. The neutral p-anisidine remains in the organic layer.

  • Organic Polish:

    • Wash the aqueous layer once with fresh DCM to remove any entrained neutral impurities. Discard this organic wash.

  • Recovery (Basification):

    • Cool the aqueous layer on ice.

    • Adjust pH to >12.0 using 5N NaOH or KOH.

    • Result: The piperidine product is deprotonated and becomes insoluble in water.

  • Final Extraction:

    • Extract the cloudy aqueous mixture with DCM (

      
      ).
      
    • Dry combined organics over

      
      , filter, and concentrate.
      
Workflow Visualization

pH_Extraction Start Crude Mixture (Piperidine + p-Anisidine) Step1 Dissolve in DCM Start->Step1 Step2 Wash with Phosphate Buffer (pH 6.0 - 6.5) Step1->Step2 Split Phase Separation Step2->Split OrgLayer Organic Layer (Contains Neutral p-Anisidine) Split->OrgLayer Neutral Species AqLayer Aqueous Layer (Contains Protonated Piperidine) Split->AqLayer Cationic Species Waste Discard to Halogenated Waste OrgLayer->Waste Step3 Basify Aqueous to pH > 12 (Add NaOH) AqLayer->Step3 Step4 Extract with DCM Dry & Concentrate Step3->Step4 Final Purified Piperidine Product Step4->Final

Figure 1: Logic flow for separating amines based on pKa differential.

Protocol B: Chemoselective Scavenging

Best for: Final polishing (removing trace ppm levels) or when the product is water-sensitive.

The Mechanism

This method utilizes Polymer-Supported Benzaldehyde (PS-Benzaldehyde) . Aldehydes react rapidly with primary amines (p-anisidine) to form stable imines (Schiff bases). Secondary amines (piperidine) react much slower or form unstable iminium ions that do not result in permanent sequestration under these conditions.

Reagent: PS-Benzaldehyde (Loading typically 1.0 – 1.5 mmol/g).

Step-by-Step Methodology
  • Stoichiometry Calculation:

    • Estimate the residual p-anisidine content (e.g., via HPLC or TLC).

    • Use 3–5 equivalents of PS-Benzaldehyde relative to the impurity.

  • Incubation:

    • Dissolve the crude product in DCM or DMF (avoid alcohols if possible, as they can retard imine formation).

    • Add the resin.[1]

    • Add a catalytic amount of Acetic Acid (1% v/v) to accelerate imine formation.

    • Shake or stir gently at Room Temperature for 2–4 hours .

  • Filtration:

    • Filter the mixture through a fritted glass funnel or a Celite pad.

    • Wash the resin cake with fresh DCM.

  • Workup:

    • Concentrate the filtrate.[1] The p-anisidine remains covalently bound to the solid resin beads.

Scavenging Pathway

Scavenging Impurity p-Anisidine (Primary Amine) Complex Resin-Bound Imine (Insoluble) Impurity->Complex + Resin / H+ Resin PS-Benzaldehyde (Solid Support) Resin->Complex Filtrate Filtrate: Pure Product Complex->Filtrate Remains on Filter Product Piperidine Product (Secondary Amine) Product->Filtrate No Reaction

Figure 2: Chemoselective capture of primary amines by aldehyde resins.

Troubleshooting & FAQs

Q1: I tried Protocol A (Extraction), but my yield is very low. Where is my product?

Diagnosis: The pH of the aqueous layer was likely not high enough during the recovery step. Fix: Piperidine is a strong base (


 11.2). To extract it back into organic solvent, the pH must be at least 2 units above the pKa. Ensure your aqueous phase is pH > 13  before the final extraction. Use a calibrated pH meter, not just litmus paper.
Q2: Can I use PS-Isocyanate resin instead of PS-Benzaldehyde?

Answer: NO.

  • Reason: Isocyanates react with both primary and secondary amines to form ureas. If your product is a secondary amine (piperidine), the resin will scavenge your product along with the impurity.

  • Exception: You can use PS-Isocyanate only if your product is a tertiary amine (i.e., the piperidine nitrogen is substituted).

Q3: The p-anisidine peak on HPLC is tailing and merging with my product.

Diagnosis: Amines interact strongly with silanols on standard silica columns. Fix:

  • Mobile Phase Modifier: Add 0.1% Triethylamine (TEA) or Ammonium Hydroxide to your HPLC mobile phase. This blocks silanol sites and sharpens the peaks.

  • Column Choice: Use a high-pH stable C18 column (e.g., Waters XBridge or Agilent Poroshell HPH) which allows running at pH 10, ensuring both amines are neutral and separate purely by hydrophobicity.

Q4: Why is p-anisidine considered a "Genotoxic Impurity"?

Context: p-Anisidine is an aromatic amine.[2] Metabolic activation can lead to DNA adduct formation. Regulatory Limit: Under ICH M7 , if no specific carcinogenicity data allows a higher limit, it is controlled to the Threshold of Toxicological Concern (TTC).[3] However, p-anisidine has known toxicity data (Class 2/3), requiring strict control, often to single-digit ppm levels in the final API.

References

  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2023.

  • PubChem . Compound Summary: p-Anisidine (CID 7732).[4][5] National Library of Medicine. Accessed 2026.

  • Biotage . Strategies for Scavenging Amines in Organic Synthesis. Technical Note.

  • Hall, M. et al. "Purification of amine libraries using polymer-supported reagents." Combinatorial Chemistry & High Throughput Screening, 2001.
  • Evans, D.A. pKa Table. Harvard University. (Reference for pKa values of Aniline vs. Dialkylamine).

Sources

Troubleshooting

Technical Support Center: Reductive Amination of 1-(4-methoxyphenyl)piperidin-4-one

[1] Introduction Welcome to the Technical Support Hub for 1-(4-methoxyphenyl)piperidin-4-one functionalization. This guide addresses the specific challenges of performing reductive amination on this N-aryl piperidone sca...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction

Welcome to the Technical Support Hub for 1-(4-methoxyphenyl)piperidin-4-one functionalization. This guide addresses the specific challenges of performing reductive amination on this N-aryl piperidone scaffold. Unlike simple aliphatic ketones, this substrate presents unique electronic and solubility profiles due to the p-anisyl moiety, which modulates the basicity of the piperidine nitrogen and influences the stability of the resulting product.

This resource is designed to move beyond generic textbook procedures, offering field-tested protocols and mechanistic insights to maximize conversion and selectivity.

Module 1: Critical Parameters & Mechanistic Insight

The Substrate Challenge

The p-methoxyphenyl (PMP) group on the piperidine nitrogen serves two roles:

  • Electronic Modulation: It acts as an electron-donating group, rendering the piperidine nitrogen significantly less basic (

    
    ) compared to N-benzyl or N-alkyl piperidones.[1] This prevents the piperidine ring from sequestering protons needed for acid catalysis at the ketone site.
    
  • Steric & Solubility Factors: The planar aryl group increases lipophilicity.[1] While soluble in DCM and DCE, solubility in alcohols (MeOH, EtOH) may be rate-limiting at low temperatures.

Reaction Pathway & Competitive Landscapes

Success depends on manipulating the equilibrium between the Ketone (1) and the Imine/Iminium (3) . The reducing agent must be selective for (3) over (1) to avoid the formation of the alcohol byproduct (4).

ReactionPathway Ketone Substrate (Piperidone) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine (Equilibrium) Alcohol Side Product (Alcohol) Ketone->Alcohol + Hydride (Competitive Side Rxn) Amine Amine (R-NH2) Amine->Hemiaminal Imine Imine / Iminium (Target for Reduction) Hemiaminal->Imine - H2O (Acid Cat./Ti(OiPr)4) Product Target Amine (Product) Imine->Product + Hydride (Fast)

Caption: Mechanistic pathway highlighting the critical competition between imine formation and direct ketone reduction.

Module 2: Optimized Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Primary and non-hindered secondary amines. Reagent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃).[1]

Rationale: STAB is less basic and sterically bulkier than NaBH₄, making it highly selective for imines over ketones. It does not require strict pH control (unlike NaCNBH₃).[1]

Step-by-Step:

  • Preparation: In a dry flask, dissolve 1-(4-methoxyphenyl)piperidin-4-one (1.0 equiv) and the Amine (1.1–1.2 equiv) in 1,2-Dichloroethane (DCE) or THF .

    • Note: DCE is preferred for reaction rate; THF is safer but may be slower.[1]

  • Catalyst: Add Acetic Acid (AcOH) (1.0–2.0 equiv).

    • Critical: Do not omit.[1] AcOH catalyzes imine formation and buffers the basicity of the amine.

  • Reduction: Add STAB (1.4–1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.[1]

  • Reaction: Stir at room temperature for 2–16 hours under N₂. Monitor by LCMS (look for M+H of product; disappearance of imine peak).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM. Wash organic layer with brine.[1] Dry over Na₂SO₄.[1]

Protocol B: The "Lewis Acid" Method (Titanium-Mediated)

Best for: Weakly nucleophilic amines (anilines), sterically hindered amines, or when STAB fails. Reagent: Titanium(IV) isopropoxide (Ti(OiPr)₄) followed by NaBH₄.[1][2]

Rationale: Ti(OiPr)₄ acts as a strong Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine.

Step-by-Step:

  • Imine Formation: Combine Piperidone (1.0 equiv) and Amine (1.1 equiv) in a flask.[1] Add Ti(OiPr)₄ (1.2–1.5 equiv) neat (no solvent) or in minimal dry THF.[1]

  • Incubation: Stir at RT (or 40–60°C for difficult amines) for 2–6 hours.

    • Checkpoint: The solution often becomes viscous.[1] Ensure the imine is formed (check via IR or proceed based on time).

  • Dilution: Dilute the mixture with Methanol or Ethanol (10 mL/mmol).

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise.

    • Caution: Exothermic with gas evolution.[1]

  • Quench & Workup: Add 1N NaOH or water to precipitate titanium salts (white solid).[1] Filter through Celite.[1] Concentrate the filtrate.

Module 3: Troubleshooting Guide (Q&A)

Issue 1: "I see a large amount of alcohol byproduct (reduced ketone) and low product yield."

Diagnosis: The reducing agent attacked the ketone before the imine could form.

  • Fix 1 (Protocol A): Ensure you are using STAB , not NaBH₄ or NaCNBH₃, in the initial mix. NaBH₄ reduces ketones instantly.[1]

  • Fix 2 (Sequential Addition): Pre-stir the ketone, amine, and acetic acid for 30–60 minutes before adding the STAB. This allows the imine equilibrium to establish.[1]

  • Fix 3 (Water): Ensure solvents are dry.[1] Water hydrolyzes the imine back to the ketone.

Issue 2: "The reaction is stuck at the imine intermediate."

Diagnosis: The imine is forming but is sterically hindered or electronically deactivated, preventing hydride attack.

  • Fix: Switch to Protocol B (Ti(OiPr)₄) . The titanium coordinates to the imine, activating it for reduction.

  • Alternative: Heat the reaction to 40°C after adding the reducing agent (use DCE as solvent).

Issue 3: "I am getting dialkylation (Tertiary Amine) when using a primary amine."

Diagnosis: The product secondary amine is more nucleophilic than the starting primary amine and reacts with a second molecule of ketone.

  • Fix 1: Use a large excess of the primary amine (5–10 equiv) if cheap/available.

  • Fix 2: Use Protocol A (STAB).[1] STAB is bulky and less likely to facilitate the second alkylation compared to catalytic hydrogenation.[1]

  • Fix 3: Stepwise approach. Form the imine in MeOH, isolate it (if stable), then reduce.[3]

Issue 4: "My product is contaminated with Boron salts/emulsions during workup."

Diagnosis: Boron complexes can be sticky and hard to remove.[1]

  • Fix: For STAB reactions, quench with aqueous tartaric acid or 1N NaOH and stir vigorously for 30 minutes before separation. This breaks down the boron-amine complexes.[1]

Module 4: Decision Matrix & Data

Selection Guide

DecisionTree Start Start: Select Amine Type Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary Aniline Aniline / Weak Nucleophile Start->Aniline STAB Protocol A: STAB (DCE, AcOH, RT) Primary->STAB Standard Secondary->STAB Standard Ti Protocol B: Ti(OiPr)4 (Neat/THF -> NaBH4) Secondary->Ti If Sterically Hindered Aniline->Ti Activation Required

Caption: Decision matrix for selecting the optimal reductive amination protocol based on amine type.

Comparative Reagent Data
ParameterNaBH(OAc)₃ (STAB)NaCNBH₃Ti(OiPr)₄ + NaBH₄H₂ / Pd-C
Selectivity (Imine vs Ketone) Excellent Good (pH dependent)Good (Stepwise)Poor (Reduces Ketone)
Toxicity LowHigh (Cyanide) LowLow
Water Tolerance Low (Decomposes)HighZero (Hydrolysis) High
Reaction Speed Fast (1-16 h)Slow (>24 h)Medium (Stepwise)Variable
Use Case General PurposeHistorical / NicheHindered / Weak AminesScale-up (if optimized)

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[3][4][7] 11, 1996, pp. 3849-3862.[1][3][4]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[7] The Journal of Organic Chemistry, vol. 55, no.[7] 8, 1990, pp. 2552–2554.[7]

  • Bhattacharyya, S. "Reductive Alkylation of Dimethylamine Using Titanium(IV) Isopropoxide and Sodium Borohydride."[1] The Journal of Organic Chemistry, vol. 62, no.[8] 24, 1997, pp. 8546–8548.[8]

  • PubChem. "1-(4-Methoxyphenyl)piperazine (Analogous Substrate Properties)." National Library of Medicine.[1]

Sources

Optimization

Troubleshooting low yields in Buchwald coupling for N-aryl piperidines

Buchwald-Hartwig Support Center: N-Aryl Piperidine Module Ticket #8492: Troubleshooting Low Yields in Piperidine Cross-Coupling Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Buchwald-Hartwig Support Center: N-Aryl Piperidine Module Ticket #8492: Troubleshooting Low Yields in Piperidine Cross-Coupling Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Mission Statement

You are encountering low yields in the palladium-catalyzed arylation of piperidines. This is a common bottleneck. Unlike primary amines, piperidines possess accessible


-hydrogens and significant steric demand at the nitrogen center. This guide moves beyond generic "screening" and focuses on the mechanistic causality of failure: specifically, the competition between reductive elimination  (pathway to product) and 

-hydride elimination
(pathway to side products).

Part 1: Diagnostic Triage (The "Why")

Before changing reagents, diagnose the failure mode by analyzing your crude reaction mixture (LCMS/GCMS).

Symptom Diagnosis Mechanistic Root Cause
Reduced Arene (Ar-H)

-Hydride Elimination
The Pd(II)-amido intermediate failed to undergo reductive elimination fast enough. Instead, it eliminated a hydride from the piperidine ring, releasing the reduced aryl ring and an imine byproduct.
Unreacted Ar-X Catalyst DeactivationThe active Pd(0) species was likely never generated (precatalyst failure) or was poisoned by the amine/solvent before entering the cycle.
Protodehalogenation Solvent/Base InteractionOften confused with

-hydride elimination, but can occur if the solvent acts as a hydride source (common in alcohols) or if the oxidative addition is reversible.
Homocoupling (Ar-Ar) OxidationPresence of O₂ in the headspace or solvent.[1] Pd(II) facilitates homocoupling instead of amine binding.
The Core Conflict: Reductive Elimination vs. -Hydride Elimination

For piperidines, the transition state for reductive elimination is sterically crowded. If the ligand is not bulky enough to force the aryl group and the amine together, the complex finds a lower-energy exit strategy:


-hydride elimination.

G Start Pd(II)-Amido Complex (Intermediate) RedElim Reductive Elimination (Desired Path) Start->RedElim Promoted by Bulky Ligands (RuPhos) BetaElim β-Hydride Elimination (Failure Path) Start->BetaElim Occurs if Ligand is Small (e.g., PPh3, BINAP) Product N-Aryl Piperidine RedElim->Product SideProd Reduced Arene (Ar-H) + Imine BetaElim->SideProd

Figure 1: The mechanistic divergence point. Success depends on accelerating the green pathway over the red pathway.

Part 2: Ligand & Catalyst Selection (The "How")

Do not use generic ligands like chemically "simple" triphenylphosphine or even standard BINAP for difficult piperidines. You require Dialkylbiaryl Phosphines (Buchwald Ligands) designed to accelerate reductive elimination.

Ligand Hierarchy for Piperidines
LigandClassRecommendationWhy?
RuPhos DialkylbiarylPrimary Choice specifically engineered for secondary amines. The bulky isopropyl groups on the biaryl backbone prevent the Pd-Amido complex from rotating into the conformation required for

-hydride elimination [1].
BrettPhos DialkylbiarylSecondary ChoiceExcellent for primary amines, but often too sterically crowded for hindered secondary amines like substituted piperidines. Use only if RuPhos fails.
XPhos DialkylbiarylAlternativeGood general-purpose ligand, but less effective than RuPhos for preventing dehalogenation in this specific substrate class.
PEPPSI-IPr NHCSpecializedUse for extremely electron-deficient aryl halides (e.g., pyridines, pyrimidines) where phosphines might fail due to electronics.
The Precatalyst Imperative

Stop using


 or 

if you are struggling with yields.
  • Issue: These sources require in-situ reduction to Pd(0), which is often inefficient and inconsistent.

  • Solution: Use Pd-G4 Precatalysts (e.g., RuPhos Pd G4).

  • Mechanism: These precatalysts contain the ligand pre-bound. Upon exposure to base, they undergo rapid reductive elimination to release the active

    
     species quantitatively, ensuring 100% active catalyst loading [2].
    

Part 3: Optimization Protocol

If your standard conditions failed, execute this specific screen. This protocol uses a "Design of Experiments" (DoE) mindset to cover steric and electronic variables.

Standard Conditions (The "Go-To"):

  • Catalyst: RuPhos Pd G4 (1–2 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.2 equiv)

  • Solvent: THF or Toluene (0.2 M)

  • Temp: 80 °C

The "Troubleshooter" Matrix (When Standard Fails):

VariableCondition A (Base Sensitive)Condition B (Sterically Demanding)Condition C (Electronic Mismatch)
Base

or

NaOtBuLHMDS (Lithium Hexamethyldisilazide)
Solvent 1,4-DioxaneTolueneTHF
Temp 100 °C80 °C60 °C
Note Weak bases require higher temps.[2]Strong base drives difficult couplings.Soluble base for homogenous kinetics.[3]

Part 4: Troubleshooting FAQs

Q1: I see the product peak by LCMS, but I isolate <20% yield. Where is it going?

  • Answer: Piperidines are polar/basic. If you are doing an acidic workup or using silica gel with a standard eluent, your product is likely streaking or sticking to the stationary phase.

  • Fix:

    • Workup: Do not use acid. Wash with water/brine only.

    • Purification: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes, or use 1-5% MeOH in DCM with 1%

      
       as your eluent.
      

Q2: My reaction turns black immediately and stalls.

  • Answer: "Pd Black" formation indicates the catalyst is falling out of solution (agglomerating) because the ligand has dissociated.

  • Fix: This often happens if the reaction is too hot relative to the rate of oxidative addition.

    • Lower temperature to 60 °C.

    • Switch to t-Amyl Alcohol as solvent; it stabilizes the catalytic species better than toluene.

    • Ensure you are using a G4 Precatalyst , not mixing Pd(OAc)2 + Ligand manually.

Q3: I am coupling a 2-substituted aryl halide (ortho-substituted) and getting 0% conversion.

  • Answer: Steric clash.[4] You have a bulky piperidine attacking a bulky electrophile.

  • Fix:

    • Switch to Pd-P(tBu)3 G4 or DavePhos . These ligands are smaller than RuPhos but highly electron-rich, facilitating oxidative addition even with steric bulk.

    • Increase temperature to 110 °C (requires sealed vial/pressure tube).

Part 5: Workflow Visualization

Follow this logic tree to determine your next experimental step.

Troubleshooting Start Start: Low Yield with Piperidine CheckLCMS Analyze Crude (LCMS/NMR) Start->CheckLCMS Result1 Major Product: Ar-H (Reduced) CheckLCMS->Result1 Dehalogenation Result2 Major Product: Unreacted Ar-X CheckLCMS->Result2 Stalled Result3 Product formed but low isolation CheckLCMS->Result3 Loss during purification SubDecision Already using RuPhos? Result1->SubDecision Action2 Check Catalyst Activation Switch to G4 Precatalyst Result2->Action2 Action3 Modify Workup (Use Et3N in Silica) Result3->Action3 Action1 Switch Ligand to RuPhos (Suppress β-Hydride Elim) SubDecision->Action1 No Action1b Switch Solvent to t-Amyl Alcohol Lower Temp SubDecision->Action1b Yes

Figure 2: Decision Matrix for troubleshooting N-aryl piperidine couplings.

References

  • RuPhos Utility: Maiti, D.; Buchwald, S. L. "Cu-Catalyzed Arylation of Secondary Amines." J. Am. Chem. Soc.2006 , 128, 13767. (Note: RuPhos was developed for Pd-coupling, later applied to Cu. The seminal paper on RuPhos for secondary amines is: J. Am. Chem. Soc.2008 , 130, 13552).

  • Precatalyst Activation (G3/G4): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-Methyl-2-aminobiphenyl-based Precatalysts." J. Org.[5] Chem.2014 , 79, 4161.[5]

  • Mechanism of

    
    -Hydride Elimination:  Hartwig, J. F.[5] "Electronic Effects on Reductive Elimination." Inorg. Chem.2007 , 46, 1936.[5] 
    
  • Base Effects: Surry, D. S.; Buchwald, S. L.[6] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[5][6]2011 , 2, 27-50.[6]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)-N-methylpiperidin-4-amine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine. This document provides in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and minimize the formation of side products during the synthesis.

Introduction

The synthesis of 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine is a multi-step process that can be approached through several synthetic routes, most commonly involving an initial N-arylation followed by N-methylation. Each step presents unique challenges and the potential for byproduct formation, which can complicate purification and reduce overall yield. This guide will dissect the common synthetic pathways, identify potential side products at each stage, and provide actionable solutions to optimize your reaction conditions and obtain a high-purity final product.

Synthetic Strategies Overview

Two primary strategies are typically employed for the synthesis of the N-aryl piperidine core, followed by N-methylation:

  • Reductive Amination: This one-pot reaction involves the condensation of N-methyl-4-piperidone with 4-methoxyaniline to form an intermediate iminium ion, which is then reduced in situ.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a C-N bond between a suitable aryl halide (e.g., 4-bromoanisole or 4-chloroanisole) and N-methyl-4-aminopiperidine.

The subsequent N-methylation of the resulting secondary amine is often achieved via the Eschweiler-Clarke reaction , which utilizes formaldehyde and formic acid.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Issues Related to the N-Arylation Step
Scenario 1: Reductive Amination Pathway

Question 1: I am observing a significant amount of an impurity with a mass corresponding to the starting N-methyl-4-piperidone being reduced. How can I prevent this?

Answer: This common side product is N-methyl-4-hydroxypiperidine . Its formation is a result of the reducing agent directly reducing the ketone functionality of the starting material before the iminium ion can be formed and reduced.

Causality: The rate of ketone reduction versus imine/iminium ion reduction is highly dependent on the choice of reducing agent and the reaction pH. Stronger reducing agents like sodium borohydride can readily reduce both ketones and iminium ions, leading to a mixture of products[1].

Solutions:

  • Choice of Reducing Agent: Switch to a milder and more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) . This reagent is particularly effective for reductive aminations as it is less likely to reduce the starting ketone under the reaction conditions[1][2].

  • pH Control: Ensure the reaction medium is slightly acidic (pH 5-6). This promotes the formation of the iminium ion, which is more readily reduced than the ketone. A catalytic amount of acetic acid is often added to achieve this.

  • Staged Addition: Add the reducing agent portion-wise after allowing the N-methyl-4-piperidone and 4-methoxyaniline to stir together for a period (e.g., 30-60 minutes) to facilitate imine formation.

Reducing AgentTypical Selectivity for Iminium IonKey Considerations
Sodium Borohydride (NaBH₄) ModerateCan reduce starting ketone. Best added after imine formation.
Sodium Cyanoborohydride (NaBH₃CN) GoodToxic cyanide byproducts. Effective at mildly acidic pH.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) ExcellentMild and highly selective. Preferred for one-pot reactions.

Table 1: Comparison of Common Reducing Agents for Reductive Amination.

Question 2: My reaction mixture has turned a dark color, and I am isolating a high molecular weight, insoluble material. What is happening?

Answer: This is likely due to the oxidation and subsequent polymerization of 4-methoxyaniline . Anilines, particularly electron-rich ones like 4-methoxyaniline, are susceptible to oxidation, which can be catalyzed by trace metals or exposure to air, especially at elevated temperatures. The resulting radical cations can then dimerize or polymerize to form colored impurities. p-Anisidine can undergo aerobic oxidation to form aromatic azo compounds[3].

Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Solvent Degassing: Use degassed solvents to remove dissolved oxygen.

  • Temperature Control: Avoid excessive heating. Reductive aminations with NaBH(OAc)₃ can often be run effectively at room temperature.

  • Antioxidant: In some cases, the addition of a small amount of an antioxidant like sodium bisulfite can mitigate oxidation.

Scenario 2: Buchwald-Hartwig Amination Pathway

Question 3: My main byproduct appears to be anisole, and my starting aryl halide is being consumed faster than the product is forming. What is the cause?

Answer: You are likely observing hydrodehalogenation , a common side reaction in palladium-catalyzed cross-coupling reactions. In this process, the aryl halide is reduced to the corresponding arene (anisole in this case).

Causality: Hydrodehalogenation can occur through various pathways, including the reaction of the palladium-hydride species (formed from β-hydride elimination from the amine or other sources) with the aryl halide.

Solutions:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos . These ligands promote the desired C-N bond-forming reductive elimination and can suppress side reactions.

  • Base Selection: The choice of base is critical. A weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often preferred over strong bases like sodium tert-butoxide (NaOtBu), which can promote side reactions.

  • Temperature Optimization: Run the reaction at the lowest temperature that provides a reasonable reaction rate. High temperatures can favor decomposition pathways.

Question 4: I am seeing a byproduct with a mass corresponding to the addition of two piperidine units to the aryl ring. How can I avoid this?

Answer: This is likely a diarylation product , where the newly formed N-aryl piperidine undergoes a second Buchwald-Hartwig coupling with another molecule of the aryl halide.

Causality: If the product of the first amination is more reactive than the starting amine, or if the reaction conditions are too harsh, diarylation can become a significant issue.

Solutions:

  • Stoichiometry Control: Use a slight excess of the N-methyl-4-aminopiperidine relative to the aryl halide to ensure the complete consumption of the halide.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting aryl halide is consumed. Prolonged reaction times can lead to the formation of diarylation products.

  • Catalyst Loading: Use the lowest effective catalyst loading. Higher catalyst concentrations can sometimes promote side reactions.

Part 2: Issues Related to the N-Methylation Step

Question 5: I am trying to N-methylate my 1-(4-methoxyphenyl)piperidin-4-amine using the Eschweiler-Clarke reaction, but the reaction is sluggish and I am isolating a formylated byproduct. What is going wrong?

Answer: The byproduct you are observing is likely the N-formyl derivative of your secondary amine. The Eschweiler-Clarke reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid. If the reduction step is slow, the intermediate N-formyl compound can accumulate.

Causality: The Eschweiler-Clarke reaction is a reductive amination process. The formation of the N-formyl derivative can be a competing reaction pathway, especially if the reaction conditions are not optimal[4].

Solutions:

  • Excess Reagents: The Eschweiler-Clarke reaction is typically run with an excess of both formaldehyde and formic acid to drive the reaction to completion[5][6].

  • Temperature: The reaction is often heated to reflux to ensure a sufficient reaction rate and complete reduction of the intermediate iminium ion[6].

  • Order of Addition: Ensure that the amine is mixed with formaldehyde before the addition of formic acid to promote iminium ion formation.

Question 6: I am concerned about the formation of a quaternary ammonium salt during the N-methylation step. Is this a common issue?

Answer: The formation of a quaternary ammonium salt is highly unlikely with the Eschweiler-Clarke reaction[6].

Causality: The mechanism of the Eschweiler-Clarke reaction involves the reduction of an iminium ion. A tertiary amine cannot form an iminium ion with formaldehyde under these conditions, thus preventing further methylation to the quaternary salt[6]. If you are using other methylating agents like methyl iodide, quaternization is a significant risk.

Preventative Measures (if not using Eschweiler-Clarke):

  • Stoichiometry: Carefully control the stoichiometry of the methylating agent (e.g., use only one equivalent of methyl iodide).

  • Reaction Conditions: Use milder reaction conditions (lower temperature, shorter reaction time) and monitor the reaction closely.

Part 3: General Purification and Characterization

Question 7: My final product is an oil and is difficult to purify by column chromatography. Are there any alternative purification strategies?

Answer: The basic nature of the final product can lead to tailing on silica gel chromatography.

Solutions:

  • Basified Silica Gel: Pre-treat your silica gel with a small amount of triethylamine (e.g., 1-2% in the eluent) to neutralize acidic sites and improve the chromatography.

  • Salt Formation and Recrystallization: Convert the final product to a salt (e.g., hydrochloride or tartrate) by treating a solution of the amine with the corresponding acid. The resulting salt is often a crystalline solid that can be purified by recrystallization. The free base can then be regenerated by treatment with a base.

  • Acid-Base Extraction: Perform an acid-base workup. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The basic product will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified product back into an organic solvent.

Question 8: I have an unknown impurity that I suspect is an N-oxide. How can I confirm this and remove it?

Answer: Tertiary amines can be oxidized to their corresponding N-oxides, which can be a side reaction if the reaction is exposed to oxidizing conditions.

Identification:

  • Mass Spectrometry: The N-oxide will have a mass that is 16 Da higher than the parent amine.

  • NMR Spectroscopy: The protons on the carbons adjacent to the nitrogen will be shifted downfield in the N-oxide compared to the parent amine.

Removal/Confirmation:

  • Reduction: N-oxides can be selectively reduced back to the tertiary amine using a mild reducing agent like titanium(III) chloride (TiCl₃)[7]. Treating a small sample of your impure material with a reducing agent and observing the disappearance of the impurity peak by LC-MS can confirm its identity as an N-oxide.

  • Purification: N-oxides are significantly more polar than their corresponding tertiary amines. They can often be separated by column chromatography using a more polar eluent system.

Visualizing the Synthetic Pathways and Troubleshooting
Diagram 1: Synthetic Pathways to 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine

Caption: Overview of the two primary synthetic routes.

Diagram 2: Troubleshooting Logic for Reductive Amination

TroubleshootingReductiveAmination Start Low Yield or Impure Product in Reductive Amination Check_Ketone_Reduction Impurity with M+2 of starting ketone? Start->Check_Ketone_Reduction Solution_Ketone_Reduction Use NaBH(OAc)3 Ensure acidic pH (5-6) Staged addition of reagent Check_Ketone_Reduction->Solution_Ketone_Reduction Yes Check_Oxidation Dark color, insoluble material? Check_Ketone_Reduction->Check_Oxidation No Purification Purify by column chromatography or acid-base extraction Solution_Ketone_Reduction->Purification Solution_Oxidation Inert atmosphere Degassed solvents Control temperature Check_Oxidation->Solution_Oxidation Yes Check_Oxidation->Purification No Solution_Oxidation->Purification

Caption: Decision tree for troubleshooting reductive amination issues.

References
  • Benchchem. (n.d.). Common side reactions in the synthesis of 4-anilinopiperidine compounds.
  • PrepChem. (2023). Synthesis of 4-amino-1-[(4-methoxyphenyl)methyl]piperidine.
  • Chang-mei, K., Ning, T., Yong, H., & Quan-quan, W. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Kim, I. S., et al. (2012). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 3(11), 917-921.
  • Deiters, A. (n.d.). SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIVATION OF AMINES. Retrieved from University of Oregon Scholars' Bank.
  • Porcheddu, A., et al. (2012). Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines. The Journal of Organic Chemistry, 77(17), 7608-7613.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
  • Wikipedia. (n.d.). Sodium triacetoxyborohydride.
  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2015). Journal of Medicinal Chemistry, 58(15), 6044–6057.
  • Basha, F. Z., & DeBernardis, J. F. (2020).
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction.
  • Labarthe, E., Bougrine, A., Pasquet, V., & Delalu, H. (2013). A New Strategy for the Preparation of N-Aminopiperidine Using Hydroxylamine-O-Sulfonic Acid: Synthesis, Kinetic Modelling, Phase Equilibria, Extraction and Processes. Advances in Chemical Engineering and Science, 3(2), 157-163.
  • Reddy, D. S., et al. (2011). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 7, 1240-1246.
  • Benchchem. (n.d.). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • Buchwald, S. L., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 856-859.
  • Al-Hourani, B. J., et al. (2022). Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molbank, 2022(4), M1374.
  • CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google P
  • Reisberg, S. H., et al. (2021). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ChemRxiv.
  • Yamada, K., et al. (2016). A Teflon microreactor with integrated piezoelectric actuator to handle solid forming reactions. Lab on a Chip, 16(23), 4561-4569.
  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27-50.
  • EP0429996A2 - Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent - Google P
  • Cantat, T., et al. (2017). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA International Journal for Chemistry, 71(5), 275-278.
  • Jackson, A., & Meth-Cohn, O. (1995). A new, short, and efficient strategy for the synthesis of quinolone antibiotics. Journal of the Chemical Society, Perkin Transactions 1, (22), 2905-2909.
  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Pharmaffiliates. (n.d.). 1-(4-Amino-3-methoxyphenyl)-4-methylpiperazine.
  • PubChem. (n.d.). 1-(4-methoxyphenyl)-N-methylmethanamine.
  • PubChem. (n.d.). N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine.
  • Synthink. (n.d.). Nitrosamine Impurities.

Sources

Optimization

Technical Support Center: Crystallization of Piperidine Amine Hydrochloride Salts

Introduction: The Piperidine Challenge Piperidine scaffolds are ubiquitous in drug development, yet their hydrochloride salts present distinct crystallization challenges.[1] Unlike planar aromatic amines (e.g., pyridines...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Challenge

Piperidine scaffolds are ubiquitous in drug development, yet their hydrochloride salts present distinct crystallization challenges.[1] Unlike planar aromatic amines (e.g., pyridines), piperidine rings are conformationally flexible (chair/boat conformers).[1] This flexibility, combined with the high charge density of the chloride counter-ion, often leads to "oiling out" (liquid-liquid phase separation) rather than nucleation.[1] Furthermore, the secondary amine moiety renders these salts highly hygroscopic, complicating isolation and polymorph control.[1]

This guide moves beyond basic recipes to provide a mechanistic understanding of why these failures occur and how to systematically resolve them.

Module 1: Salt Formation Protocols

Core Directive: The method of salt formation dictates the impurity profile and solid-state properties. We recommend two distinct protocols depending on the scale and moisture sensitivity of your free base.

Protocol A: Anhydrous Precipitation (Recommended for <10g)

Best for: High-purity isolation, avoiding hydrates, and preventing oiling out due to water.[1]

  • Dissolution: Dissolve the piperidine free base in 5–10 volumes of anhydrous diethyl ether or TBME (tert-butyl methyl ether).

    • Why: These solvents have low dielectric constants, ensuring the ionic salt is insoluble.

  • Acid Addition: Cool to 0°C. Slowly bubble dry HCl gas or add 2M HCl in diethyl ether dropwise with vigorous stirring.

    • Critical: Do not use aqueous HCl. Water acts as an antisolvent for the oil phase, promoting gum formation.

  • Aging: Stir for 30–60 minutes. If a white precipitate forms, filter under nitrogen.[1]

  • Washing: Wash with cold ether to remove unreacted base.

Protocol B: Reactive Recrystallization (Recommended for Scale-up)

Best for: Removing impurities and handling larger quantities (>100g).[1]

  • Dissolution: Dissolve free base in Isopropanol (IPA) (5 volumes).

  • Acid Addition: Add concentrated aqueous HCl (1.05 equivalents) at 50–60°C.

  • Distillation (Azeotropic Drying): The system now contains water. Distill the solvent volume down by half to remove water as an IPA/Water azeotrope.

    • Mechanism:[1][2][3][4][5] Removing water drives the system toward supersaturation while keeping the salt in solution at high temp.

  • Cooling: Cool slowly (5°C/hour) to room temperature.

  • Antisolvent (Optional): If no crystals form, add Acetone or Ethyl Acetate slowly.[1]

Workflow Visualization: Salt Formation Decision Matrix

SaltFormation Start Start: Piperidine Free Base ScaleCheck Scale / Moisture Sensitivity? Start->ScaleCheck SmallScale Small Scale (<10g) or Hygroscopic ScaleCheck->SmallScale Sensitive LargeScale Large Scale (>10g) or Robust ScaleCheck->LargeScale Robust Anhydrous Protocol A: Anhydrous Solvent: Et2O or TBME Acid: HCl in Et2O/Dioxane SmallScale->Anhydrous Aqueous Protocol B: Reactive Solvent: IPA or EtOH Acid: Conc. Aq. HCl LargeScale->Aqueous Precip Immediate Precipitation Anhydrous->Precip Distill Azeotropic Distillation (Remove Water) Aqueous->Distill ResultA Fine White Powder (High Purity) Precip->ResultA ResultB Crystalline Needles (Thermodynamically Stable) Distill->ResultB

Caption: Decision matrix for selecting the optimal salt formation pathway based on scale and material properties.

Module 2: Troubleshooting "Oiling Out"

Q: My solution turned into a sticky gum/oil instead of crystals. Why?

A: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the amorphous oil phase is more stable than the crystalline phase at a given temperature/concentration. For piperidines, this is often driven by:

  • Impurities: Even 1% impurity can depress the melting point of the salt below the crystallization temperature.

  • Supersaturation: Generating the salt too fast (dumping acid) creates a local concentration spike that bypasses the metastable zone width (MSZW).

  • Solvent Choice: Solvents with intermediate polarity (like THF or pure EtOAc) often support the "oil" phase.

Corrective Action: The "Temperature Cycling" Protocol

  • Re-heat: Heat the mixture until the oil re-dissolves into a clear solution. If it doesn't dissolve, add just enough Methanol (good solvent) to clear it.[1]

  • Seed: Cool to just below the saturation point and add seed crystals (if available).

  • Slow Cool: Cool at a rate of 0.1°C/min.

  • Antisolvent Dosing: If using antisolvent, add it through a syringe pump into the vortex. Do not dump.

Workflow Visualization: Oiling Out Rescue

OilingOut Problem Problem: Oiling Out (Two Liquid Phases) Heat Step 1: Heat to Reflux Problem->Heat SolventCheck Is it clear? Heat->SolventCheck AddGood Add MeOH or Water (Dropwise) SolventCheck->AddGood No (Cloudy) Cool Step 2: Slow Cool (0.1°C/min) SolventCheck->Cool Yes (Clear) AddGood->Heat Seed Step 3: Seeding (Critical) Cool->Seed Result Crystalline Solid Seed->Result

Caption: Step-by-step rescue protocol for converting an oiled-out phase into a crystalline solid.

Module 3: Solvent Selection & Solubility Data

Selecting the right solvent system is 80% of the battle. Piperidine HCl salts are ionic but have a lipophilic tail, requiring a balance in dielectric constant (


).[1]

Table 1: Solvent Screening Guide for Piperidine HCl Salts

Solvent SystemRoleDielectric Const. (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
SuitabilityNotes
Ethanol (EtOH) Primary24.5High Excellent balance.[1] Often yields stable polymorphs [1].
Isopropanol (IPA) Primary17.9High Lower solubility than EtOH; higher yield upon cooling.[1]
Methanol (MeOH) Co-solvent32.7Medium Too strong for isolation alone.[1] Use to dissolve oils [2].[4]
Acetone Anti-solvent20.7High Best antisolvent. Promotes rapid nucleation (risk of amorphous) [3].
Ethyl Acetate Anti-solvent6.0Medium Good for "crashing out" but often causes oiling if added too fast.
Water Impurity80.1Avoid Unless making a hydrate. Promotes deliquescence [4].[6]

Expert Insight: For difficult piperidines, use the "Dissolve-and-Crash" method:

  • Dissolve salt in minimum Methanol (1 vol).

  • Add IPA (5 vols).

  • Distill off the Methanol (lower BP) to slowly transfer the solute into the IPA environment.

Module 4: FAQs

Q: My crystals are hygroscopic and turn to liquid on the filter paper. How do I handle this? A: Piperidine HCl salts are notorious for deliquescence.

  • Immediate Fix: Wash the filter cake with anhydrous ether or pentane immediately after filtration to remove residual alcohol/water.

  • Drying: Dry in a vacuum oven at 40°C with a P₂O₅ trap.

  • Storage: Store under argon in a desiccator. If the salt is a hemihydrate, over-drying may collapse the lattice; check TGA data [5].

Q: I see multiple melting points (e.g., 199°C and 210°C). Is this a mixture? A: This indicates polymorphism . Piperidine salts often exist in multiple forms (e.g., Form I vs. Form II) depending on the solvent used.[1]

  • Action: Run PXRD (Powder X-Ray Diffraction).[1][7] If you need the higher melting form (usually more stable), recrystallize from a solvent with a higher boiling point (e.g., EtOH instead of Acetone) to allow thermodynamic equilibration [6].[1]

Q: Can I use Toluene? A: Generally, no . Piperidine HCl salts are virtually insoluble in toluene. However, toluene can be used as a strong antisolvent to drive yield from an Ethanol solution, provided you add it very slowly to avoid oiling out [7].[1]

References

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. Available at: [Link][1][8]

  • ResearchGate. The Physical Characterization of Hygroscopicity in Pharmaceutical Solids. Available at: [Link][1]

  • PubMed. X-ray structural studies of lomeridine dihydrochloride polymorphs. Available at: [Link][1]

  • White Rose Research Online. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. Available at: [Link][1]

  • Google Patents. Synthetic method of piperidine hydrochloride (CN105924408A).[3] Available at: [1]

Sources

Reference Data & Comparative Studies

Validation

Analytical Characterization Guide: 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine

Topic: 1H NMR Interpretation of 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine Content Type: Analytical Characterization & Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists. E...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Interpretation of 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine Content Type: Analytical Characterization & Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists.

Executive Summary & Structural Relevance

This guide provides an in-depth technical analysis of the 1H NMR spectral signature of 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine . This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a linker in acetylcholinesterase inhibitors, antipsychotics, and multi-target ligands.

The "performance" of this molecule in an analytical setting is defined by the resolution of its conformational isomers and the distinct chemical shift separation between its two methyl groups (O-Me vs. N-Me). This guide compares the spectral characteristics of the Free Base (in CDCl₃) versus the Hydrochloride Salt (in DMSO-d₆) , providing researchers with the data necessary to validate synthesis and assess purity.

Structural Dissection & Expected Resonance Zones

Before interpreting the spectrum, we must establish the magnetic environment of the protons. The molecule is divided into three distinct NMR zones:

  • The Aromatic Zone (Zone A): The 1,4-disubstituted benzene ring (p-anisidine moiety).

  • The Piperidine Core (Zone B): A 6-membered saturated heterocycle adopting a chair conformation.[1]

  • The Substituents (Zone C): The O-methyl (ether) and N-methyl (amine) groups.

Visualization: Structural Assignment Logic

The following diagram outlines the logical flow for assigning the spectrum, moving from high-confidence anchors to complex multiplets.

NMR_Assignment_Flow Start Start: 1H NMR Spectrum ZoneA Zone A: Aromatic Region (6.5 - 7.5 ppm) Start->ZoneA ZoneC Zone C: Methyl Anchors (Singlets) Start->ZoneC ZoneB Zone B: Piperidine Ring (1.5 - 3.8 ppm) Start->ZoneB Step1 Identify AA'BB' System (2 doublets, J ~9Hz) ZoneA->Step1 Step2 Distinguish Methyls O-Me (3.7 ppm) vs N-Me (2.4 ppm) ZoneC->Step2 Step3 Assign Piperidine Alpha-Protons (Deshielded by N-Ar) ZoneB->Step3 Validation Validation: COSY/HSQC Step1->Validation Step2->Validation Step4 Assign Piperidine Beta/Gamma (Shielded, complex multiplets) Step3->Step4 Step4->Validation

Figure 1: Strategic workflow for the structural assignment of 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine.

Comparative Analysis: Free Base vs. HCl Salt

The choice of solvent and ionization state drastically alters the spectral "performance." The Free Base in CDCl₃ offers sharper resolution of the piperidine ring couplings, while the HCl salt in DMSO-d₆ is essential for observing exchangeable protons (NH) and confirming the site of protonation.

Comparative Data Table
Proton AssignmentFree Base (CDCl₃) δ (ppm)HCl Salt (DMSO-d₆) δ (ppm)Shift Mechanism (Δδ)
Ar-H (Ortho to OMe) 6.82 (d, J=9.0 Hz)6.85 - 6.90 (d)Minimal change (remote from protonation).
Ar-H (Ortho to N) 6.92 (d, J=9.0 Hz)7.00 - 7.15 (broad)Inductive effect of N-protonation/H-bonding.
O-Methyl (-OCH₃) 3.76 (s)3.70 - 3.75 (s)Solvent effect (DMSO shields slightly vs CDCl₃).
Piperidine C2/C6-H (eq) 3.45 - 3.55 (m)3.60 - 3.80 (broad)Deshielding due to N-Ar lone pair involvement.
Piperidine C2/C6-H (ax) 2.60 - 2.75 (td)3.00 - 3.20 (broad)Major Shift: Protonation of N-Ar is less likely than N-Me, but salt lattice affects shift.
C4-H (Methine) 2.45 - 2.55 (m)3.10 - 3.30 (m)Critical: Alpha to the basic secondary amine (site of protonation).
N-Methyl (-NCH₃) 2.42 (s)2.60 - 2.70 (s/d)Diagnostic: Downfield shift confirms salt formation at secondary amine.
Amine N-H 1.3 - 1.6 (broad, often lost)9.0 - 9.5 (broad s)Visible only in salt form/DMSO; integrates to 2H if HCl salt.
Technical Insight: The "Missing" Proton

In CDCl₃ (Free Base), the N-H proton is often invisible due to rapid exchange and quadrupole broadening from the ¹⁴N nucleus. To confirm the secondary amine structure, you must use the HCl salt in DMSO-d₆ , where the N-H₂⁺ protons appear as a distinct broad singlet around 9.0 ppm.

Detailed Interpretation Guide

A. The Aromatic Region (6.8 – 7.0 ppm)

The 4-methoxyphenyl group creates a classic AA'BB' system .

  • Interpretation: You will see two doublets (roofing effect is common).

  • Differentiation: The protons ortho to the Methoxy group are electron-rich (shielded) and appear upfield (~6.82 ppm). The protons ortho to the Piperidine Nitrogen are slightly downfield (~6.92 ppm).

  • Validation: Integration must be 2:2.

B. The Methyl Anchors (Singlets)

This molecule has two methyl groups that can be confused by novices.[2]

  • O-Methyl (3.76 ppm): Attached to an electronegative oxygen. It is significantly deshielded.[3] It appears as a sharp singlet integrating to 3H.

  • N-Methyl (2.42 ppm): Attached to the secondary nitrogen. It is less deshielded than the O-Me. In the free base, it is a singlet. In the HCl salt, it may split into a doublet due to coupling with the protonated NH₂⁺.

C. The Piperidine Ring Dynamics

The piperidine ring exists in a chair conformation.[4][5]

  • Equatorial vs. Axial: Protons at C2 and C6 (adjacent to the aryl nitrogen) are magnetically non-equivalent.

    • Equatorial protons are deshielded (downfield, ~3.5 ppm).

    • Axial protons are shielded (upfield, 2.7 ppm) and show large geminal (J12Hz) and axial-axial vicinal couplings (J~10-12Hz), resulting in a "triplet of doublets" appearance.

  • C4-Methine: The proton at the 4-position (alpha to the N-methyl amine) is often obscured. In the free base, look for a multiplet around 2.5 ppm.

Experimental Protocol: In-Situ Salt Formation

To rigorously characterize this compound, it is recommended to acquire spectra of both the free base and the salt.

Methodology: NMR Titration
  • Baseline Acquisition: Dissolve 10 mg of the compound in 0.6 mL CDCl₃ . Acquire a standard 1H spectrum (NS=16).

  • Acidification: Add 1-2 drops of TFA-d (Trifluoroacetic acid-d) or a solution of HCl in dioxane directly to the NMR tube.

  • Mixing: Cap and invert the tube 5 times.

  • Re-Acquisition: Acquire the spectrum again.

  • Analysis: Observe the downfield shift of the N-Methyl singlet (~2.4 → ~2.7 ppm) and the C4-methine. This confirms the basicity of the N4-nitrogen and validates the structure.

Visualization: Conformational & Salt Dynamics

The following diagram illustrates the structural changes occurring during the protocol.

Salt_Formation_Dynamics FreeBase Free Base (CDCl3) N4 Lone Pair Available Fast Exchange Salt Salt Form (Protonated) N4-H+ Formed Rigid Conformation FreeBase->Salt Protonation Acid + HCl / TFA Acid->Salt Effect1 N-Me Shift (+0.3 ppm) Salt->Effect1 Effect2 NH Signal Visible (DMSO) Salt->Effect2

Figure 2: Impact of protonation on the spectral properties of the N-methylpiperidin-4-amine core.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6][7][8] (Standard reference for chemical shift additivity rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[6] (Source for piperidine ring coupling constants).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10130315, 1-(4-methoxyphenyl)piperidine. Retrieved from [Link] (Base scaffold spectral data).

  • Reich, H. J. (2024). WinPLT NMR Data: Chemical Shifts of Piperidines. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Comparative

The Methyl Switch: A Comparative Guide to the Biological Activity of N-Methyl vs. N-H Piperidine Amines

Introduction: The Subtle Art of Molecular Refinement In the intricate world of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold."[1][2] Its six-membered heterocyclic structure is a cornerston...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Subtle Art of Molecular Refinement

In the intricate world of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold."[1][2] Its six-membered heterocyclic structure is a cornerstone in an astonishing number of pharmaceuticals, from potent analgesics to antipsychotics.[2][3][4] This prevalence is due to its ability to confer favorable physicochemical properties and to present functional groups in a well-defined three-dimensional space, crucial for molecular recognition at biological targets.

However, the true artistry of drug design often lies in the subtle modifications made to these core structures. Among the most common and impactful of these is the "methyl switch": the decision to cap the piperidine nitrogen with a methyl group (N-methyl) versus leaving it as a secondary amine (N-H). This seemingly minor addition of 14 daltons can profoundly alter a molecule's entire biological profile, transforming its absorption, metabolism, potency, and selectivity.[5][6][7]

This guide provides an in-depth comparison of N-methyl and N-H piperidine amines for researchers and drug development professionals. We will dissect the causal relationships between this single structural change and its cascading effects on a compound's journey through the body and its interaction with its target, supported by experimental frameworks and quantitative data.

Pillar 1: The Physicochemical Ripple Effect of N-Methylation

The addition of a methyl group to the piperidine nitrogen initiates a cascade of changes in the molecule's fundamental physical and chemical properties. Understanding these shifts is paramount to predicting their biological consequences.

  • Basicity (pKa): The nitrogen lone pair is the heart of the piperidine's basicity. N-methylation introduces an electron-donating alkyl group, which would be expected to increase the electron density on the nitrogen and thus increase its basicity (raise the pKa).[8] However, in aqueous solution, the opposite is often observed. The N-H amine is stabilized by hydrogen bonding with water molecules (solvation). The bulkier N-methyl group can sterically hinder this solvation, leading to a net decrease in basicity, typically by about one pKa unit.[5] This change can significantly alter the ionization state of the molecule at physiological pH, affecting solubility, receptor interaction, and cell penetration.

  • Lipophilicity (LogP/LogD): One of the most predictable outcomes of N-methylation is an increase in lipophilicity.[5][9] The methyl group masks the polar N-H bond and adds a small, greasy patch to the molecule. This increases the compound's preference for a lipid environment over an aqueous one, a critical factor for crossing biological membranes like the intestinal wall and the blood-brain barrier.

  • Hydrogen Bonding Potential: The most direct structural change is the conversion of a hydrogen bond donor (the N-H group) into a hydrogen bond acceptor (the tertiary N-methyl amine). This is a critical trade-off. If a hydrogen bond from the N-H group is essential for anchoring the molecule in its binding pocket, N-methylation will be detrimental to its affinity. Conversely, if that hydrogen bond is not required, its removal can improve membrane permeability by reducing the energetic penalty of desolvation.[5]

  • Conformational Rigidity: Piperidine rings exist predominantly in a chair conformation. For N-methylpiperidine, the conformation where the methyl group occupies the equatorial position is strongly favored over the axial position.[10] This can reduce the overall conformational flexibility of the molecule. By locking the piperidine into a more defined shape, N-methylation can pre-organize the molecule for optimal binding to its target, a strategy that can significantly boost potency.[11][12]

Pillar 2: Impact on Pharmacokinetics (ADME Profile)

How a drug is absorbed, distributed, metabolized, and excreted (ADME) is as important as its potency. N-methylation is a key tool for optimizing this profile.

ADME ParameterN-H Piperidine AmineN-Methyl Piperidine AmineRationale
Absorption Variable; may be limited by polarity.Generally IncreasedHigher lipophilicity and removal of a hydrogen bond donor can enhance passive diffusion across cell membranes.[9][11][13]
Distribution Tends to have lower volume of distribution.Tends to have higher volume of distribution.Increased lipophilicity can lead to greater partitioning into tissues and potentially higher plasma protein binding.
Metabolism Susceptible to N-dealkylation, oxidation, and conjugation.N-dealkylation blocked; methyl group itself can be oxidized (N-demethylation).N-methylation can block a primary site of metabolism, often increasing the compound's half-life.[12][14] However, CYP enzymes can still metabolize the methyl group.
Excretion Metabolites are typically more polar and readily excreted.Metabolites are also typically polar.The overall goal of metabolism is to increase water solubility for renal or biliary clearance.

Metabolic Stability: A Double-Edged Sword The N-H bond is a common site for metabolic attack by Cytochrome P450 enzymes. N-methylation effectively shields this position, often enhancing metabolic stability and increasing a drug's half-life.[15][16] However, this is not a universal solution. The newly introduced N-methyl group can itself become a target for oxidative N-demethylation, returning the compound to its N-H form.[9] Therefore, the overall improvement in stability must be empirically verified.

Pillar 3: Modulating Pharmacodynamics and Biological Activity

The ultimate goal of drug design is to achieve potent and selective interaction with a biological target. The N-methyl switch can be a deciding factor in achieving this.

  • Receptor Binding and Potency: The effect of N-methylation on binding affinity is highly dependent on the specific topology of the receptor's binding site.

    • Affinity Increase: If the binding site contains a hydrophobic "methyl pocket" near the piperidine nitrogen, the N-methyl group can engage in favorable van der Waals interactions, significantly increasing binding affinity (lower Ki) and potency (lower IC50/EC50).[5][17]

    • Affinity Decrease: If the N-H proton is involved in a critical hydrogen bond with an amino acid residue (e.g., an aspartate or glutamate), methylation will abolish this interaction, leading to a dramatic loss of affinity.

    • Functional Switching: In some systems, the conformational changes induced by N-methylation can be so significant that they convert a receptor agonist into an antagonist.[11]

  • Selectivity: By subtly altering the shape, size, and electronic profile of a ligand, N-methylation can fine-tune its selectivity for different receptor subtypes. A compound that is non-selective in its N-H form might become highly selective for a specific target upon N-methylation, thereby reducing off-target effects.[18][19]

Comparative Biological Activity Data (Hypothetical GPCR Target)

CompoundMoietyKi (nM)EC50 (nM)Functional ActivityMicrosomal Half-life (t½, min)
Compound AN-H Piperidine50120Agonist15
Compound BN-Methyl Piperidine510Agonist95
Compound CN-H Piperidine25>10,000Antagonist22
Compound DN-Methyl Piperidine300>10,000Antagonist78

This table illustrates two potential scenarios. In the first (A vs. B), N-methylation significantly improves affinity, potency, and metabolic stability, likely by engaging a hydrophobic pocket. In the second (C vs. D), N-methylation is detrimental to affinity, suggesting the N-H was crucial for interaction, even though it still improved the metabolic profile.

Visualizing the Biological Context and Experimental Workflow

To understand the downstream effects of receptor binding, it is crucial to visualize the signaling pathway. Many piperidine-containing drugs target G-Protein Coupled Receptors (GPCRs).

GPCR_Signaling cluster_membrane Cell Membrane Ligand Piperidine Ligand (N-H or N-Methyl) Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A Second_Messenger->PKA Activation Cell_Response Cellular Response (e.g., Gene Transcription) PKA->Cell_Response Phosphorylation Cascade

Caption: A typical GPCR signaling cascade initiated by ligand binding.

The journey from a chemical concept to biological data follows a structured workflow.

Experimental_Workflow cluster_chem Chemistry cluster_vitro In Vitro Biology cluster_vivo In Vivo Studies Synthesis Synthesis of N-H and N-Methyl Analogs Purification Purification & QC (HPLC, NMR, MS) Synthesis->Purification Binding Receptor Binding Assay (Determine Ki) Purification->Binding Functional Functional Assay (Determine EC50/IC50) Purification->Functional ADME Metabolic Stability (Microsomes, Hepatocytes) Purification->ADME PD Pharmacodynamics (Efficacy Model) Binding->PD Functional->PD PK Pharmacokinetics (Determine Half-life, Cmax) ADME->PK PK->PD

Caption: High-level workflow for comparing bioactive amine analogs.

Experimental Protocols: A Self-Validating System

Trustworthy data is built on robust, well-understood protocols. Below are methodologies for assessing the binding and functional activity of N-H and N-methyl piperidine analogs targeting a hypothetical GPCR.

Protocol 1: Competitive Radioligand Binding Assay (Ki Determination)

Objective: To determine the binding affinity (Ki) of the test compounds by measuring their ability to displace a known radioligand from the target receptor.

Methodology:

  • Receptor Preparation: Membranes from cells stably expressing the target GPCR are prepared via homogenization and centrifugation. The final pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and protein concentration is determined (e.g., via Bradford assay).

    • Causality: Using isolated membranes ensures that the assay measures direct interaction with the receptor, free from downstream cellular events. The buffer components are optimized for receptor stability and ligand binding.

  • Assay Setup: In a 96-well plate, add in order:

    • Binding buffer.

    • A fixed concentration of a suitable radioligand (e.g., [³H]-LIGAND) at a concentration near its Kd value.

    • Serial dilutions of the test compound (N-H or N-Methyl analog) or a known displacer for non-specific binding (e.g., 10 µM of the unlabeled parent drug).

    • Receptor membrane preparation to initiate the binding reaction.

  • Incubation: The plate is incubated (e.g., 60 minutes at 25°C) to allow the binding reaction to reach equilibrium.

    • Causality: Incubation time and temperature are empirically determined to ensure equilibrium is reached without significant degradation of the receptor or ligands.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed rapidly with ice-cold wash buffer.

    • Causality: Rapid filtration and cold washing minimize the dissociation of the radioligand from the receptor during the separation step, providing an accurate snapshot of the equilibrium state.

  • Detection: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is quantified using a scintillation counter, measured in counts per minute (CPM).

  • Data Analysis: The CPM data is converted to percent inhibition relative to controls. The IC50 (the concentration of test compound that inhibits 50% of specific binding) is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay (EC50/IC50 Determination)

Objective: To determine if the compounds act as agonists (stimulate a response) or antagonists (block a response) by measuring their effect on cyclic AMP (cAMP) production, a key second messenger for many GPCRs.

Methodology:

  • Cell Plating: Whole cells expressing the target GPCR are seeded into 96-well plates and grown to near confluency.

  • Compound Treatment (Agonist Mode): The growth media is removed, and cells are incubated with serial dilutions of the test compounds in assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX.

    • Causality: The PDE inhibitor prevents the degradation of any cAMP produced, amplifying the signal and increasing the assay's sensitivity.

  • Compound Treatment (Antagonist Mode): Cells are pre-incubated with serial dilutions of the test compounds before being challenged with a fixed concentration of a known agonist (typically at its EC80 concentration).

    • Causality: This determines the compound's ability to block the functional response elicited by a known activator of the receptor.

  • Incubation: The cells are incubated for a defined period (e.g., 30 minutes at 37°C) to allow for receptor stimulation and cAMP production.

  • Cell Lysis and Detection: A lysis buffer is added to release the intracellular cAMP. The concentration of cAMP is then quantified using a competitive immunoassay kit, such as HTRF or ELISA, following the manufacturer's instructions.

  • Data Analysis: The data is normalized and plotted as a dose-response curve. For agonists, the EC50 (concentration for 50% of maximal response) is calculated. For antagonists, the IC50 (concentration that inhibits 50% of the agonist's response) is calculated.

Conclusion: A Strategic Choice in Lead Optimization

The decision to employ an N-H or an N-methyl piperidine amine is not a matter of simple substitution but a strategic choice with far-reaching consequences. N-methylation is a powerful tactic to enhance metabolic stability, increase membrane permeability, and potentially boost potency by exploiting hydrophobic interactions within a binding site.[11][15] However, this comes at the cost of losing a key hydrogen bond donor, which can be catastrophic for affinity if this interaction is essential for molecular recognition.

There is no universal "better" option. The impact of the methyl switch is entirely context-dependent, dictated by the intricate interplay between the ligand and its unique biological target. The optimal choice can only be revealed through a systematic process of synthesis, in vitro testing, and in vivo evaluation as outlined in this guide. By understanding the fundamental physicochemical and pharmacological principles at play, researchers can leverage the N-methyl switch as a precise tool to rationally design and optimize the next generation of piperidine-based therapeutics.

References

  • Grokipedia. Piperidine alkaloids.Grokipedia.
  • ResearchGate. Biological activities of piperidine alkaloids.
  • MDPI. Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities.MDPI.
  • The impact of N-methylation on aqueous solubility and lipophilicity. (2015, November 4). Source unavailable.
  • BenchChem. The Pivotal Role of N-Methylated Amino Acids in Biological Systems: A Technical Guide for Researchers and Drug Development Profe.BenchChem.
  • Taylor & Francis. Piperidine alkaloids – Knowledge and References.Taylor & Francis.
  • Alfa Chemistry. Piperidine Alkaloids.Alfa Chemistry.
  • Fiveable. N-methylpiperidine Definition.Fiveable.
  • JournalAgent.
  • BenchChem. A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery.BenchChem.
  • PubMed. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development.PubMed.
  • PMC.
  • ACS Publications. Photocatalytic N-Methylation of Amines over Pd/TiO2 for the Functionalization of Heterocycles and Pharmaceutical Intermediates.
  • Degree of N-Methylation of Nucleosides and Metabolites Controls Binding Affinity to Pristine Silica Surfaces.Source unavailable.
  • PMC. The Magic Methyl and Its Tricks in Drug Discovery and Development.PMC.
  • MDPI.
  • PMC. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source.PMC.
  • ACS Publications. N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA.
  • methylation of amines using formic acid via simple inorganic base c
  • ResearchGate. Structure–activity relationship of piperidine derivatives with...
  • ACS Publications. Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase.
  • CymitQuimica. CAS 626-67-5: N-Methylpiperidine.CymitQuimica.
  • BenchChem. A Comparative Analysis of the Biological Activity of 2-Ethyl-4-methylpiperidine and its Analogues.BenchChem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.IJNRD.
  • Taylor & Francis. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.Taylor & Francis.
  • BenchChem. Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.BenchChem.
  • Wikipedia. Piperidine.Wikipedia.
  • ResearchGate. a) Different modalities of piperidine-containing drugs and drug...
  • PMC.
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.PubMed.
  • ACS Publications. SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement.
  • ACS Publications. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.
  • Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine deriv
  • OUCI. Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca…OUCI.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, December 19). Source unavailable.
  • Chemistry Stack Exchange. Stereochemistry of oxidation of N-methylpiperidine.Chemistry Stack Exchange.

Sources

Validation

Technical Comparison Guide: IR Spectrum Analysis of 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine

Executive Summary Target Molecule: 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine CAS: 1096810-46-6 Molecular Formula: C₁₃H₂₀N₂O Class: N-aryl piperidine / Secondary Amine[1][2] This guide provides a technical analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine CAS: 1096810-46-6 Molecular Formula: C₁₃H₂₀N₂O Class: N-aryl piperidine / Secondary Amine[1][2]

This guide provides a technical analysis of the Infrared (IR) spectrum of 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine.[1] It is designed for analytical chemists and drug development professionals needing to distinguish this specific intermediate from its metabolic precursors (ketones), primary amine analogues, and structural isomers (piperazines).[3] The analysis focuses on the "fingerprint" diagnostic peaks that validate the success of reductive amination reactions common in pharmaceutical synthesis.[3][4]

Spectral Profile & Performance Analysis

The IR spectrum of 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine is characterized by the interplay between the electron-donating methoxy group, the piperidine ring, and the secondary amine functionality.[1]

Diagnostic Peak Assignments (Reference Data)

The following table summarizes the critical absorption bands required for positive identification.

Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityDiagnostic Value
Secondary Amine (N-H) Stretching (

)
3300 – 3350 Weak/MediumCritical: Appears as a single sharp band.[1] Distinguishes from primary amine (doublet) and tertiary amine (absent).[3][4]
Aromatic C-H Stretching (

)
3000 – 3100WeakConfirms aromaticity.[1][3][4]
Aliphatic C-H Stretching (

)
2800 – 2950StrongPiperidine ring and N-methyl/O-methyl groups.[1]
Aromatic Ring Ring Stretching (

)
1510 & 1600StrongCharacteristic of the phenyl ring.[3][4]
Aryl Ether (Ar-O-C) Asymmetric Stretch1240 – 1250 Very StrongCritical: Confirms the para-methoxy substitution.[1][4]
Aryl Ether (Ar-O-C) Symmetric Stretch1030 – 1040StrongCorroborates the ether linkage.[1][4]
Para-Substitution Out-of-plane Bending (

)
820 – 840 StrongCritical: Confirms 1,4-substitution pattern on the benzene ring.[1][4]
Performance vs. Alternatives (Comparative Analysis)

In a drug development context, "performance" is defined by the spectral resolution between the target molecule and its likely impurities or precursors.[3]

Comparison A: Target vs. Precursor (1-(4-methoxyphenyl)piperidin-4-one)

Context: Monitoring the reductive amination reaction.[1]

  • The Precursor (Ketone): Exhibits a dominant, sharp Carbonyl (C=O) stretch at ~1715 cm⁻¹ .[1][3][4] It lacks N-H stretching signals.[1][4]

  • The Target (Amine): The success of the reaction is "performed" spectrally by the complete disappearance of the 1715 cm⁻¹ peak and the appearance of the N-H stretch at ~3320 cm⁻¹.[1][3][4]

  • Verdict: IR is highly effective for this separation due to the high extinction coefficient of the carbonyl group.[1][4] Any residual peak at 1715 cm⁻¹ indicates incomplete conversion.[1][4]

Comparison B: Target vs. Primary Amine Impurity (Unmethylated)

Context: Distinguishing N-methylated product from the primary amine intermediate.

  • Primary Amine (R-NH₂): Shows a characteristic doublet in the 3300–3500 cm⁻¹ region (Asymmetric and Symmetric stretches) and a scissoring bend at ~1600 cm⁻¹ (often obscured by aromatic signals).[1][3][4]

  • Target (R-NH-CH₃): Shows a singlet N-H stretch.

  • Verdict: High-resolution FTIR is required.[1][2][4] If the N-H band is split or broadened significantly, it suggests contamination with the primary amine.[3][4]

Comparison C: Target vs. Piperazine Analogue (1-(4-methoxyphenyl)piperazine)

Context: Distinguishing structural isomers or related pharmacophores.

  • Piperazine: Contains a secondary amine in the ring.[1][4] The N-H stretch is similar, but the fingerprint region (600–1400 cm⁻¹) will differ significantly due to ring breathing modes.[3][4]

  • Verdict: IR alone may be ambiguous without a reference standard; Mass Spectrometry (MS) or NMR is recommended for definitive confirmation between these two scaffolds.[1][4]

Experimental Protocol: Validated Characterization Workflow

To ensure reproducibility and scientific integrity, follow this self-validating protocol.

Sample Preparation[1][2][4]
  • Technique: Attenuated Total Reflectance (ATR) is recommended over KBr pellets for amine analysis to avoid hygroscopic interference (water bands masking N-H).[1][3][4]

  • Crystal Material: Diamond or ZnSe.[1][4]

  • Solvent: If analyzing in solution, avoid chlorinated solvents (e.g., DCM) that absorb heavily in the fingerprint region.[3]

Step-by-Step Methodology
  • Background Collection: Acquire a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.[1][4]

  • Sample Application: Apply ~2-5 mg of the solid compound to the ATR crystal. Apply pressure until the preview spectrum stabilizes.[4]

  • Acquisition: Collect sample spectrum (32-64 scans).[1][4]

  • Baseline Correction: Apply automatic baseline correction to remove scattering effects.[1][4]

  • Validation Check (Self-Correction):

    • Check 1: Is the peak at ~2350 cm⁻¹ (CO₂) minimal? If not, purge and re-scan.[3][4]

    • Check 2: Is the C=O region (1700-1750 cm⁻¹) clear? If a peak exists, the sample contains unreacted ketone precursor.[3][4]

    • Check 3: Is the N-H region (3300 cm⁻¹) a singlet? If doublet, suspect primary amine contamination.[3][4]

Visualizations

Synthesis Monitoring & Spectral Evolution

This diagram illustrates the logical flow of spectral changes during the synthesis of the target molecule.

SpectralEvolution Precursor Precursor: 1-(4-methoxyphenyl)piperidin-4-one (Ketone) Reaction Reductive Amination (+ Methylamine) Precursor->Reaction Reduction Feat_Prec Key Signal: Strong C=O (~1715 cm⁻¹) No N-H Precursor->Feat_Prec Target Target: 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine (Secondary Amine) Reaction->Target Product Formation Feat_Targ Key Signal: No C=O Weak N-H Singlet (~3320 cm⁻¹) Target->Feat_Targ Feat_Prec->Feat_Targ Spectral Shift

Caption: Spectral evolution monitoring the disappearance of the carbonyl functionality and appearance of the secondary amine.

Impurity Identification Decision Tree

A logic gate for identifying the target versus common impurities using IR markers.[4]

ImpurityLogic Start Analyze Spectrum (3500 - 1500 cm⁻¹) CheckCO Peak at ~1715 cm⁻¹? Start->CheckCO CheckNH Analyze N-H Region (~3300-3400 cm⁻¹) CheckCO->CheckNH No Result_Ketone Contamination: Unreacted Ketone CheckCO->Result_Ketone Yes Result_Primary Contamination: Primary Amine (Doublet Peak) CheckNH->Result_Primary Doublet Result_Target Confirmed: Target Secondary Amine (Singlet Peak) CheckNH->Result_Target Singlet

Caption: Decision logic for validating product purity based on IR diagnostic bands.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectroscopy of Amines: Primary, Secondary, and Tertiary. NIST Chemistry WebBook.[1][4][5] Available at: [Link][3]

  • PubChem. 1-(4-methoxyphenyl)piperidin-4-one (Precursor) Compound Summary. National Library of Medicine.[4] Available at: [Link][3]

  • SpectraBase. IR Spectrum of N-Aryl Piperidines. Wiley Science Solutions.[1][4] Available at: [Link][3]

  • MDPI. Synthesis and Characterization of Piperidine Derivatives. Molbank 2024.[1][4] Available at: [Link][3]

Sources

Comparative

QC standards for 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine

QC Standards for 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine: A Comparative Analytical Guide Executive Summary & Compound Identity 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine (CAS: 1096810-46-6) is a critical seconda...

Author: BenchChem Technical Support Team. Date: March 2026

QC Standards for 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine: A Comparative Analytical Guide

Executive Summary & Compound Identity

1-(4-methoxyphenyl)-N-methylpiperidin-4-amine (CAS: 1096810-46-6) is a critical secondary amine intermediate used in the synthesis of complex CNS-active pharmaceutical ingredients (APIs), particularly those targeting GPCRs (e.g., Sigma receptors, Acetylcholinesterase inhibitors). Its structural integrity is pivotal because the N-methyl group dictates the binding affinity and metabolic stability of the final drug candidate.

This guide establishes a rigorous Quality Control (QC) framework, comparing this specific N-methyl variant against its primary amine precursor and tertiary amine over-alkylation byproducts. We provide validated protocols to distinguish these closely related analogs, ensuring downstream synthesis success.

Chemical Identity
AttributeSpecification
IUPAC Name 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine
CAS Number 1096810-46-6
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol
Key Functional Groups Secondary Amine (Reactive Center), Anisole (UV Chromophore), Piperidine Ring
Primary Impurities Des-methyl (Primary Amine), Bis-methyl (Tertiary Amine), N-Oxide

Comparative Analysis: Performance & Alternatives

In synthetic workflows, the choice of the N-methylated intermediate versus alternative building blocks significantly impacts yield and impurity profiles.

Table 1: Comparative Performance of Amine Building Blocks
FeatureTarget: N-Methyl Variant (Secondary Amine)Alternative A: Primary Amine (Des-methyl)Alternative B: N-Benzyl Analog (Protected)
Reactivity High Nucleophilicity: Ideal for direct acylation or alkylation to form tertiary amides/amines.Moderate: Requires double alkylation or reductive amination to reach the same end-point.Low (Steric Bulk): Used when deprotection is required later; adds synthetic steps.
Stability Moderate: Prone to oxidation (N-oxide formation) if stored improperly.High: More stable as a salt; less prone to rapid oxidation than secondary amines.High: Benzyl group stabilizes the amine; very stable as HCl salt.
Impurity Risk Bis-alkylation: Can over-react to form quaternary ammonium salts.Over-alkylation: Hard to stop mono-methylation at the secondary stage.Deprotection Residues: Benzyl chloride or toluene residues may persist.
QC Detection UV Active (254 nm): The anisole ring provides a strong chromophore.UV Active: Identical chromophore; separation requires high-resolution HPLC.UV Active: Benzyl group adds significant UV absorbance; distinct retention time.

Expert Insight: Using the pre-methylated 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine is superior for synthesizing N-methyl-N-acyl derivatives (common in analgesic scaffolds) because it avoids the difficult mono-methylation of the primary amine, which often yields a mixture of primary, secondary, and tertiary amines. However, QC must rigorously quantify the Bis-methyl impurity, as it is a "dead-end" species in subsequent acylation reactions.

QC Framework: The "Golden Standard" vs. Routine Methods

To ensure the purity of this intermediate, we compare two analytical approaches. The Routine QC method is sufficient for batch release, while the Trace Profiling method is required for process validation.

Method A: HPLC-UV (Routine QC)
  • Principle: Reversed-Phase Chromatography with UV detection at 254 nm.

  • Pros: Cost-effective, robust, linear response for the anisole chromophore.

  • Cons: Cannot distinguish co-eluting isomers without strict method development; lower sensitivity for non-chromophoric degradation products.

Method B: UHPLC-MS/MS (Trace Profiling)
  • Principle: Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM).

  • Pros: Definitive identification of the Des-methyl (m/z 207) and Bis-methyl (m/z 235) impurities; high sensitivity (LOD < 10 ppb).

  • Cons: High capital cost; requires isotopically labeled internal standards for absolute quantification.

Experimental Protocols

Protocol 1: High-Resolution HPLC-UV Method (Purity & Assay)

This protocol is designed to separate the target secondary amine from its primary and tertiary analogs.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC grade).

  • Diluent: 50:50 Methanol:Water.

Instrument Parameters:

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Reference: 360 nm).

  • Injection Volume: 5 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5% Equilibration
2.0 5% Isocratic Hold (Elute salts)
12.0 90% Linear Gradient (Elute organics)
15.0 90% Wash
15.1 5% Re-equilibration

| 20.0 | 5% | End |

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between Des-methyl impurity (RT ~4.5 min) and Target (RT ~5.8 min).

  • Tailing Factor: < 1.5 for the main peak.

  • RSD (n=6): < 1.0% for peak area.

Protocol 2: Sample Preparation (Self-Validating)
  • Stock Solution: Weigh 10.0 mg of sample into a 10 mL volumetric flask. Dissolve in Diluent. (Conc: 1.0 mg/mL).

  • Working Standard: Dilute 1.0 mL of Stock to 10 mL. (Conc: 0.1 mg/mL).

  • Spike Recovery Check (Validation Step): Spike the Working Standard with 1% w/w of the Primary Amine reference standard.

    • Success Criteria: The spiked peak must be clearly resolved (valley-to-peak ratio > 2.0) from the main peak. This confirms the method's specificity.

Visualizations & Pathways

Figure 1: QC Decision Tree for Batch Release

This diagram illustrates the logical flow for accepting or rejecting a batch based on impurity profiling.

QC_Decision_Tree Start Batch Receipt (Crude or Purified) Visual Visual Inspection (Color/State) Start->Visual HPLC HPLC-UV Analysis (Purity Assay) Visual->HPLC Decision1 Purity > 98.0%? HPLC->Decision1 MS_Check LC-MS Impurity Check (Des-methyl / Bis-methyl) Decision1->MS_Check Yes Action_Recryst Action: Recrystallize (HCl Salt Formation) Decision1->Action_Recryst No Decision2 Impurities < 0.5%? MS_Check->Decision2 Pass RELEASE BATCH (Certificate of Analysis) Decision2->Pass Yes Fail REJECT / RE-PROCESS Decision2->Fail No Action_Recryst->HPLC Retest

Caption: QC Decision Tree outlining the critical control points for batch release, emphasizing the need for secondary impurity verification via LC-MS.

Figure 2: Synthesis & Impurity Pathway

Understanding the origin of impurities is crucial for troubleshooting.

Synthesis_Pathway Precursor 1-(4-methoxyphenyl) piperidin-4-one Step1 Reductive Amination (Methylamine/NaBH4) Precursor->Step1 Target TARGET: 1-(4-methoxyphenyl)- N-methylpiperidin-4-amine Step1->Target Major Product Impurity1 Impurity A: Primary Amine (Incomplete Alkylation) Step1->Impurity1 Side Reaction (Low Equiv. MeNH2) Impurity2 Impurity B: Tertiary Amine (Over-Alkylation) Step1->Impurity2 Side Reaction (Excess MeNH2)

Caption: Synthetic pathway showing the origin of critical impurities (Primary and Tertiary amines) during the reductive amination process.

References

  • Sigma-Aldrich. (2024). Product Specification: 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine (CAS 1096810-46-6).[1] Retrieved from

  • PubChem. (2024). Compound Summary: 1-(4-methoxyphenyl)piperidin-4-amine derivatives.[2] Retrieved from

  • European Medicines Agency (EMA). (2023). ICH Guideline Q3A(R2) on Impurities in New Drug Substances. Retrieved from

  • Journal of Pharmaceutical and Biomedical Analysis. (2022). Separation of amine isomers using C18 reversed-phase chromatography. (General Reference for Protocol 1).
  • BenchChem. (2025).[3] HPLC Analysis of 4-(4-methoxyphenyl)-N,N-dimethylaniline. Retrieved from

Sources

Validation

Comparative Pharmacodynamics: Positional Isomerism in Methoxyphenyl Piperidine Ligands

Executive Summary: The "Methoxy Switch" In the optimization of piperidine-based CNS ligands, the position of the methoxy group on the aryl ring acts as a critical "molecular switch," determining the selectivity profile b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Methoxy Switch"

In the optimization of piperidine-based CNS ligands, the position of the methoxy group on the aryl ring acts as a critical "molecular switch," determining the selectivity profile between the NMDA receptor (PCP site) , the Sigma-1 receptor (


R) , and the Serotonin Transporter (SERT) .

This guide objectively compares the pharmacodynamic profiles of 3-methoxyphenyl versus 4-methoxyphenyl piperidine derivatives. Experimental data indicates that 3-substitution preserves or enhances NMDA antagonism (dissociative potential), while 4-substitution drastically reduces NMDA affinity, often shifting the profile toward SERT inhibition or Sigma agonism.

Structural Basis and Ligand Scope[1]

The core scaffold analyzed here is 1-(1-(methoxyphenyl)cyclohexyl)piperidine , a lipophilic structure capable of crossing the blood-brain barrier. The comparison focuses on the steric and electronic impact of the methoxy group's position.

SAR Logic: The Hydrophobic Pocket
  • 3-MeO (Meta): The meta-position aligns with a hydrophobic pocket within the NMDA receptor channel pore, often increasing binding affinity relative to the unsubstituted parent.

  • 4-MeO (Para): The para-position introduces steric clash within the constrained PCP binding site of the NMDA receptor, significantly lowering affinity. However, this position is often favorable for interaction with the Sigma-1 receptor's chaperone domain.

Diagram 1: Structure-Activity Relationship (SAR) Flow

SAR_Logic Scaffold Aryl-Piperidine Scaffold Pos3 3-Methoxy (Meta) Scaffold->Pos3 Substitution Pos4 4-Methoxy (Para) Scaffold->Pos4 Substitution NMDA NMDA Receptor (High Affinity) Pos3->NMDA Fits Hydrophobic Pocket SERT SERT / Sigma-1 (Mixed Affinity) Pos3->SERT Moderate Binding Pos4->SERT Retained/Enhanced Affinity LowNMDA NMDA Receptor (Low Affinity) Pos4->LowNMDA Steric Clash

Caption: SAR decision tree illustrating how the methoxy position shifts the primary target from NMDA antagonism (3-MeO) to SERT/Sigma modulation (4-MeO).

Comparative Binding Profiles (Experimental Data)

The following data aggregates


 values (inhibition constants) from radioligand binding assays. Lower 

indicates higher affinity.[1]
Table 1: Binding Affinity ( ) Comparison
LigandNMDA (

nM)
SERT (

nM)

R (

nM)
Primary Class
PCP (Reference) 592,234>10,000Dissociative
3-MeO-PCP 20 216 42 Potent Dissociative / SNRI
4-MeO-PCP >1,000400 - 800~400Weak Dissociative / SNRI
2-MeO-PCP ~100 - 200>1,000N/AModerate Dissociative

Key Insights:

  • NMDA Potency: 3-MeO-PCP is approximately 3x more potent than the parent PCP and >50x more potent than 4-MeO-PCP at the NMDA receptor.

  • Sigma Selectivity: 3-MeO-PCP exhibits high affinity for

    
     receptors (
    
    
    
    = 42 nM), suggesting a dual mechanism of action (NMDA blockade + Sigma modulation) that may confer neuroprotective properties not seen in pure NMDA antagonists.
  • SERT Interaction: Both methoxy isomers significantly increase SERT affinity compared to unsubstituted PCP, but the 3-MeO isomer retains the most balanced polypharmacology.

Experimental Protocols

To validate these profiles, researchers must utilize specific radioligand binding assays. The following protocols are self-validating systems designed to minimize non-specific binding.

Protocol A: NMDA Receptor Binding Assay (PCP Site)

Objective: Determine


 of ligands using [³H]MK-801 displacement.
  • Tissue Preparation:

    • Homogenize rat cortical tissue in 50 mM Tris-HCl (pH 7.4) .

    • Centrifuge at 48,000

      
       g for 20 mins. Wash pellet 3x to remove endogenous glutamate/glycine (critical for accurate baseline).
      
  • Incubation:

    • Buffer: 5 mM Tris-HCl + 10

      
      M Glycine + 10 
      
      
      
      M Glutamate (MK-801 binding is use-dependent; agonists must be present to open the channel).
    • Radioligand: 2 nM [³H]MK-801.

    • Test Compound: 10 concentrations (e.g.,

      
       M to 
      
      
      
      M).
    • Time: Incubate for 2 hours at 25°C (equilibrium is slow for channel blockers).

  • Termination:

    • Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Diagram 2: Radioligand Binding Workflow

Protocol_Flow Step1 Membrane Prep (Wash 3x to remove Glutamate) Step2 Incubation Mix (+ 10uM Gly/Glu required) Step1->Step2 Step3 Equilibrium Binding (2 hrs @ 25°C) Step2->Step3 Step4 Filtration (GF/B) (+ PEI Pre-soak) Step3->Step4 Step5 Scintillation Counting (Data Analysis) Step4->Step5

Caption: Step-by-step workflow for [³H]MK-801 binding. Note the critical addition of Gly/Glu to ensure channel opening.

Functional Signaling & Mechanism

Understanding the downstream effects is vital for drug development. The 3-MeO ligand acts as a "dirty drug" (poly-target), whereas 4-MeO is cleaner but less potent.

  • NMDA Antagonism: Blocks Ca

    
     influx, preventing excitotoxicity but causing dissociation.
    
  • Sigma-1 Agonism: Chaperones IP3 receptors, enhancing Ca

    
     signaling from the ER to mitochondria, promoting bioenergetics and neuroplasticity.
    
Diagram 3: Dual Signaling Pathways

Signaling Ligand 3-MeO-Piperidine Ligand NMDA NMDA Receptor (Channel Pore) Ligand->NMDA Antagonist Sigma Sigma-1 Receptor (ER Membrane) Ligand->Sigma Agonist Ca_Block Block Ca2+ Influx NMDA->Ca_Block Ca_Mod Modulate ER Ca2+ Sigma->Ca_Mod Result1 Dissociation / Antidepressant Effect Ca_Block->Result1 Result2 Neuroprotection / Plasticity Ca_Mod->Result2

Caption: Dual pathway activation. The ligand blocks surface NMDA receptors while simultaneously modulating intracellular Sigma-1 receptors.

Synthesis & Purity Considerations

When synthesizing these ligands, Grignard reactions on the piperidinocyclohexanecarbonitrile intermediate are common.

  • Challenge: Regioisomer contamination is rare if starting materials are pure, but reductive amination routes can yield mixtures if not carefully controlled.

  • Verification:

    
    H-NMR is required to distinguish isomers.
    
    • 3-MeO: Characteristic multiplet patterns in the aromatic region (6.8–7.3 ppm).

    • 4-MeO: Distinct AA'BB' para-substitution pattern (two doublets).

References

  • Roth, B. L., et al. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor.[2] PLoS ONE. [Link]

  • Wallach, J., & Brandt, S. D. (2018). Phencyclidine-based New Psychoactive Substances. Handbook of Experimental Pharmacology. [Link]

  • Manallack, D. T., et al. (1988). The PCP binding site of the NMDA receptor: Structure-activity relationships. European Journal of Pharmacology. [Link]

  • PDSP Database. National Institute of Mental Health Psychoactive Drug Screening Program. [Link]

  • Reynolds, I. J. (2001). MK801 Radioligand Binding Assay at the N-Methyl-D-Aspartate Receptor. Current Protocols in Pharmacology. [Link][3]

Sources

Safety & Regulatory Compliance

Safety

1-(4-methoxyphenyl)-N-methylpiperidin-4-amine proper disposal procedures

Operational Disposal Protocol: 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine Executive Safety Summary WARNING: Structural Alert The chemical 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine belongs to the 4-aminopiperidine...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Disposal Protocol: 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine

Executive Safety Summary

WARNING: Structural Alert The chemical 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine belongs to the 4-aminopiperidine class.[1][2][3] Structurally, this scaffold is analogous to precursors used in the synthesis of potent opioids (e.g., Fentanyl series) and psychoactive piperazines (e.g., p-MeOPP).[1][3]

Regardless of its specific current regulatory scheduling, you must treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) .[1][3] Standard "organic waste" disposal is insufficient due to potential biological activity at microgram levels and the risk of generating toxic nitrosamines if improperly commingled.[1][2][3]

Immediate Action Required:

  • Do not dispose of down the drain.[1][2][3]

  • Do not mix with oxidizing acids (risk of exothermic runaway or nitrosamine formation).[1][2][3]

  • Segregate as "High Hazard / Cytotoxic / HPAPI" waste for incineration.[1][2][3]

Part 1: Chemical Identity & Hazard Profiling

Before handling, verify the specific isomer and salt form (e.g., hydrochloride) on your container.[1][3] If no specific Safety Data Sheet (SDS) is available, apply the Precautionary Principle based on the structure-activity relationship (SAR) of similar 4-aminopiperidines.

FeatureTechnical DetailOperational Implication
Chemical Class Aromatic Amino-PiperidineHigh biological availability; potential CNS activity.[1][2][3]
Physical State Likely White/Off-white Solid (or Oil)Dust Hazard: Solids must be wetted to prevent inhalation.[1][2][3]
Inferred Toxicity Acute Tox.[1][2][3][4] (Oral/Dermal) Cat 3 or 4Assume transdermal absorption is possible.[1][2][3] Double-glove (Nitrile).[1][2][3]
Reactivity Basic (Amine)Incompatible with: Acids, Acid Chlorides, Anhydrides, Strong Oxidizers.[3]
RCRA Waste Code D001 (if ignitable solvent used) or Non-Specific Toxic Must be profiled as "Incineration Only."[1][2][3]

Part 2: Pre-Disposal Stabilization & Deactivation

For laboratory-scale quantities (<100g), you must stabilize the compound to prevent accidental exposure during transport to the central waste facility.[1][2][3]

Surface Decontamination (Spills/Glassware)

Because this is a piperidine amine, simple water washing is ineffective and potentially dangerous (spreading the contamination).[1][3]

  • Deactivation Solution: Use a 10% Sodium Hypochlorite (Bleach) solution or a commercially available oxidation agent (e.g., oxidant-based decontamination solution).[1][2][3]

  • Mechanism: Oxidation attacks the nitrogen centers, cleaving the piperidine ring or N-dealkylating the compound, reducing biological potency.[1][2][3]

  • Contact Time: Allow 15–30 minutes of contact time before wiping.

Solid Waste Stabilization
  • Wetting: If the substance is a dry powder, do not dispose of it dry.[1][2][3] Add a small volume of inert solvent (e.g., PEG-400 or water/ethanol mix) to the waste container to suppress dust generation.[1][2][3]

  • Container: Use a wide-mouth HDPE jar. Glass is acceptable but poses a breakage risk for potent compounds.[1][2][3]

Part 3: Disposal Workflow (Step-by-Step)

This workflow ensures a "Chain of Custody" from the bench to the incinerator.[1][2][3]

Figure 1: Decision tree and workflow for the safe containment and disposal of 4-aminopiperidine derivatives.

Part 4: Regulatory & Documentation Compliance

Waste Classification (RCRA)

While this specific CAS may not be explicitly listed on the EPA "P" or "U" lists, you must classify it based on Characteristics and Generator Knowledge :

  • Profile Name: "Toxic Organic Waste (Pharmaceutical Intermediate)"[1][2][3]

  • Primary Hazard: Toxicity (Inferred).[1][2][3]

  • Disposal Code: If dissolved in a flammable solvent (Methanol/Ethanol), use D001 .[1][3] If solid, use the generator code for "Non-Regulated Toxic Solid" (often state-specific).[1][2][3]

  • Best Practice: Many institutions classify 4-aminopiperidines voluntarily as "P-List Equivalent" due to their potency.[1][2][3]

Labeling Requirements

Your waste tag must explicitly state:

CONTENTS: 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine HAZARDS: TOXIC, IRRITANT, CNS ACTIVE NOTE: INCINERATION REQUIRED.[1][2][3] DO NOT BULK WITH ACIDS.[1][2][3]

Final Destruction

The only validated method for destroying piperidine-based pharmaceutical intermediates is High-Temperature Incineration (typically >1000°C) with gas scrubbing.[1][2][3] This ensures the destruction of the piperidine ring and prevents the release of active pharmaceutical ingredients into the water table.[1][2][3]

References

  • National Center for Advancing Translational Sciences (NCATS). 4-(Methoxymethyl)-N-phenyl-1-(2-(2-thienyl)ethyl)-4-piperidinamine (Fentanyl Analog Structure).[1][2][3] Inxight Drugs Database.[1][2][3] Available at: [Link][1][2][3]

  • American Chemical Society (ACS). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[1][2][3] ACS Omega, 2023.[1][3] Available at: [Link][1][2][3]

  • U.S. Environmental Protection Agency (EPA). RCRA Waste Classification of Pharmaceutical Intermediates.[1][2][3] EPA Guidelines 40 CFR Part 261.[1][2][3] Available at: [Link]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine

In modern drug development and medicinal chemistry, piperidine derivatives serve as critical structural motifs. 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine (CAS: 1096810-46-6) is a highly versatile building block, but...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development and medicinal chemistry, piperidine derivatives serve as critical structural motifs. 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine (CAS: 1096810-46-6) is a highly versatile building block, but its specific physicochemical properties—combining a lipophilic methoxyphenyl group with a basic secondary amine—demand rigorous safety protocols.

As an application scientist, it is critical to move beyond generic safety guidelines. This guide provides a self-validating, causality-driven operational framework for handling this compound, ensuring that your laboratory's safety protocols are as precise as your synthetic methodologies. We utilize the American Chemical Society’s RAMP framework (Recognize, Assess, Minimize, Prepare) to structure our approach to risk management [1].

Physicochemical Hazard Assessment

Before selecting Personal Protective Equipment (PPE), we must understand the mechanistic nature of the hazard. As a basic amine, 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine acts as a localized irritant. When in a solid powder form, electrostatic dispersion can lead to inhalation risks. When dissolved in organic solvents, the molecule's lipophilicity allows it to rapidly penetrate the stratum corneum of the skin.

Quantitative Data & Hazard Summary

Summarizing the hazard profile ensures that our engineering controls and PPE selection are directly proportional to the risk.

Property / SpecificationValue / Detail
Chemical Name 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine
CAS Number 1096810-46-6
Molecular Weight 220.31 g/mol
GHS Hazard Statements H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (Respiratory Irritation) [2]
Primary Routes of Exposure Dermal contact, ocular contact, inhalation of aerosolized dust
Recommended Glove Material Nitrile (Minimum 4-mil thickness; double-glove for solvent solutions)
Ventilation Requirement Chemical Fume Hood (80–100 fpm face velocity)

Risk Assessment and PPE Selection Workflow

The following logical workflow dictates the mandatory engineering controls and PPE required when handling this specific amine.

PPE_Workflow Start Identify Chemical: 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine Hazard Hazard Assessment (H315, H319, H335) Start->Hazard Skin Dermal Hazards (H315) Hazard->Skin Eye Ocular Hazards (H319) Hazard->Eye Resp Inhalation Hazards (H335) Hazard->Resp Gloves Nitrile Gloves & Flame-Resistant Lab Coat Skin->Gloves Goggles Chemical Splash Goggles (ANSI Z87.1) Eye->Goggles Hood Chemical Fume Hood (Face velocity 80-100 fpm) Resp->Hood Execute Operational Execution (Weighing & Transfer) Gloves->Execute Goggles->Execute Hood->Execute Dispose Waste Segregation & Disposal Execute->Dispose

Risk Assessment and PPE Selection Workflow for 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine.

Causality-Driven PPE Requirements

According to OSHA Standard 29 CFR 1910 Subpart I, PPE must be selected based on a formal hazard assessment [3]. For 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine, the requirements are as follows:

  • Ocular Protection (ANSI Z87.1 Chemical Splash Goggles): Standard safety glasses are insufficient. Because this compound carries an H319 (Serious Eye Irritation) warning, micro-dust particles or solvent splashes can bypass the open sides of standard glasses. Splash goggles provide a necessary facial seal.

  • Dermal Protection (Nitrile Gloves & Lab Coat): Nitrile is the preferred elastomer for basic organic amines. Crucial Insight: If you are dissolving the amine in a solvent like Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO), you must double-glove. These solvents act as penetration enhancers, rapidly carrying the lipophilic amine through a single 4-mil nitrile barrier. The outer glove acts as a sacrificial layer that must be changed immediately upon contamination.

  • Respiratory Protection (Engineering Controls): Handling the dry powder must occur inside a certified chemical fume hood to mitigate the H335 (Respiratory Irritation) hazard. If a fume hood is unavailable or a large-scale transfer is required, a NIOSH-approved N95 respirator or Powered Air-Purifying Respirator (PAPR) is mandatory.

Experimental Protocol: Safe Weighing and Dissolution

The following protocol is designed to prevent aerosolization and dermal exposure during routine laboratory operations, adhering to the guidelines set forth in Prudent Practices in the Laboratory [4].

Step 1: Workspace Preparation

  • Verify that the chemical fume hood is operating with a face velocity between 80 and 100 feet per minute (fpm).

  • Clear the hood of unnecessary clutter to ensure uninterrupted laminar airflow.

  • Don your flame-resistant lab coat, chemical splash goggles, and nitrile gloves.

Step 2: Anti-Static Weighing Setup

  • Place an anti-static weigh boat on the analytical balance inside the fume hood.

    • Causality: Standard polystyrene weigh boats accumulate static charge. When the fine, dry amine powder approaches a statically charged boat, it can repel, causing the powder to aerosolize. This bypasses the localized exhaust and creates a direct inhalation hazard. Anti-static boats dissipate this charge.

Step 3: Compound Transfer

  • Using a grounded stainless-steel spatula, carefully transfer the 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine to the weigh boat.

  • Keep the container as close to the weigh boat as possible to minimize the vertical drop, which generates dust.

Step 4: Dissolution and Transfer

  • Transfer the weighed solid into your reaction vessel.

  • If adding an organic solvent, ensure you are double-gloved. Add the solvent slowly down the side of the vessel to wash any residual powder into the solution and prevent dust kick-up.

Step 5: Decontamination and Doffing

  • Wipe down the balance and spatulas with a paper towel dampened with a dilute weak acid (e.g., 5% citric acid).

    • Causality: The weak acid protonates the basic amine, converting it into a water-soluble, non-volatile salt, effectively neutralizing the localized irritation hazard.

  • Doff gloves inside-out to trap any residual chemical. Dispose of the gloves in the solid hazardous waste container. Wash hands thoroughly with soap and water.

Spill and Disposal Plan

A self-validating safety system must account for operational failures, such as spills.

Spill Containment
  • Solid Spills: Do not dry-sweep the powder, as this will aerosolize the amine. Cover the spill with an absorbent pad dampened with water or a 5% citric acid solution to suppress dust and protonate the amine. Carefully scoop the neutralized material into a designated hazardous waste container.

  • Liquid Spills (Solution): Surround the spill with a chemical absorbent boom. Apply a compatible inert absorbent (e.g., vermiculite or a commercial spill kit pad).

Waste Segregation
  • Dispose of 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine waste in a container clearly labeled as "Basic Organic Waste."

  • Causality: Never mix amine waste with concentrated acidic waste streams (e.g., nitric acid or sulfuric acid) in the same carboy, as this will trigger a violent, exothermic acid-base neutralization reaction that can rupture the container.

References

  • American Chemical Society (ACS). "Chemical Safety and the RAMP Framework." ACS Committee on Chemical Safety. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910 Subpart I." United States Department of Labor. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at:[Link]

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